Product packaging for Mal-PEG8-alcohol(Cat. No.:)

Mal-PEG8-alcohol

Cat. No.: B8106430
M. Wt: 449.5 g/mol
InChI Key: ZIBIVFVJWRNGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mal-PEG8-alcohol is a useful research compound. Its molecular formula is C20H35NO10 and its molecular weight is 449.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H35NO10 B8106430 Mal-PEG8-alcohol

Properties

IUPAC Name

1-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO10/c22-4-6-26-8-10-28-12-14-30-16-18-31-17-15-29-13-11-27-9-7-25-5-3-21-19(23)1-2-20(21)24/h1-2,22H,3-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBIVFVJWRNGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Mal-PEG8-alcohol: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mal-PEG8-alcohol is a versatile, heterobifunctional crosslinker integral to the advancement of targeted therapeutics and bioconjugation methodologies. This technical guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Properties of this compound

This compound is characterized by a maleimide group at one terminus and a hydroxyl group at the other, separated by a hydrophilic 8-unit polyethylene glycol (PEG) spacer.[1] This specific architecture endows it with unique functionalities desirable in the field of bioconjugation. The maleimide group facilitates a highly selective and efficient covalent bond formation with sulfhydryl groups, typically found in the cysteine residues of proteins and peptides.[2] The terminal hydroxyl group offers a versatile handle for further chemical modification and conjugation. The PEG spacer enhances the aqueous solubility of the molecule and any resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of therapeutic molecules.[3]

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Chemical Formula C20H35NO10
Molecular Weight 449.49 g/mol
CAS Number 2353409-63-7
Purity ≥95%
Solubility Soluble in DMSO, DCM, DMF
Appearance Varies (often a solid or oil)N/A
Storage Conditions -20°C, keep in dry and avoid sunlight

Applications in Drug Development and Research

The primary application of this compound lies in its use as a linker to connect two different molecules, leveraging its bifunctional nature.

PROTAC Synthesis

PROTACs are chimeric molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This compound can serve as the PEG-based linker connecting a ligand that binds to the target protein and another ligand that recruits an E3 ligase. The defined length and flexibility of the PEG8 chain are crucial for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation.

Antibody-Drug Conjugate (ADC) Development

In the context of ADCs, this compound can be used to link a monoclonal antibody to a potent cytotoxic payload. The maleimide end can react with cysteine residues on the antibody, which may be naturally present or engineered. The terminal hydroxyl group can be further functionalized to react with the drug molecule. The hydrophilic PEG linker can help to overcome solubility issues often associated with hydrophobic drug payloads and can influence the overall stability and pharmacokinetic profile of the ADC.

Peptide and Protein Modification

The selective reactivity of the maleimide group with thiols makes this compound an excellent tool for the specific modification of peptides and proteins at cysteine residues. This can be used to attach labels, imaging agents, or other functional moieties to a protein of interest.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound. These are based on established bioconjugation principles.

General Protocol for Thiol-Maleimide Conjugation

This protocol describes the conjugation of the maleimide group of this compound to a cysteine-containing protein or peptide.

Materials:

  • Cysteine-containing protein/peptide

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed and nitrogen-purged. Avoid buffers containing primary amines (e.g., Tris).

  • Reducing Agent (optional, if thiols are oxidized): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or 2-mercaptoethanol

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Preparation of the Thiol-Containing Molecule:

    • Dissolve the cysteine-containing protein or peptide in the conjugation buffer.

    • If the thiol groups may be oxidized (e.g., forming disulfide bonds), pre-treat the solution with a 10- to 20-fold molar excess of TCEP for 30-60 minutes at room temperature to reduce the disulfide bonds.

    • Remove the excess TCEP using a desalting column, exchanging the buffer to the conjugation buffer.

  • Conjugation Reaction:

    • Immediately after desalting, determine the concentration of the reduced protein/peptide.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Add a 2- to 10-fold molar excess of the this compound stock solution to the protein/peptide solution. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • (Optional) To quench any unreacted maleimide groups, add a molar excess of a small molecule thiol like L-cysteine or 2-mercaptoethanol and incubate for an additional 15-30 minutes.

  • Purification and Characterization:

    • Purify the conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic methods to remove unreacted this compound and quenching reagents.

    • Characterize the final conjugate using techniques such as mass spectrometry (to confirm the mass of the conjugate) and SDS-PAGE (to assess purity).

Conceptual Workflow for PROTAC Synthesis using this compound

This outlines the steps to synthesize a PROTAC where this compound links a thiol-containing target protein ligand and an amine-containing E3 ligase ligand.

Step 1: Conjugation to the Thiol-Containing Ligand

  • React the thiol-containing target protein ligand with this compound using the thiol-maleimide conjugation protocol described above. This results in the formation of a Ligand-PEG8-alcohol intermediate.

Step 2: Activation of the Terminal Hydroxyl Group

  • The terminal hydroxyl group of the Ligand-PEG8-alcohol intermediate must be activated to make it reactive towards the amine group of the E3 ligase ligand. A common method is to convert the alcohol to a more reactive species, such as a tosylate or a mesylate, or to activate it for reaction with a carboxyl group on the E3 ligase ligand (if present) using carbodiimide chemistry.

Step 3: Conjugation to the Amine-Containing E3 Ligase Ligand

  • React the activated Ligand-PEG8-intermediate with the amine-containing E3 ligase ligand to form the final PROTAC molecule.

Step 4: Purification

  • Purify the final PROTAC using appropriate chromatographic techniques, such as reverse-phase HPLC.

G cluster_0 Step 1: Thiol-Maleimide Conjugation cluster_1 Step 2 & 3: Activation and Final Conjugation Thiol-Ligand Thiol-Ligand Ligand-PEG8-alcohol Ligand-PEG8-alcohol Thiol-Ligand->Ligand-PEG8-alcohol Reacts with This compound This compound This compound->Ligand-PEG8-alcohol Activated-Ligand-PEG8 Activated-Ligand-PEG8 Ligand-PEG8-alcohol->Activated-Ligand-PEG8 Activation Final_PROTAC Final_PROTAC Activated-Ligand-PEG8->Final_PROTAC Reacts with E3-Ligase-Ligand E3-Ligase-Ligand E3-Ligase-Ligand->Final_PROTAC

Conceptual workflow for PROTAC synthesis.

Signaling Pathway in PROTAC-Mediated Protein Degradation

The ultimate function of a PROTAC synthesized with a this compound linker is to induce the degradation of a target protein via the ubiquitin-proteasome system.

The diagram below illustrates the general mechanism of action for a PROTAC. The PROTAC molecule, containing the this compound linker, facilitates the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

PROTAC_MoA cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI POI->POI_bound PROTAC PROTAC (with this compound linker) PROTAC_bound PROTAC PROTAC->PROTAC_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound POI_bound->PROTAC_bound PolyUb_POI Polyubiquitinated POI POI_bound->PolyUb_POI PROTAC_bound->E3_bound E3_bound->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->E3_bound Recruitment Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

General mechanism of PROTAC-mediated protein degradation.

References

Mal-PEG8-alcohol CAS number 2353409-63-7

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Mal-PEG8-alcohol (CAS: 2353409-63-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 2353409-63-7) is a heterobifunctional polyethylene glycol (PEG) linker designed for precision bioconjugation and chemical modification.[1] This molecule is of significant interest in drug development, diagnostics, and materials science due to its defined structure, which incorporates three key functional components: a thiol-reactive maleimide group, a hydrophilic 8-unit PEG spacer, and a versatile terminal hydroxyl group.[1][2]

The maleimide moiety allows for highly selective and efficient covalent bonding to sulfhydryl (-SH) groups, commonly found in the cysteine residues of proteins and peptides.[3][4] The PEG8 spacer enhances aqueous solubility, reduces aggregation, minimizes immunogenicity, and provides a flexible, defined-length bridge between conjugated molecules. The terminal alcohol group offers a secondary site for further chemical derivatization, enabling the creation of more complex, multi-functional constructs. This guide provides a comprehensive overview of its properties, reaction mechanisms, experimental protocols, and applications.

Physicochemical and Technical Properties

The properties of this compound are summarized below, based on data from various suppliers. Purity and appearance may vary slightly by batch and manufacturer.

PropertyValueReference(s)
CAS Number 2353409-63-7
Systematic Name 1-(23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricosyl)-1H-pyrrole-2,5-dione
Molecular Formula C₂₀H₃₅NO₁₀
Molecular Weight 449.49 g/mol (often rounded to 449.5)
Purity Typically ≥95% to >98%
Appearance White to off-white solid, or a colorless to light yellow liquid
Solubility Soluble in DMSO, DMF, DCM, and most aqueous buffers
Storage Conditions Store at -20°C, keep in a dry environment and avoid sunlight

Core Functionality and Reaction Mechanism

The utility of this compound is derived from its distinct functional domains, which allow for specific and controlled chemical reactions.

G cluster_molecule Structure-Function of this compound cluster_functions Functional Roles mol Maleimide Group PEG8 Spacer Hydroxyl Group f0_desc Thiol-Reactive Handle (for Cysteine Conjugation) mol:f0->f0_desc f1_desc Hydrophilic Spacer (Improves Solubility, Reduces Aggregation) mol:f1->f1_desc f2_desc Derivatization Site (for further modification) mol:f2->f2_desc

Caption: Structure-function relationship of this compound.

The primary reaction mechanism involves the maleimide group, which reacts with a thiol-containing molecule (R-SH) via a Michael addition. This reaction is highly specific for thiols under mild conditions (pH 6.5-7.5) and results in the formation of a stable, covalent thioether bond.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product mal This compound conditions pH 6.5 - 7.5 Room Temperature mal->conditions + thiol Thiol-containing Molecule (e.g., Protein-SH) thiol->conditions + product Stable Thioether Conjugate conditions->product Michael Addition

Caption: Maleimide-thiol Michael addition reaction scheme.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several advanced applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies via cysteine residues, enabling targeted drug delivery to cancer cells.

  • PROTAC Development: It serves as a flexible, hydrophilic linker to connect a target-binding ligand and an E3 ligase ligand in Proteolysis Targeting Chimeras (PROTACs).

  • PEGylation: Attaching this linker to therapeutic proteins or peptides can improve their pharmacokinetic profiles by increasing circulation half-life and reducing immunogenicity.

  • Surface Modification: The maleimide group can immobilize biomolecules onto the surfaces of nanoparticles, biosensors, and medical devices to create biocompatible and non-fouling surfaces.

  • Drug Delivery Systems: The molecule is used in the development of advanced drug delivery vehicles like liposomes and micelles, where the hydroxyl group can be further functionalized.

Experimental Protocols

The following section provides a detailed methodology for a typical bioconjugation experiment using this compound to label a thiol-containing protein.

Materials Required
  • This compound (CAS: 2353409-63-7)

  • Thiol-containing protein (e.g., antibody fragment with engineered cysteine)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed and nitrogen-purged. Include 1-5 mM EDTA to prevent thiol oxidation.

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF) to prepare stock solution.

  • Quenching Reagent: L-cysteine or 2-mercaptoethanol (100 mM stock).

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes.

Experimental Workflow

G prep_protein 1. Prepare Protein Solution (Dissolve in degassed conjugation buffer) react 3. Conjugation Reaction (Add 10-20x molar excess of linker. Incubate 2-4h at RT or overnight at 4°C) prep_protein->react prep_linker 2. Prepare Linker Stock (Dissolve this compound in DMSO to 10-20 mM) prep_linker->react quench 4. Quench Reaction (Add excess L-cysteine to consume unreacted maleimide) react->quench purify 5. Purify Conjugate (Remove excess reagents via SEC or Dialysis) quench->purify analyze 6. Analyze Product (Confirm conjugation via SDS-PAGE, HPLC, Mass Spec) purify->analyze

Caption: General experimental workflow for protein conjugation.
Detailed Step-by-Step Procedure

  • Preparation of Protein:

    • Dissolve the thiol-containing protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP. Note: Thiol-containing reducing agents like DTT or BME must be completely removed before adding the maleimide linker, for example, by using a desalting column. TCEP does not contain thiols and does not need to be removed.

  • Preparation of this compound Stock Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the linker in anhydrous DMSO or DMF to prepare a stock solution of 10-20 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Mix gently and allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. Reaction times and temperature may need to be optimized for specific proteins.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent such as L-cysteine to a final concentration of 1-5 mM. This will react with any excess, unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess linker and quenching reagent by purifying the protein conjugate.

    • Size-exclusion chromatography (SEC) is highly effective for this purpose. Alternatively, dialysis against the conjugation buffer can be used.

  • Analysis and Characterization:

    • Confirm the successful conjugation and purity of the final product using analytical techniques such as SDS-PAGE (which will show a shift in molecular weight), HPLC, and mass spectrometry.

Conclusion

This compound (CAS: 2353409-63-7) is a high-value chemical tool for researchers in biotechnology and pharmaceutical development. Its heterobifunctional nature, combining a specific thiol-reactive group with a versatile hydroxyl terminus and a solubilizing PEG spacer, provides a robust platform for creating well-defined bioconjugates. A thorough understanding of its properties and reaction kinetics is essential for its successful application in the synthesis of next-generation therapeutics, diagnostics, and advanced biomaterials.

References

An In-Depth Technical Guide to the Synthesis and Purification of Mal-PEG8-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Mal-PEG8-alcohol, a heterobifunctional linker widely utilized in bioconjugation and for the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines a plausible synthetic pathway and purification strategies based on established methodologies for similar polyethylene glycol (PEG) derivatives.

Introduction

This compound is a chemical linker featuring a maleimide group at one terminus and a primary alcohol at the other, connected by an eight-unit polyethylene glycol spacer. The maleimide group offers high reactivity and specificity towards thiol moieties, such as those found in cysteine residues of proteins, enabling the formation of stable thioether bonds. The hydroxyl group provides a versatile handle for further chemical modifications, while the hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2353409-63-7[1]
Molecular Formula C₂₀H₃₅NO₁₀[1]
Molecular Weight 449.5 g/mol [1]
Purity (typical) ≥95%
Appearance White to off-white solid or viscous liquid
Solubility Soluble in water, DMSO, DMF, and DCM[1]

Synthesis of this compound

The synthesis of this compound can be approached through several routes. A common and effective strategy involves the reaction of an amino-PEG-alcohol with maleic anhydride, followed by a cyclization step to form the maleimide ring. This method offers a straightforward pathway with readily available starting materials.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from the commercially available amino-PEG8-alcohol.

Step 1: Formation of the Maleamic Acid Intermediate

In the first step, amino-PEG8-alcohol is reacted with maleic anhydride to form the corresponding maleamic acid intermediate. The reaction proceeds via nucleophilic acyl substitution, where the primary amine of the PEG linker attacks one of the carbonyl carbons of the anhydride.

Step 2: Cyclization to this compound

The maleamic acid intermediate is then cyclized to the final maleimide product. This dehydration reaction is typically promoted by the addition of a dehydrating agent, such as acetic anhydride, often in the presence of a catalyst like sodium acetate.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product Amino-PEG8-alcohol Amino-PEG8-alcohol Maleamic Acid Intermediate Maleamic Acid Intermediate Amino-PEG8-alcohol->Maleamic Acid Intermediate Step 1: Acylation Maleic Anhydride Maleic Anhydride Maleic Anhydride->Maleamic Acid Intermediate This compound This compound Maleamic Acid Intermediate->this compound Step 2: Cyclization (Dehydration)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Materials and Reagents:

  • Amino-PEG8-alcohol

  • Maleic anhydride

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetic anhydride

  • Sodium acetate, anhydrous

  • Diethyl ether, anhydrous

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Step 1: Synthesis of the Maleamic Acid Intermediate

  • Dissolve amino-PEG8-alcohol (1.0 eq) in anhydrous DMF.

  • To this solution, add maleic anhydride (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, the reaction mixture containing the maleamic acid intermediate can be used directly in the next step or precipitated by the addition of cold diethyl ether to isolate the intermediate.

Step 2: Synthesis of this compound

  • To the solution of the maleamic acid intermediate from Step 1, add sodium acetate (0.5 eq) and acetic anhydride (2.0 eq).

  • Heat the reaction mixture to 50-60 °C and stir for 12-16 hours.

  • Monitor the cyclization by TLC or HPLC until the maleamic acid intermediate is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is then subjected to purification.

Table 2: Summary of Reaction Conditions

ParameterStep 1: AcylationStep 2: Cyclization
Starting Material Amino-PEG8-alcoholMaleamic Acid Intermediate
Reagents Maleic AnhydrideAcetic Anhydride, Sodium Acetate
Solvent Anhydrous DMFAnhydrous DMF
Temperature Room Temperature50-60 °C
Reaction Time 4-6 hours12-16 hours
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)

Purification of this compound

Purification of the crude product is crucial to remove unreacted starting materials, by-products, and residual solvents. A multi-step purification strategy is often employed to achieve high purity.

Purification Workflow

Purification_Workflow cluster_start Start cluster_steps Purification Steps cluster_end End Crude Product Crude Product Solvent Extraction Solvent Extraction Crude Product->Solvent Extraction Initial Cleanup Silica Gel Chromatography Silica Gel Chromatography Solvent Extraction->Silica Gel Chromatography Removal of Polar Impurities Reversed-Phase HPLC Reversed-Phase HPLC Silica Gel Chromatography->Reversed-Phase HPLC High Purity Separation Pure this compound Pure this compound Reversed-Phase HPLC->Pure this compound Final Product

Caption: A typical multi-step purification workflow for this compound.

Detailed Purification Protocols

Protocol 1: Solvent Extraction

  • Dissolve the crude product in dichloromethane (DCM).

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Silica Gel Column Chromatography

  • Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

  • Load the crude product onto the column.

  • Elute the column with a gradient of increasing methanol concentration (e.g., 0% to 10% methanol in DCM).

  • Collect fractions and analyze by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For achieving the highest purity, RP-HPLC is the method of choice.

  • Dissolve the partially purified product in the mobile phase.

  • Inject the solution onto a C18 reversed-phase column.

  • Elute with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid, TFA).

  • Monitor the elution profile using a UV detector (at ~214 nm and ~254 nm).

  • Collect the peak corresponding to this compound.

  • Lyophilize the collected fractions to obtain the pure product as a solid.

Table 3: Recommended Purification Parameters

MethodDetails
Solvent Extraction Organic Phase: DichloromethaneAqueous Washes: Saturated NaHCO₃, Brine
Silica Gel Chromatography Stationary Phase: Silica Gel (60 Å, 230-400 mesh)Mobile Phase: Gradient of 0-10% Methanol in Dichloromethane
Reversed-Phase HPLC Column: C18, 5 µm, 100 ÅMobile Phase A: 0.1% TFA in WaterMobile Phase B: 0.1% TFA in AcetonitrileGradient: 5-95% B over 30 minutesFlow Rate: 1 mL/min

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • HPLC: To determine the purity of the final product.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The described methods, based on established chemical principles for PEG derivatives, offer a reliable pathway for obtaining this important bifunctional linker in high purity. Researchers are encouraged to optimize the outlined conditions for their specific laboratory settings and scale.

References

An In-depth Technical Guide to the Hydrophilic Properties of Mal-PEG8-alcohol Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilic properties of the Maleimide-PEG8-alcohol (Mal-PEG8-alcohol) linker, a critical component in modern bioconjugation and drug delivery systems. The strategic incorporation of this linker can significantly enhance the therapeutic potential of complex biologics, such as antibody-drug conjugates (ADCs) and PROTACs, primarily by improving their aqueous solubility, stability, and pharmacokinetic profiles.

Core Properties of this compound

This compound is a heterobifunctional linker featuring a maleimide group at one terminus, a hydroxyl group at the other, and a central eight-unit polyethylene glycol (PEG) chain. This distinct architecture imparts desirable physicochemical properties for bioconjugation.[1] The hydrophilic PEG spacer is the key to its high solubility in aqueous media.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundNotes
Molecular Formula C20H35NO10[1][2]
Molecular Weight 449.5 g/mol [1]
CAS Number 2353409-63-7
Solubility Soluble in aqueous media, DMSO, DCM, DMF.The PEG spacer enhances solubility. Related compounds like Amino-PEG8-alcohol and Mal-PEG8-acid are explicitly listed as water-soluble.
Purity Typically ≥95%
Storage Recommended at -20°C, kept dry and away from sunlight.

The Role of the PEG8 Spacer in Hydrophilicity

The hydrophilicity of the this compound linker is primarily attributed to its polyethylene glycol chain. The repeating ether units of the PEG backbone readily form hydrogen bonds with water molecules, leading to the formation of a hydration shell. This shell effectively shields hydrophobic drug payloads, mitigating aggregation and improving the overall solubility and stability of the bioconjugate. The PEGylation strategy is well-established for enhancing key drug properties.

The inclusion of a hydrophilic PEG linker is particularly crucial in the development of antibody-drug conjugates (ADCs). Many potent cytotoxic drugs used in ADCs are inherently hydrophobic. Conjugating these drugs to a monoclonal antibody can lead to aggregation, reduced efficacy, and rapid clearance from circulation. The this compound linker helps to overcome these challenges by imparting its hydrophilic character to the entire ADC construct. This can enable a higher drug-to-antibody ratio (DAR) without compromising the stability of the conjugate.

Experimental Protocols

General Protocol for Maleimide-Thiol Bioconjugation

This protocol outlines the fundamental steps for conjugating the maleimide group of the this compound linker to a thiol-containing biomolecule, such as a protein with cysteine residues.

Materials:

  • Thiol-containing biomolecule (e.g., protein, peptide)

  • This compound linker

  • Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5, free of thiols)

  • Reducing agent (e.g., TCEP, DTT) - optional, for reducing disulfide bonds

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of the Thiol-Containing Biomolecule:

    • Dissolve the biomolecule in the degassed conjugation buffer to a concentration of 1-10 mg/mL.

    • If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed before adding the maleimide linker, as it also contains a thiol group.

  • Preparation of the this compound Linker Solution:

    • Prepare a stock solution of the this compound linker in anhydrous DMSO or DMF at a concentration of 1-10 mg/100 µL.

  • Conjugation Reaction:

    • Add the this compound linker solution to the biomolecule solution. A 10 to 20-fold molar excess of the linker over the thiol groups is generally recommended.

    • Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if working with light-sensitive molecules.

  • Purification of the Conjugate:

    • Remove the excess, unreacted linker and byproducts using a suitable purification method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Determination of Hydrophilicity via Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful analytical technique to assess the hydrophobicity of bioconjugates like ADCs. An increase in hydrophobicity results in a longer retention time on the reversed-phase column. By comparing the retention time of an ADC constructed with a this compound linker to one with a more hydrophobic linker, the hydrophilic contribution of the PEG8 chain can be demonstrated.

Materials:

  • Purified bioconjugate (e.g., ADC)

  • RP-HPLC system with a suitable column (e.g., C4, C8, or C18)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • UV detector

Procedure:

  • Sample Preparation: Dilute the purified bioconjugate to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatographic Conditions:

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the sample using a linear gradient of increasing Mobile Phase B concentration. The gradient slope and duration should be optimized to achieve good separation.

    • Monitor the elution profile using a UV detector at 280 nm (for protein) and a wavelength appropriate for the conjugated drug.

  • Data Analysis:

    • The retention time of the bioconjugate is indicative of its overall hydrophobicity. A shorter retention time compared to a control with a non-PEGylated or less-PEGylated linker indicates a more hydrophilic character.

Visualizing Workflows and Pathways

Experimental Workflow for ADC Preparation and Characterization

The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate using a this compound linker, followed by characterization of its hydrophilicity.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization Hydrophilicity Characterization mAb Monoclonal Antibody (mAb) reduction Disulfide Bond Reduction (optional) mAb->reduction TCEP/DTT conjugation Thiol-Maleimide Conjugation reduction->conjugation linker_drug This compound Linker + Drug linker_drug->conjugation purification Purification (e.g., SEC) conjugation->purification adc Purified ADC purification->adc rphplc Reversed-Phase HPLC adc->rphplc analysis Data Analysis rphplc->analysis Retention Time HER2_ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm adc HER2-Targeted ADC (with this compound linker) her2 HER2 Receptor adc->her2 1. Binding endosome Endosome her2->endosome 2. Internalization (Endocytosis) lysosome Lysosome endosome->lysosome 3. Fusion drug Released Cytotoxic Drug lysosome->drug 4. Linker Cleavage & Drug Release microtubules Microtubule Disruption drug->microtubules 5a. dna_damage DNA Damage drug->dna_damage 5b. apoptosis Apoptosis microtubules->apoptosis dna_damage->apoptosis

References

An In-depth Technical Guide to Mal-PEG8-alcohol for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development and biomedical research, the precise and stable linkage of molecules is paramount. Bioconjugation, the chemical strategy of joining two or more molecules, at least one of which is a biomolecule, has enabled the creation of sophisticated therapeutic and diagnostic agents such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and PEGylated proteins. Among the arsenal of chemical tools available for bioconjugation, hetero-bifunctional linkers play a pivotal role. This guide provides a comprehensive technical overview of Maleimide-PEG8-alcohol (Mal-PEG8-alcohol), a versatile linker that offers a balance of reactivity, specificity, and hydrophilicity.

This compound is a non-cleavable linker composed of a maleimide group, an eight-unit polyethylene glycol (PEG) chain, and a terminal alcohol functional group.[1][2] The maleimide moiety provides a highly selective reactive handle for sulfhydryl groups (thiols), which are naturally present in cysteine residues of proteins and peptides.[3][4] The discrete PEG8 chain imparts hydrophilicity to the linker and the resulting conjugate, which can enhance aqueous solubility, reduce aggregation, and improve pharmacokinetic profiles.[5] The terminal hydroxyl group offers a further point for chemical modification, allowing for the attachment of a wide array of payloads or other molecular entities.

This guide will delve into the core chemistry of this compound, provide detailed experimental protocols for its use, present quantitative data on the stability of the resulting conjugates, and visualize key workflows and reaction mechanisms.

Core Chemistry and Reaction Mechanism

The primary utility of this compound in bioconjugation stems from the highly efficient and selective reaction between its maleimide group and a thiol.

Thiol-Maleimide Michael Addition

The conjugation reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5. At a pH of 7.0, the reaction rate of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine, ensuring specific conjugation to cysteine residues over lysine residues. The reaction results in the formation of a stable thioether bond.

dot

Caption: Thiol-Maleimide Michael Addition Reaction.

Stability of the Thioether Conjugate

While the thioether bond formed is generally stable, the succinimide ring of the conjugate can undergo two competing reactions in a physiological environment: retro-Michael addition and hydrolysis.

  • Retro-Michael Addition: This is the reverse of the conjugation reaction, leading to the dissociation of the conjugate. This can result in premature release of the payload in vivo, leading to off-target toxicity and reduced efficacy.

  • Hydrolysis: The succinimide ring can undergo hydrolysis to form a stable, ring-opened succinamic acid thioether. This ring-opened product is no longer susceptible to the retro-Michael reaction, thus "locking" the conjugate.

The rate of these competing reactions is influenced by the N-substituent on the maleimide. For N-alkyl maleimides, which are structurally analogous to the succinimide formed from this compound, the rate of hydrolysis is relatively slow.

Quantitative Data on Stability
Conjugate TypeConditionHalf-life (t½) of HydrolysisReference
N-alkyl thiosuccinimidepH 7.4, 37°C27 hours
N-aryl thiosuccinimidepH 7.4, 37°C1.5 hours
N-fluorophenyl thiosuccinimidepH 7.4, 37°C0.7 hours

dot

Conjugate_Stability_Pathway Thioether_Conjugate Thioether Conjugate (Succinimide Ring) Deconjugated Deconjugated Product (Retro-Michael Addition) Thioether_Conjugate->Deconjugated Reversible Hydrolyzed_Conjugate Stable Hydrolyzed Conjugate (Ring-Opened) Thioether_Conjugate->Hydrolyzed_Conjugate Irreversible Hydrolysis

Caption: Competing Fates of a Thioether Conjugate.

Experimental Protocols

Protocol 1: General Protein Conjugation with this compound

This protocol outlines the general steps for conjugating this compound to a protein containing a free cysteine residue.

Materials:

  • Protein with a free cysteine residue

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Solution: 1 M L-cysteine in conjugation buffer.

  • Purification system (e.g., size-exclusion chromatography (SEC) column)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL.

    • If the target cysteine is in a disulfide bond, reduction is necessary. Add a 10-50 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate at room temperature for 30-60 minutes. TCEP is recommended as it does not need to be removed before adding the maleimide reagent. If DTT is used, it must be removed via desalting or dialysis.

  • This compound Preparation:

    • Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution with gentle mixing.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

  • Quenching the Reaction:

    • Add a 5- to 10-fold molar excess of the quenching solution (relative to the initial amount of this compound) to react with any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate from excess reagents using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

Protocol 2: Quantification of Conjugation Efficiency using RP-HPLC

Materials:

  • HPLC system with a C18 column and UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture before and after purification in Mobile Phase A.

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Elute with a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution at 280 nm (for protein) and, if applicable, a wavelength specific to a payload attached to the alcohol group.

  • Data Analysis:

    • The unconjugated protein, the conjugate, and excess this compound will have different retention times.

    • Calculate the conjugation efficiency by comparing the peak areas of the conjugated and unconjugated protein: Conjugation Efficiency (%) = [Area(conjugate) / (Area(conjugate) + Area(unconjugated))] x 100

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of advanced therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to link a cytotoxic payload to an antibody. The maleimide group reacts with a cysteine residue on the antibody, and the hydroxyl group can be derivatized with a potent drug molecule. The PEG8 spacer can improve the solubility and pharmacokinetics of the final ADC.

dot

ADC_Development_Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification & Characterization cluster_evaluation Preclinical Evaluation Antibody Monoclonal Antibody Reduction Antibody Reduction (TCEP) Antibody->Reduction Conjugation Thiol-Maleimide Conjugation Reduction->Conjugation Mal_PEG8_Drug Mal-PEG8-Drug Mal_PEG8_Drug->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC Purification Purification (SEC/HIC) ADC->Purification Characterization Characterization (MS, HPLC) Purification->Characterization In_vitro In vitro Studies (Cell Cytotoxicity) Characterization->In_vitro In_vivo In vivo Studies (Efficacy & Toxicity) In_vitro->In_vivo

Caption: General Workflow for ADC Development.

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as a versatile linker to connect the target-binding ligand and the E3 ligase ligand.

dot

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Target_Ligand Target Protein Ligand (with Thiol) Intermediate Ligand-PEG8-alcohol Intermediate Target_Ligand->Intermediate Thiol-Maleimide Conjugation Mal_PEG8_OH This compound Mal_PEG8_OH->Intermediate Final_PROTAC Final PROTAC Intermediate->Final_PROTAC Coupling Reaction E3_Ligase_Ligand E3 Ligase Ligand (with activatable group) E3_Ligase_Ligand->Final_PROTAC Ternary_Complex Ternary Complex Formation Assay Final_PROTAC->Ternary_Complex Degradation Target Protein Degradation Assay Ternary_Complex->Degradation Cellular_Activity Cellular Activity Assay Degradation->Cellular_Activity

Caption: General Workflow for PROTAC Synthesis and Evaluation.

Conclusion

This compound is a powerful and versatile tool for bioconjugation, offering a reliable method for linking molecules with high specificity and efficiency. Its discrete PEG8 spacer provides beneficial physicochemical properties to the resulting conjugates, making it a valuable component in the design of next-generation therapeutics and diagnostics. A thorough understanding of its chemistry, reaction kinetics, and stability is crucial for its successful application in the development of novel bioconjugates. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this compound in their research and development endeavors.

References

The Maleimide Group in Mal-PEG8-alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of biomolecules is a cornerstone of modern therapeutics and diagnostics. Among the arsenal of chemical tools available for bioconjugation, the maleimide group holds a prominent position due to its high reactivity and specificity towards thiol groups. This technical guide provides a comprehensive overview of the maleimide moiety within the context of Mal-PEG8-alcohol, a heterobifunctional linker increasingly utilized in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and other targeted therapies.

Core Chemistry of the Maleimide Group

The maleimide is a five-membered heterocyclic imide with a reactive carbon-carbon double bond. This double bond is highly susceptible to nucleophilic attack, a characteristic that forms the basis of its utility in bioconjugation. The primary reaction of the maleimide group is a Michael addition with a thiol (sulfhydryl) group, typically from a cysteine residue in a protein or peptide.[1][2]

This reaction is highly efficient and proceeds under mild, physiological conditions, making it ideal for modifying sensitive biomolecules.[3] The resulting thioether bond is stable, ensuring the integrity of the bioconjugate under physiological conditions.[4][]

This compound: Structure and Functionality

This compound is a non-cleavable linker that incorporates three key chemical features:

  • Maleimide Group: The thiol-reactive moiety that enables covalent attachment to cysteine residues.

  • Polyethylene Glycol (PEG) Spacer (PEG8): An eight-unit PEG chain that imparts hydrophilicity to the linker and the resulting conjugate. This increased water solubility can improve the pharmacokinetic properties of the modified biomolecule and reduce aggregation.

  • Terminal Alcohol (Hydroxyl Group): Provides a site for further chemical modification or attachment to other molecules or surfaces.

Quantitative Data Summary

The efficiency and stability of the maleimide-thiol conjugation are critical for the successful development of bioconjugates. The following tables summarize key quantitative parameters.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C20H35NO10
Molecular Weight 449.49 g/mol
Purity ≥95%
Storage Condition Store at -5°C, keep in dry and avoid sunlight

Table 2: Reaction Kinetics and Stability of the Maleimide-Thiol Adduct

ParameterValueConditionsReference
Optimal pH for Thiol-Maleimide Reaction 6.5 - 7.5Aqueous buffer
Thiol-Maleimide Reaction Rate (vs. Amine) ~1,000 times fasterpH 7.0
Half-life of Thiosuccinimide Linkage (N-ethylmaleimide with Cysteine) Varies significantly with conditionspH 7.4, 37°C
Shedding rate of payloads from thiosuccinimide-containing ADCs in plasma As high as 50–75% within 7–14 daysIn plasma
Half-life of Ring-Opened (Hydrolyzed) Thioether Adduct > 2 yearspH 7.4, 37°C

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to a thiol-containing protein. Optimization may be required for specific applications.

Preparation of Thiol-Containing Protein

If the target protein contains accessible cysteine residues, it can be used directly. If the cysteines are involved in disulfide bonds, a reduction step is necessary.

Materials:

  • Protein solution (1-10 mg/mL) in a suitable buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.2).

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) is recommended as it does not contain a thiol group.

  • Degassed buffers.

Procedure:

  • Dissolve the protein in the reaction buffer.

  • Add a 10-100 fold molar excess of TCEP to the protein solution.

  • Incubate the reaction mixture at room temperature for 30-60 minutes.

  • To prevent re-oxidation of the thiols, it is recommended to flush the reaction vial with an inert gas like nitrogen or argon before sealing.

  • Remove excess TCEP using a desalting column or buffer exchange into the conjugation buffer (pH 6.5-7.5).

Conjugation of this compound to the Protein

Materials:

  • Reduced and purified protein solution.

  • This compound.

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF).

  • Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2).

Procedure:

  • Immediately before use, prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).

  • Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

  • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • (Optional) Quench the reaction by adding a small molecule thiol, such as N-acetylcysteine, to a final concentration of 1-10 mM to react with any excess this compound.

  • Purify the conjugate to remove unreacted linker and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

Characterization of the Conjugate

Methods:

  • Determine Conjugation Ratio (e.g., Drug-to-Antibody Ratio - DAR): This can be assessed using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

  • Assess Aggregation: Size-exclusion chromatography (SEC) can be used to determine the percentage of aggregated protein.

  • Confirm Covalent Attachment: Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can confirm the mass of the conjugate, indicating the successful attachment of the linker.

Visualizing Key Processes

The following diagrams, created using the DOT language, illustrate the core reaction and a typical experimental workflow.

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product Mal_PEG This compound (Maleimide) Conjugate Protein-S-PEG8-alcohol (Stable Thioether Bond) Mal_PEG->Conjugate Michael Addition pH 6.5-7.5 Protein_SH Protein-SH (Thiol) Protein_SH->Conjugate

Caption: Thiol-Maleimide Michael Addition Reaction.

Experimental_Workflow start Start: Protein with Disulfide Bonds reduction 1. Reduction of Disulfide Bonds (e.g., with TCEP) start->reduction purification1 2. Purification (Removal of Reducing Agent) reduction->purification1 conjugation 3. Conjugation with this compound (pH 6.5-7.5) purification1->conjugation purification2 4. Purification of Conjugate (e.g., SEC or Dialysis) conjugation->purification2 characterization 5. Characterization (e.g., MS, SEC, HIC) purification2->characterization end End: Purified Protein-PEG Conjugate characterization->end

Caption: General Experimental Workflow for Protein Conjugation.

Side_Reactions Maleimide Maleimide Thiol_Adduct Thiosuccinimide Adduct Maleimide->Thiol_Adduct Thiol Addition (Desired Reaction) Hydrolyzed_Maleimide Inactive Maleamic Acid Maleimide->Hydrolyzed_Maleimide Hydrolysis (pH > 7.5) Ring_Opened_Adduct Stable Ring-Opened Adduct Thiol_Adduct->Ring_Opened_Adduct Hydrolysis (Stabilization) Retro_Michael Retro-Michael Reaction Product (Deconjugation) Thiol_Adduct->Retro_Michael Thiol Exchange

Caption: Potential Side Reactions and Stability Considerations.

Conclusion

The maleimide group is a powerful and versatile functional moiety for the site-specific modification of biomolecules. This compound, with its thiol-reactive maleimide, hydrophilic PEG spacer, and functionalizable alcohol terminus, offers a valuable tool for researchers in drug development and biotechnology. A thorough understanding of the underlying chemistry, reaction kinetics, and potential side reactions is crucial for the successful design and synthesis of stable and effective bioconjugates. This guide provides a foundational understanding to aid researchers in harnessing the full potential of maleimide chemistry in their work.

References

A Technical Guide to the Solubility and Stability of Mal-PEG8-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability characteristics of Maleimide-PEG8-alcohol (Mal-PEG8-alcohol), a heterobifunctional linker critical for advancements in bioconjugation, targeted drug delivery, and the development of complex biomolecules like antibody-drug conjugates (ADCs). A thorough understanding of its behavior in aqueous and organic media is paramount for optimizing conjugation strategies, ensuring reproducibility, and maintaining the integrity of the final conjugate.

Solubility Profile

The solubility of this compound is governed by the physicochemical properties of its constituent parts: the reactive maleimide head, the hydrophilic 8-unit polyethylene glycol (PEG) spacer, and the terminal hydroxyl group. The PEG8 chain significantly enhances the molecule's solubility in aqueous media, a crucial feature for most bioconjugation reactions.[1][2]

Qualitative Solubility Data

While precise quantitative solubility values (mg/mL) are not always available in public literature and can vary with buffer composition and temperature, a qualitative summary provides a strong baseline for solvent selection. The following table is compiled from supplier data sheets and literature on analogous short-chain PEGylated molecules.[1][3][4]

Solvent / SystemSolubilityNotes
Aqueous Buffers (e.g., PBS, HEPES) Soluble / Highly SolubleThe hydrophilic PEG spacer imparts good water solubility. For conjugation, use of non-amine, thiol-free buffers is recommended.
Dimethyl Sulfoxide (DMSO) SolubleCommonly used for preparing high-concentration stock solutions. Use of anhydrous grade is critical to prevent premature maleimide hydrolysis.
Dimethylformamide (DMF) SolubleAn alternative to DMSO for preparing anhydrous stock solutions.
Dichloromethane (DCM) SolubleUseful for synthesis and purification steps involving organic phases.
Ethanol SolubleGenerally soluble in lower-chain alcohols.
Methanol SolubleSimilar to ethanol, shows good solubility.
Experimental Protocol: Solubility Determination (Saturation Shake-Flask Method)

The "gold standard" for determining equilibrium solubility is the Saturation Shake-Flask (SSF) method. This protocol outlines the steps to quantify the solubility of this compound in a specific solvent system.

Objective: To determine the saturation solubility of this compound in a chosen solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent (e.g., deionized water, PBS pH 7.4, anhydrous DMSO)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled orbital shaker

  • Temperature-controlled centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or low-wavelength UV)

Procedure:

  • Preparation: Add an excess amount of this compound solid to a pre-determined volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Shake the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at the same temperature to pellet the excess solid. This step prevents further dissolution or precipitation.

  • Sample Collection: Carefully withdraw a specific volume of the clear supernatant without disturbing the solid pellet.

  • Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.

  • Quantification: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated HPLC method to determine its concentration.

  • Calculation: Calculate the original concentration in the supernatant by multiplying the measured concentration by the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent at that temperature.

Stability Profile

The stability of this compound is primarily dictated by the chemical integrity of the maleimide group. While the ether linkages of the PEG spacer and the terminal alcohol are generally stable under physiological conditions, the maleimide ring is susceptible to hydrolysis.

Maleimide Hydrolysis

The electrophilic maleimide ring can react with water, leading to the opening of the ring to form a non-reactive maleamic acid derivative. This hydrolysis renders the linker incapable of reacting with thiol groups, leading to failed or inefficient conjugation reactions. The rate of this degradation pathway is highly dependent on pH and temperature.

  • Effect of pH: The maleimide group is relatively stable under acidic to slightly neutral conditions (pH < 7.5). As the pH becomes more alkaline (pH > 7.5), the rate of hydrolysis increases significantly. The optimal pH for the maleimide-thiol conjugation reaction (pH 6.5-7.5) represents a balance between minimizing hydrolysis and ensuring the thiol group is sufficiently nucleophilic.

  • Effect of Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, it is recommended to perform conjugations at room temperature or 4°C and to store the reagent at -20°C in a desiccated environment.

Qualitative Stability Data

The following table summarizes the general stability profile of the maleimide functional group in aqueous solutions.

pH RangeStabilityPrimary Degradation Pathway
< 6.5 Generally StableMinimal hydrolysis; thiol-maleimide reaction rate is slower.
6.5 - 7.5 Moderately StableOptimal range for thiol conjugation. Hydrolysis occurs but is often outcompeted by the thiol reaction.
> 7.5 UnstableRapid hydrolysis to maleamic acid becomes the dominant reaction. Potential for side reactions with amines also increases.
Visualization of Maleimide Reactivity

The diagram below illustrates the critical choice in a bioconjugation reaction: the desired, productive reaction of the maleimide with a thiol-containing molecule (e.g., a cysteine residue on a protein) versus the undesirable, non-productive hydrolysis pathway that deactivates the linker.

G Maleimide Reaction Pathways cluster_start Reactants cluster_products Products Mal This compound (Active) Conjugate Stable Thioether Conjugate Mal->Conjugate Desired Reaction (pH 6.5-7.5) Hydrolyzed Maleamic Acid Derivative (Inactive) Mal->Hydrolyzed Undesired Hydrolysis (Rate increases at pH > 7.5) Thiol Thiol-containing Molecule (e.g., Protein-SH) Thiol->Conjugate Water Water / OH⁻ (Aqueous Buffer) Water->Hydrolyzed

Caption: Competing reaction pathways for the maleimide group.

Experimental Protocol: Stability Assessment (HPLC-Based Method)

This protocol describes a method to determine the hydrolytic stability of this compound by monitoring its degradation over time at different pH values.

Objective: To determine the rate of hydrolysis and calculate the half-life of this compound in various aqueous buffers.

Materials:

  • This compound

  • Anhydrous DMSO (for stock solution)

  • Aqueous buffers with a range of pH values (e.g., pH 6.0, 7.4, 8.5)

  • Thermostatically controlled incubator (e.g., 37°C)

  • HPLC system with a suitable detector

  • Autosampler vials

Procedure:

  • Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL). Prepare this solution immediately before use.

  • Incubation: For each pH condition to be tested, dilute the stock solution into the respective aqueous buffer to a final concentration (e.g., 1 mg/mL).

  • Time-Course Sampling: Incubate the solutions at a constant temperature (e.g., 37°C). At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and place it into an autosampler vial. Quench the reaction if necessary by adding a small amount of acidic solution to lower the pH, or immediately analyze.

  • HPLC Analysis: Analyze each time-point sample by a validated reverse-phase HPLC (RP-HPLC) method. The intact this compound and its hydrolyzed product should have different retention times.

  • Data Analysis: For each pH condition, quantify the peak area of the intact this compound at each time point. Plot the natural logarithm of the concentration (or peak area) of the remaining this compound versus time. If the reaction follows first-order kinetics, the plot will be linear.

  • Half-Life Calculation: The degradation rate constant (k) is the negative of the slope of the linear fit. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Experimental Workflow Visualization

To further clarify the stability assessment process, the following diagram outlines the complete experimental workflow from preparation to data analysis.

G Workflow for HPLC-Based Stability Study prep_stock 1. Prepare fresh stock solution in anhydrous DMSO incubate 3. Dilute stock into buffers and incubate at constant T prep_stock->incubate prep_buffers 2. Prepare aqueous buffers (e.g., pH 6.0, 7.4, 8.5) prep_buffers->incubate sample 4. Withdraw aliquots at defined time points incubate->sample analyze 5. Analyze samples via RP-HPLC sample->analyze quantify 6. Integrate peak area of intact this compound analyze->quantify plot 7. Plot ln(Peak Area) vs. Time for each pH condition quantify->plot calculate 8. Calculate rate constant (k) and half-life (t½) plot->calculate

Caption: A typical experimental workflow for assessing stability.

References

Methodological & Application

Step-by-Step Guide to Utilizing Mal-PEG8-alcohol for Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of Maleimide-PEG8-alcohol (Mal-PEG8-alcohol), a heterobifunctional linker widely employed in bioconjugation, drug delivery, and surface modification. These application notes detail the principles of its reactivity, provide step-by-step experimental protocols, and offer troubleshooting guidance for its successful implementation in research and development.

Introduction to this compound

This compound is a versatile chemical tool featuring a maleimide group at one end and a hydroxyl group at the other, connected by an 8-unit polyethylene glycol (PEG) spacer. The maleimide group allows for highly selective covalent bond formation with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides. The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media and reduces non-specific interactions. The terminal hydroxyl group provides a secondary site for further chemical modification, enabling the creation of more complex bioconjugates.

Core Applications

The unique properties of this compound make it suitable for a range of applications in biomedical research and drug development:

  • Bioconjugation: The primary application is the site-specific labeling of proteins, peptides, and other biomolecules containing free thiol groups. This is instrumental in creating antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and enzyme conjugates.

  • PROTAC Development: this compound can serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1] The PEG linker provides the necessary spatial orientation for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]

  • Surface Modification: The linker can be used to functionalize surfaces, such as nanoparticles and microarrays. The hydroxyl group can be used to attach the linker to a surface, presenting the maleimide group for the subsequent capture of thiol-containing molecules.

  • Drug Delivery: By incorporating this compound into drug delivery systems like liposomes or nanoparticles, targeting ligands can be attached to the surface to enhance delivery to specific cells or tissues.

Quantitative Data Summary

The efficiency of the maleimide-thiol conjugation is influenced by several factors. The following tables provide a summary of expected outcomes based on varying reaction conditions.

Table 1: Effect of Maleimide to Thiol Molar Ratio on Conjugation Efficiency

Maleimide:Thiol Molar RatioConjugation Efficiency (%)Incubation TimeTemperature (°C)pHReference
2:184 ± 430 minRoom Temperature7.0[2]
5:158 ± 122 hoursRoom Temperature7.4[2]
10:1Recommended starting point2 hoursRoom Temperature7.0-7.5General Protocol
20:1Recommended for driving reaction to completion2 hoursRoom Temperature7.0-7.5General Protocol

Table 2: Stability of Maleimide Group Under Different Storage Conditions

Storage Temperature (°C)Storage DurationDecrease in Reactivity (%)
47 days~10
207 days~40

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol describes the conjugation of this compound to a protein containing a free cysteine residue.

Materials:

  • Protein with a free thiol group

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching solution: 1 M N-acetylcysteine or 2-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

    • Remove excess TCEP using a desalting column, exchanging the buffer with fresh, degassed Conjugation Buffer.

  • This compound Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add a 2-fold molar excess of the quenching solution over the initial amount of this compound to react with any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate from excess reagents and byproducts using a size-exclusion chromatography column equilibrated with an appropriate buffer (e.g., PBS).

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Determine the conjugation efficiency and degree of labeling using UV-Vis spectroscopy, HPLC, or mass spectrometry.

Protocol 2: Derivatization of the Hydroxyl Group of this compound via Esterification

This protocol provides a general method for esterifying the terminal hydroxyl group of this compound. This reaction should be performed before the maleimide-thiol conjugation.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous solvent for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1 equivalent) and the carboxylic acid (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add DMAP (0.1 equivalents) to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

  • Coupling Reaction:

    • Dissolve DCC (1.2 equivalents) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Characterization:

    • Confirm the structure of the esterified product by NMR and mass spectrometry.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation

This compound can be used as a linker to synthesize PROTACs. The following diagram illustrates the general mechanism of action for a PROTAC targeting the BRD4 protein for degradation via the E3 ligase Cereblon (CRBN).

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation BRD4 BRD4 (Target Protein) PROTAC PROTAC (BRD4 Ligand-PEG8-CRBN Ligand) BRD4->PROTAC Binding Ternary_Complex BRD4-PROTAC-CRBN CRBN CRBN (E3 Ligase) CRBN->PROTAC Binding Ubiquitination Poly-ubiquitination of BRD4 Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting for Degradation Degradation Degraded BRD4 Proteasome->Degradation Degrades

Caption: Mechanism of PROTAC-mediated degradation of BRD4.

Experimental Workflow for Nanoparticle Surface Functionalization

This workflow outlines the steps for functionalizing a gold nanoparticle with a targeting ligand using this compound.

Nanoparticle_Functionalization cluster_conjugation Conjugation of Ligand to this compound start Start: Gold Nanoparticle Synthesis step1 Step 1: Thiolation of Nanoparticle Surface start->step1 step3 Step 3: Conjugation of Mal-PEG8-Ligand to Nanoparticle step1->step3 step2 Step 2: Preparation of Mal-PEG8-Ligand Conjugate step2->step3 step2a Activate Ligand's Carboxyl Group step2b React with Hydroxyl Group of this compound step2a->step2b step4 Step 4: Purification of Functionalized Nanoparticles step3->step4 end End: Characterization and Application step4->end

Caption: Workflow for nanoparticle surface functionalization.

References

Application Notes and Protocols for Mal-PEG8-alcohol in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Mal-PEG8-alcohol in ADCs

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1][2][3] The linker, which connects the antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index.[][5] this compound is a discrete polyethylene glycol (dPEG®) linker that has emerged as a valuable tool in ADC development. Its structure incorporates a maleimide group for covalent attachment to thiol groups on the antibody, a hydrophilic 8-unit PEG spacer, and a terminal alcohol group for potential further modification.

The primary role of the PEG8 spacer is to enhance the physicochemical and pharmacological properties of the ADC. Many potent cytotoxic payloads are hydrophobic, and their conjugation to an antibody can lead to aggregation and poor solubility, complicating manufacturing and potentially increasing immunogenicity. The hydrophilic PEG8 linker helps to mitigate these issues by increasing the overall water solubility of the ADC, reducing aggregation, and improving its pharmacokinetic profile. The defined length of the monodisperse PEG8 linker ensures the production of more homogeneous ADCs, leading to better batch-to-batch reproducibility and a more predictable safety profile.

Key Advantages of this compound in ADC Development:

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic PEG8 spacer counteracts the hydrophobicity of the payload, improving the solubility of both the linker-payload and the final ADC construct. This allows for conjugation reactions in aqueous buffers with lower concentrations of organic co-solvents, which helps to preserve the integrity of the antibody.

  • Improved Pharmacokinetics: The PEG moiety can shield the ADC from proteolytic degradation and reduce its clearance rate, potentially leading to a longer circulation half-life and increased tumor accumulation. However, the impact of PEG length on clearance can be complex, with studies showing that PEG chains shorter than PEG8 may lead to rapid clearance.

  • Homogeneity and Reproducibility: As a discrete PEG linker, this compound has a defined molecular weight and structure, which translates to more homogeneous ADC preparations with a consistent drug-to-antibody ratio (DAR). This is a significant advantage over polydisperse PEG linkers.

  • Versatile Chemical Handle: The terminal alcohol group provides a site for further chemical modification if required for the specific ADC design.

Quantitative Data on ADCs Utilizing PEG Linkers

The inclusion of a PEG8 linker can influence several key parameters of an ADC. The following tables summarize representative quantitative data for ADCs developed with PEG linkers.

ADC ComponentLinker TypeAverage DARAggregation (%)Solubility (mg/mL)Reference
Novel ADC CandidateNon-PEG LinkerN/A>30%<2
Novel ADC CandidateMal-PEG8-COOHN/A~5% (6-fold reduction)>20 (10-fold increase)
Trastuzumab-DM1Val-Ala-Gly-PEG-linker8N/AN/A
Brentuximab-based ADCPEG12-OH modifier4 and 8N/AN/A

N/A: Not available in the provided search results.

ADCAverage DARClearance RateTolerabilityReference
Maytansinoid Conjugate< 6ComparableBetter Therapeutic Index
Maytansinoid Conjugate~9-10Rapid ClearanceDecreased Efficacy
PEGylated Conjugate< PEG8IncreasedNot Tolerated
PEGylated Conjugate≥ PEG8DecreasedTolerated

Experimental Protocols

Protocol 1: Antibody Reduction and Purification

This protocol describes the reduction of interchain disulfide bonds in an antibody to generate free thiol groups for conjugation with the maleimide group of the Mal-PEG8-linker-payload.

Materials:

  • Antibody solution (e.g., 1-2 mg/mL in PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting column

Procedure:

  • Equilibrate the antibody solution to room temperature.

  • Add TCEP solution to the antibody solution at a 10:1 molar ratio (TCEP:antibody).

  • Incubate the reaction mixture for 30 minutes at room temperature with gentle mixing.

  • Purify the reduced antibody by passing it through a desalting column equilibrated with PBS to remove excess TCEP.

  • Collect the fractions containing the reduced antibody. The concentration can be determined by measuring the absorbance at 280 nm.

Protocol 2: Conjugation of Mal-PEG8-linker-payload to Reduced Antibody

This protocol details the conjugation of a pre-prepared Mal-PEG8-linker-payload to the reduced antibody via maleimide-thiol chemistry.

Materials:

  • Reduced antibody solution from Protocol 1

  • Mal-PEG8-linker-payload dissolved in DMSO (10 mM stock solution)

  • PBS, pH 7.4

  • N-acetylcysteine or cysteine solution (10 mM)

Procedure:

  • Add the Mal-PEG8-linker-payload stock solution to the reduced antibody solution. A typical starting point is a 5:1 molar ratio of linker-payload to antibody.

  • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • To quench the reaction and cap any unreacted maleimide groups, add a 2-fold molar excess of N-acetylcysteine or cysteine relative to the linker-payload and incubate for 15-20 minutes.

  • The resulting ADC is now ready for purification.

Protocol 3: ADC Purification and Characterization

This protocol outlines the purification of the ADC from unreacted linker-payload and characterization to determine purity, aggregation, and drug-to-antibody ratio (DAR).

Materials:

  • Crude ADC solution from Protocol 2

  • Size-exclusion chromatography (SEC) system

  • Hydrophobic interaction chromatography (HIC) system

  • UV-Vis spectrophotometer

  • Mass spectrometer (e.g., ESI-MS)

  • SDS-PAGE reagents and equipment

Procedure:

  • Purification:

    • Purify the ADC using an SEC system to remove excess linker-payload and other small molecule impurities.

    • Collect the fractions corresponding to the monomeric ADC peak.

  • Characterization:

    • Purity and Aggregation: Analyze the purified ADC by SEC to determine the percentage of monomeric ADC and identify any high molecular weight aggregates.

    • Drug-to-Antibody Ratio (DAR):

      • Determine the average DAR using UV-Vis spectroscopy by measuring the absorbance at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the payload) and applying the Beer-Lambert law.

      • Alternatively, use HIC to separate species with different DARs and calculate the average DAR from the peak areas.

    • Identity and Integrity: Confirm the molecular weight of the ADC and its different DAR species using mass spectrometry. Analyze the ADC by SDS-PAGE under reducing and non-reducing conditions to confirm conjugation and purity.

Visualizations

ADC Mechanism of Action

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cell Internalization & Payload Release ADC ADC TargetCell Target Cancer Cell (Antigen-Positive) ADC->TargetCell 1. Binding to Target Antigen Internalization 2. Internalization (Endocytosis) NonTargetCell Non-Target Cell (Antigen-Negative) Endosome Endosome Internalization->Endosome Lysosome 3. Trafficking to Lysosome Endosome->Lysosome PayloadRelease 4. Linker Cleavage & Payload Release Lysosome->PayloadRelease Payload Cytotoxic Payload PayloadRelease->Payload Apoptosis 5. Induction of Apoptosis Payload->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_characterization Characterization Start Start: Antibody Reduction Antibody Reduction (e.g., TCEP) Start->Reduction Purification1 Purification (Desalting Column) Reduction->Purification1 ReducedAb Reduced Antibody Purification1->ReducedAb Conjugation Conjugation Reaction (Maleimide-Thiol) ReducedAb->Conjugation LinkerPayload Mal-PEG8-Linker-Payload LinkerPayload->Conjugation Quenching Quenching (e.g., N-acetylcysteine) Conjugation->Quenching CrudeADC Crude ADC Quenching->CrudeADC Purification2 Purification (SEC) CrudeADC->Purification2 PurifiedADC Purified ADC Purification2->PurifiedADC DAR DAR Determination (UV-Vis, HIC) PurifiedADC->DAR Analysis Purity Purity & Aggregation (SEC) PurifiedADC->Purity Analysis Identity Identity & Integrity (MS, SDS-PAGE) PurifiedADC->Identity Analysis

Caption: Workflow for the synthesis and characterization of an ADC.

Signaling Pathway for a Common ADC Payload (e.g., Auristatin)

Many ADCs utilize microtubule inhibitors like monomethyl auristatin E (MMAE) as their cytotoxic payload. The following diagram illustrates the general signaling pathway affected by such payloads.

Auristatin_Pathway Payload Released Payload (e.g., MMAE) Microtubules Microtubule Dynamics Payload->Microtubules Inhibition Disruption Disruption of Microtubule Polymerization Microtubules->Disruption G2M_Arrest G2/M Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

Application Notes and Protocols for Mal-PEG8-alcohol in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's solubility, permeability, and overall pharmacokinetic properties.[3]

Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their hydrophilicity, which can enhance aqueous solubility and cell permeability.[4] The Mal-PEG8-alcohol linker is a bifunctional molecule featuring a maleimide group at one end and a hydroxyl group at the other, connected by an 8-unit PEG spacer.[5] This architecture offers a versatile platform for PROTAC synthesis:

  • Maleimide Group: Allows for specific and efficient covalent bond formation with thiol groups, such as those on cysteine residues of a target-binding ligand, forming a stable thioether bond.

  • Hydroxyl Group: Provides a reactive handle for subsequent conjugation to an E3 ligase ligand, typically through activation and reaction with an amine or other nucleophilic group on the E3 ligase ligand.

  • PEG8 Spacer: The hydrophilic PEG chain improves the solubility of the final PROTAC molecule, a common challenge in PROTAC development. Its length and flexibility are crucial for optimizing the spatial orientation of the POI and E3 ligase to facilitate efficient ubiquitination.

This document provides detailed protocols for the synthesis of a PROTAC using the this compound linker, guidelines for data presentation, and visualizations to aid in experimental design and interpretation.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment Target Protein (POI) Target Protein (POI) Ternary Complex Ternary Complex Target Protein (POI)->Ternary Complex Binding E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex Recruitment PROTAC PROTAC PROTAC->Ternary Complex Formation Polyubiquitinated POI Polyubiquitinated POI Ternary Complex->Polyubiquitinated POI Ubiquitination Ubiquitin (Ub) Ubiquitin (Ub) Ubiquitin (Ub)->Ternary Complex 26S Proteasome 26S Proteasome Polyubiquitinated POI->26S Proteasome Recognition Degraded Protein Fragments Degraded Protein Fragments 26S Proteasome->Degraded Protein Fragments Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound is typically a two-step process. First, the maleimide end of the linker is conjugated to a thiol-containing POI ligand. Second, the hydroxyl end of the linker is activated and conjugated to the E3 ligase ligand.

Materials and Reagents
Reagent/MaterialSupplierPurpose
This compoundVariousBifunctional linker
Thiol-containing POI LigandCustom SynthesisBinds to the protein of interest
Amine-containing E3 Ligase LigandVariousRecruits the E3 ubiquitin ligase
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichBase for amide coupling and other reactions
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)Sigma-AldrichPeptide coupling reagent for amide bond formation
Dimethylformamide (DMF), AnhydrousSigma-AldrichSolvent for chemical reactions
Dichloromethane (DCM), AnhydrousSigma-AldrichSolvent for chemical reactions
Phosphate-Buffered Saline (PBS), pH 7.2GibcoBuffer for maleimide-thiol conjugation
Trifluoroacetic acid (TFA)Sigma-AldrichFor deprotection if Boc protecting groups are used (not in this protocol)
High-Performance Liquid Chromatography (HPLC) systemWaters, AgilentPurification of intermediates and final product
Liquid Chromatography-Mass Spectrometry (LC-MS) systemWaters, AgilentReaction monitoring and product characterization
Nuclear Magnetic Resonance (NMR) SpectrometerBruker, JEOLStructural elucidation of the final product

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Step1 Step 1: Maleimide-Thiol Conjugation Purification1 Intermediate Purification (HPLC) Step1->Purification1 Step2 Step 2: Activation of Hydroxyl Group Step3 Step 3: Amide Bond Formation Step2->Step3 Purification2 Final PROTAC Purification (HPLC) Step3->Purification2 Purification1->Step2 Characterization Characterization (LC-MS, NMR) Purification2->Characterization

Caption: General workflow for PROTAC synthesis.

Step 1: Conjugation of this compound to a Thiol-Containing POI Ligand

This protocol describes the selective reaction of the maleimide group with a thiol on the POI ligand.

  • Dissolve the Thiol-Containing POI Ligand: Dissolve the POI ligand (1.0 eq) in a suitable solvent such as a mixture of DMF and PBS (pH 7.2). The final pH of the solution should be between 6.5 and 7.5 to ensure selectivity for the thiol group.

  • Dissolve this compound: In a separate vial, dissolve this compound (1.1 eq) in DMF.

  • Reaction: Add the this compound solution to the POI ligand solution. Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by LC-MS until the starting material (POI ligand) is consumed.

  • Purification: Upon completion, purify the intermediate product (POI-Linker) by reverse-phase preparative HPLC.

  • Characterization: Confirm the identity of the purified POI-Linker intermediate by LC-MS analysis.

Step 2: Activation of the Terminal Hydroxyl Group and Amide Coupling with an E3 Ligase Ligand

This protocol describes the activation of the terminal hydroxyl group of the POI-Linker intermediate and subsequent amide bond formation with an amine-containing E3 ligase ligand. A common method is to first convert the hydroxyl to a better leaving group, such as a tosylate, or to use a one-pot coupling reaction. Here, a one-pot amide coupling is described.

  • Dissolve Reagents: In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified POI-Linker intermediate (1.0 eq), the amine-containing E3 ligase ligand (1.2 eq), and a peptide coupling reagent such as BOP (1.5 eq) in anhydrous DMF.

  • Add Base: Add DIPEA (3.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitoring: Monitor the formation of the final PROTAC product by LC-MS.

  • Quenching and Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the final PROTAC molecule by reverse-phase preparative HPLC to obtain a highly pure compound for biological evaluation.

  • Characterization: Confirm the identity, purity, and structure of the final PROTAC using LC-MS and NMR spectroscopy.

Data Presentation

Quantitative data from the synthesis and characterization of the PROTAC should be summarized in tables for clarity and comparison.

Table 1: Representative Reaction Conditions and Yields

StepReactantsSolvent(s)Temp. (°C)Time (h)Yield (%)Purity (%)
1. POI-Linker SynthesisPOI-SH (1.0 eq), this compound (1.1 eq)DMF/PBS (pH 7.2)25475>95
2. Final PROTAC SynthesisPOI-Linker (1.0 eq), E3-NH2 (1.2 eq), BOP (1.5 eq), DIPEA (3.0 eq)DMF251660>98

Table 2: Characterization of the Final PROTAC

Analytical MethodResult
LC-MS Calculated Mass: [Provide calculated m/z]
Observed Mass: [Provide observed m/z]
¹H NMR [Provide key chemical shifts and integrations consistent with the PROTAC structure]
HPLC Purity >98% at [Specify wavelength, e.g., 254 nm]
Solubility [Provide solubility data in relevant buffers, e.g., PBS]

Conclusion

The this compound linker is a valuable tool for the synthesis of PROTACs. Its bifunctional nature allows for a modular and controlled synthetic approach, while the PEG8 spacer can impart favorable physicochemical properties to the final molecule. The protocols and guidelines presented in this application note provide a framework for the rational design, synthesis, and characterization of novel PROTACs for targeted protein degradation. Successful PROTAC development will depend on the careful optimization of each synthetic step and thorough characterization of the final compound.

References

Application Notes and Protocols for the Derivatization of Mal-PEG8-alcohol's Hydroxyl Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG8-alcohol is a heterobifunctional linker molecule of significant interest in bioconjugation, drug delivery, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure comprises a maleimide group for covalent attachment to thiol-containing molecules (e.g., cysteine residues in proteins), a hydrophilic 8-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal primary hydroxyl group. This hydroxyl group is a versatile handle for further chemical modification, allowing for the introduction of a variety of other functional groups to suit specific application needs.

These application notes provide detailed protocols for the derivatization of the hydroxyl group of this compound into other useful reactive moieties, namely a tosylate (for subsequent nucleophilic substitution), a carboxylic acid, and an N-hydroxysuccinimide (NHS) ester.

Chemical Properties of this compound and its Derivatives

A summary of the key chemical properties of this compound and its derivatives is presented in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Reactive Groups
This compoundC₂₀H₃₅NO₁₀449.49Maleimide, Hydroxyl
Mal-PEG8-tosylateC₂₇H₄₁NO₁₂S603.68Maleimide, Tosylate
Mal-PEG8-acidC₂₀H₃₃NO₁₁463.48Maleimide, Carboxylic Acid
Mal-PEG8-NHS esterC₂₄H₃₆N₂O₁₃560.55Maleimide, NHS Ester

Derivatization Strategies and Protocols

The hydroxyl group of this compound, while not highly reactive itself, can be readily converted into more reactive functional groups. The following sections detail the experimental protocols for these key transformations.

Tosylation of this compound to Yield Mal-PEG8-tosylate

Tosylation is a common method to convert a primary alcohol into a good leaving group (tosylate) for subsequent nucleophilic substitution reactions. This allows for the introduction of azides, amines, and other functionalities.

Experimental Workflow for Tosylation

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound in anhydrous DCM B Cool to 0°C A->B C Add triethylamine and DMAP B->C D Add tosyl chloride C->D E Stir at 0°C to room temperature D->E F Quench with water E->F G Extract with DCM F->G H Dry organic layer G->H I Purify by column chromatography H->I

Caption: Workflow for the tosylation of this compound.

Protocol:

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

    • Slowly add p-toluenesulfonyl chloride (tosyl chloride, 1.2 equivalents) portion-wise, ensuring the temperature remains at 0°C.

  • Reaction:

    • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding cold water.

    • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield Mal-PEG8-tosylate.

Expected Yield and Purity: While specific data for this compound is not widely published, tosylation of similar PEG-alcohols typically proceeds with yields of 70-90% and purities greater than 95% after chromatography.

Oxidation of this compound to Mal-PEG8-acid

The terminal hydroxyl group can be oxidized to a carboxylic acid, which is a versatile functional group for conjugation to primary amines via amide bond formation. A common method for this transformation is TEMPO-mediated oxidation.

Experimental Workflow for Oxidation

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound in acetonitrile/water B Add TEMPO and sodium phosphate buffer A->B C Add sodium chlorite and sodium hypochlorite solution B->C D Stir at room temperature C->D E Quench with sodium sulfite D->E F Acidify with HCl E->F G Extract with DCM F->G H Dry and concentrate G->H I Purify by HPLC H->I

Caption: Workflow for the oxidation of this compound.

Protocol:

  • Reaction Setup:

    • Dissolve this compound (1 equivalent) in a mixture of acetonitrile and water.

    • To this solution, add (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO) (0.1 equivalents) and a sodium phosphate buffer to maintain a pH of approximately 6.5.

  • Reaction:

    • In a separate flask, prepare a solution of sodium chlorite (5 equivalents) and dilute sodium hypochlorite (0.2 equivalents) in water.

    • Slowly add the oxidant solution to the this compound solution, maintaining the temperature below 35°C.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Acidify the mixture to a pH of 2-3 with 1 M HCl.

    • Extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting Mal-PEG8-acid by reversed-phase high-performance liquid chromatography (RP-HPLC).[1]

Expected Yield and Purity: Oxidation of primary alcohols on PEG linkers can be challenging. Yields can vary but are often in the range of 50-70%, with high purity (>98%) achievable after HPLC purification.[1]

Synthesis of Mal-PEG8-NHS Ester from Mal-PEG8-acid

The carboxylic acid of Mal-PEG8-acid can be activated to an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines, forming stable amide bonds.

Experimental Workflow for NHS Ester Formation

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve Mal-PEG8-acid in anhydrous DCM B Add NHS and EDC A->B C Stir at room temperature under inert atmosphere B->C D Filter to remove DCU C->D E Wash with water and sodium bicarbonate D->E F Dry and concentrate E->F G Precipitate in cold ether F->G

Caption: Workflow for the synthesis of Mal-PEG8-NHS ester.

Protocol:

  • Reaction Setup:

    • Dissolve the purified Mal-PEG8-acid (1 equivalent) in anhydrous DCM under an inert atmosphere.

    • Add N-hydroxysuccinimide (NHS) (1.2 equivalents).

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the reaction mixture.

  • Reaction:

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the formation of the NHS ester by LC-MS.

  • Work-up and Purification:

    • A white precipitate of dicyclohexylurea (DCU) may form; if so, filter the reaction mixture.

    • Wash the filtrate with ice-cold water and then with a 5% aqueous solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.

    • Collect the precipitated Mal-PEG8-NHS ester by filtration and dry under vacuum.

Expected Yield and Purity: The conversion of carboxylic acids to NHS esters on PEG linkers is generally efficient, with expected yields of over 80% and purities greater than 95%.[2]

Application: PROTAC Synthesis and Mechanism of Action

Derivatives of this compound, particularly Mal-PEG8-acid and Mal-PEG8-NHS ester, are extensively used as linkers in the synthesis of PROTACs.[3][4] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Signaling Pathway of a PROTAC

POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (with Mal-PEG8 linker) PROTAC->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of action of a PROTAC utilizing a Mal-PEG8-linker.

Characterization of this compound Derivatives

The successful synthesis of this compound derivatives should be confirmed by appropriate analytical techniques.

TechniquePurposeExpected Observations
¹H NMR Structural confirmationAppearance of characteristic peaks for the tosyl group (aromatic protons), or disappearance of the alcohol proton signal and changes in the chemical shift of adjacent protons.
LC-MS Confirmation of molecular weight and purityA major peak in the chromatogram with the expected mass-to-charge ratio for the desired product.
RP-HPLC Purity assessmentA single, sharp peak for the purified product with a different retention time compared to the starting material.

Conclusion

The terminal hydroxyl group of this compound provides a valuable point of attachment for further functionalization, enabling the synthesis of a diverse range of heterobifunctional linkers for applications in drug delivery and targeted protein degradation. The protocols outlined in these application notes provide a framework for the successful derivatization of this compound, and the accompanying information on characterization and application will be a valuable resource for researchers in the field.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Mal-PEG8-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and other nanomedical applications. Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the in vivo performance of nanoparticles. The hydrophilic PEG chains form a protective layer on the nanoparticle surface, which can reduce non-specific protein adsorption (opsonization), minimize clearance by the reticuloendothelial system (RES), and prolong systemic circulation time.[1][2] This "stealth" characteristic is crucial for improving the pharmacokinetic profile and therapeutic efficacy of nanomedicines.[3]

Mal-PEG8-alcohol is a heterobifunctional linker that incorporates a maleimide group and a terminal hydroxyl group, separated by an 8-unit polyethylene glycol spacer. The maleimide group allows for highly efficient and specific covalent conjugation to thiol-containing molecules, such as peptides, proteins, and certain drug molecules, via a Michael addition reaction.[4] The PEG8 spacer enhances solubility, reduces steric hindrance, and improves the biocompatibility of the resulting nanoparticle conjugate. The terminal hydroxyl group, while less reactive, offers a versatile handle for conjugation to various nanoparticle surfaces through chemical activation.

These application notes provide a comprehensive guide to utilizing this compound for the surface modification of nanoparticles, including detailed experimental protocols, expected quantitative data, and visualizations of the key processes.

Principle of Surface Modification with this compound

The surface modification of nanoparticles using this compound is a multi-step process that leverages orthogonal chemistries to achieve controlled functionalization. The general strategy involves:

  • Activation of the Terminal Hydroxyl Group: The hydroxyl (-OH) group of this compound is not sufficiently reactive for direct conjugation to most nanoparticle surfaces. Therefore, it must first be activated or converted to a more reactive functional group. Common strategies include:

    • Oxidation to a Carboxylic Acid: The primary alcohol can be oxidized to a carboxylic acid (-COOH) using mild oxidizing agents. This carboxylated linker can then be conjugated to amine-functionalized nanoparticles via carbodiimide (EDC/NHS) chemistry.[5]

    • Conversion to an Amine: The hydroxyl group can be converted to a primary amine (-NH2) through a two-step process involving mesylation or tosylation followed by nucleophilic substitution with an amine source. The resulting amine-terminated linker can then be coupled to carboxylated nanoparticles using EDC/NHS chemistry.

  • Conjugation of the Activated Linker to the Nanoparticle Surface: The activated Mal-PEG8 linker is then reacted with nanoparticles possessing the appropriate surface functional groups (e.g., amines or carboxylic acids). This step results in nanoparticles coated with a layer of PEG chains terminating in reactive maleimide groups.

  • Conjugation of Thiol-Containing Ligands: The maleimide-functionalized nanoparticles can then be readily conjugated to a wide range of thiol-containing molecules, such as cysteine-containing peptides for active targeting, thiol-modified drugs, or imaging agents. The reaction between the maleimide and thiol is highly specific and proceeds efficiently at physiological pH.

Quantitative Data on Nanoparticle Properties Following Surface Modification

The successful surface modification of nanoparticles with this compound and subsequent ligand conjugation leads to predictable changes in their physicochemical properties. The following tables summarize typical quantitative data observed in the literature for PEGylated nanoparticles. The exact values will depend on the specific nanoparticle core material, size, and the density of the PEG chains.

Table 1: Physicochemical Properties of Nanoparticles Before and After PEGylation

PropertyBefore PEGylationAfter PEGylation with Mal-PEG8-linkerReference
Hydrodynamic Diameter (nm) Varies (e.g., 100 ± 5)Increase of 10-50 nm (e.g., 135 ± 7)
Zeta Potential (mV) Highly negative or positive (e.g., -30.1 ± 2.5)Shift towards neutrality (e.g., -14 ± 1.8)
Polydispersity Index (PDI) < 0.2Remains < 0.2 (indicates monodispersity)
PEG Surface Density (PEG/nm²) N/A0.02 - 2.21 (depending on PEG size and grafting method)

Table 2: Impact of PEGylation on Biological Interactions and Drug Delivery

ParameterUnmodified NanoparticlesPEGylated NanoparticlesReference
Protein Adsorption HighSignificantly reduced (up to 75% decrease)
Macrophage Uptake HighReduced (up to 20-fold decrease)
Cellular Uptake (Non-phagocytic cells) VariableGenerally decreased (can be overcome with targeting ligands)
Blood Circulation Half-life Short (< 30 min)Prolonged (up to 5 hours or more)
Drug Loading Efficiency (%) Dependent on drug and nanoparticleGenerally comparable to unmodified nanoparticles
Drug Release Profile VariesOften shows a more sustained release profile

Experimental Protocols

The following protocols provide a general framework for the surface modification of nanoparticles using this compound. Optimization of reaction conditions (e.g., molar ratios, reaction times, and purification methods) may be necessary for specific nanoparticle systems and ligands.

Protocol 1: Activation of this compound via Oxidation to Carboxylic Acid

This protocol describes the conversion of the terminal hydroxyl group of this compound to a carboxylic acid.

Materials:

  • This compound

  • Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent

  • Acetone

  • Diethyl ether

  • Sodium bicarbonate solution (saturated)

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in acetone in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add Jones reagent dropwise to the solution with constant stirring. The color of the solution will change from orange to green.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess oxidizing agent by adding a small amount of isopropanol.

  • Filter the solution to remove the chromium salts.

  • Neutralize the filtrate with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product into diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain Mal-PEG8-carboxylic acid.

  • Confirm the structure of the product by ¹H NMR and FTIR spectroscopy.

Protocol 2: Conjugation of Mal-PEG8-carboxylic acid to Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of the carboxylated linker to nanoparticles with primary amine groups on their surface.

Materials:

  • Mal-PEG8-carboxylic acid

  • Amine-functionalized nanoparticles (e.g., aminosilane-coated silica or iron oxide nanoparticles)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Glycine or Tris-HCl, pH 8.0

  • Purification system (e.g., centrifuge with appropriate filters, dialysis tubing, or size-exclusion chromatography column)

Procedure:

  • Reagent Preparation:

    • Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.

    • Prepare a 10 mg/mL stock solution of Mal-PEG8-carboxylic acid in Activation Buffer.

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in Activation Buffer to a final concentration of 1-5 mg/mL. Sonicate briefly if necessary to ensure a homogenous suspension.

  • Activation of Mal-PEG8-carboxylic acid:

    • In a separate microcentrifuge tube, mix Mal-PEG8-carboxylic acid, EDC, and NHS at a molar ratio of 1:2:2.

    • Incubate the mixture at room temperature for 15-30 minutes to generate the NHS-activated ester.

  • Conjugation Reaction:

    • Add the activated linker solution to the nanoparticle suspension.

    • Adjust the pH of the reaction mixture to 7.4 by adding Reaction Buffer (PBS).

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator).

  • Quenching and Purification:

    • Quench any unreacted NHS-activated esters by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate for 15 minutes.

    • Purify the resulting Maleimide-PEG8-Nanoparticles to remove excess linker and reaction byproducts. This can be achieved through repeated centrifugation and washing steps, dialysis against PBS, or size-exclusion chromatography.

Protocol 3: Conjugation of Thiol-Containing Ligands to Maleimide-PEG8-Nanoparticles

This protocol describes the final step of attaching a thiol-containing molecule to the maleimide-functionalized nanoparticles.

Materials:

  • Maleimide-PEG8-Nanoparticles

  • Thiol-containing ligand (e.g., cysteine-terminated peptide)

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS) with 10 mM EDTA, pH 7.0-7.5

  • Tris(2-carboxyethyl)phosphine (TCEP) (if ligand requires reduction)

  • Purification system (as described above)

Procedure:

  • Ligand Preparation (if necessary): If the thiol groups on the ligand are oxidized (forming disulfide bonds), they must be reduced prior to conjugation.

    • Dissolve the ligand in Reaction Buffer and add a 5-10 fold molar excess of TCEP.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Disperse the Maleimide-PEG8-Nanoparticles in the Reaction Buffer.

    • Add the thiol-containing ligand to the nanoparticle suspension at a 1.5 to 5-fold molar excess relative to the maleimide groups on the nanoparticles.

    • Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The reaction is typically rapid.

  • Purification: Purify the final Ligand-PEG8-Nanoparticle conjugate to remove any unreacted ligand using centrifugation, dialysis, or size-exclusion chromatography.

  • Characterization and Storage: Characterize the final product using the methods described in the following section. Store the final conjugate at 4°C in a suitable buffer.

Characterization of Modified Nanoparticles

Thorough characterization is essential to confirm the successful surface modification and to assess the properties of the resulting nanoparticles.

ParameterMethodExpected Outcome
Size and Size Distribution Dynamic Light Scattering (DLS)Increase in hydrodynamic diameter after each conjugation step. PDI should remain low.
Surface Charge Zeta Potential MeasurementA shift in the zeta potential towards a more neutral value is anticipated as the charged surface groups are shielded by the neutral PEG chains.
Morphology Transmission Electron Microscopy (TEM)TEM can be used to visualize the nanoparticles and confirm that their core morphology is maintained after the modification process.
Confirmation of PEGylation Fourier-Transform Infrared Spectroscopy (FTIR)The appearance of characteristic ether (C-O-C) stretching bands from the PEG backbone can confirm the presence of PEG on the nanoparticle surface.
Confirmation of Ligand Conjugation UV-Vis Spectroscopy, Fluorescence Spectroscopy, or HPLCQuantification of the conjugated ligand can be performed if the ligand has a chromophore, is fluorescent, or can be separated and quantified by chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_activation Step 1: Linker Activation cluster_np_functionalization Step 2: Nanoparticle Functionalization cluster_ligand_conjugation Step 3: Ligand Conjugation mal_peg_oh This compound oxidation Oxidation mal_peg_oh->oxidation Jones Reagent mal_peg_cooh Mal-PEG8-COOH oxidation->mal_peg_cooh edc_nhs EDC/NHS Activation mal_peg_cooh->edc_nhs amine_np Amine-NP mal_peg_np Maleimide-PEG8-NP amine_np->mal_peg_np edc_nhs->mal_peg_np thiol_ligand Thiol-Ligand michael_add Michael Addition mal_peg_np->michael_add thiol_ligand->michael_add pH 7.0-7.5 final_np Ligand-PEG8-NP michael_add->final_np

Caption: Workflow for nanoparticle surface modification using this compound.

Thiol-Maleimide Conjugation Chemistry

thiol_maleimide_reaction cluster_reactants Reactants cluster_product Product maleimide Maleimide-PEG8-NP reaction + maleimide->reaction thiol Ligand-SH arrow pH 6.5-7.5 thioether Ligand-S-PEG8-NP (Stable Thioether Bond) reaction->thiol arrow->thioether

Caption: Thiol-maleimide Michael addition reaction for ligand conjugation.

Conclusion

This compound is a valuable tool for the surface modification of nanoparticles, enabling the creation of long-circulating, biocompatible nanocarriers with functionalities for active targeting. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of nanomedicine. Successful surface modification, confirmed by thorough characterization, is a critical step towards the development of effective and safe nanoparticle-based therapeutics and diagnostics.

References

Application Notes and Protocols for Peptide Labeling with Mal-PEG8-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of peptides with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy in drug development and biomedical research to enhance the therapeutic properties of peptides.[1][2] PEGylation can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume, which in turn reduces renal clearance, prolongs circulation half-life, and shields it from proteolytic degradation.[1][2][3] Furthermore, the hydrophilic nature of the PEG chain can enhance the solubility of hydrophobic peptides and reduce their immunogenicity.

Mal-PEG8-alcohol is a heterobifunctional linker that is instrumental for site-specific PEGylation of peptides. It features a maleimide group that reacts specifically with the thiol (sulfhydryl) group of cysteine residues, and a terminal hydroxyl group. The maleimide-thiol conjugation, a Michael addition reaction, forms a stable thioether bond under mild physiological conditions (pH 6.5-7.5), ensuring precise and controlled labeling. The eight-unit PEG spacer enhances the water solubility of the resulting conjugate. This document provides detailed application notes and experimental protocols for the use of this compound in peptide labeling.

Chemical Properties and Reaction Mechanism

This compound is a PEG linker that contains a maleimide group for thiol-reactive conjugation and a hydroxyl group. The hydrophilic PEG8 spacer improves solubility in aqueous solutions. The core of its utility lies in the highly selective reaction between the maleimide group and a thiol group, typically from a cysteine residue within a peptide sequence. This reaction, known as a Michael addition, proceeds efficiently at a pH range of 6.5-7.5 to form a stable covalent thioether linkage. While the thioether bond is generally stable, it can be susceptible to a retro-Michael reaction, which can be mitigated by optimizing reaction conditions and linker chemistry.

Data Presentation: Optimizing Reaction Conditions

The efficiency of the peptide labeling reaction is influenced by several factors, most notably the molar ratio of the this compound to the peptide. The optimal ratio is dependent on the specific peptide and may require empirical determination. Below is a summary of reported conjugation efficiencies achieved with varying maleimide-to-thiol molar ratios for different biomolecules.

BiomoleculeMaleimide:Thiol Molar RatioReaction TimeTemperatureBufferConjugation Efficiency (%)Reference
cRGDfK (peptide)2:130 minRoom Temp10 mM HEPES, pH 7.084 ± 4
11A4 (nanobody)5:12 hoursRoom TempPBS, pH 7.458 ± 12

Experimental Protocols

This section provides a detailed step-by-step protocol for the labeling of a cysteine-containing peptide with this compound.

Protocol 1: Preparation and Reduction of the Peptide

For peptides containing disulfide bonds, a reduction step is necessary to generate free thiol groups for conjugation.

  • Peptide Solution Preparation: Dissolve the cysteine-containing peptide in a degassed buffer to the desired concentration (e.g., 1-5 mg/mL). Suitable buffers include phosphate-buffered saline (PBS), Tris, or HEPES at a pH of 7.0-7.5. The absence of other thiol-containing reagents in the buffer is critical.

  • Reduction of Disulfide Bonds (if necessary):

    • To reduce disulfide bonds and ensure the availability of free thiols, add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP). TCEP is recommended as it is stable and does not need to be removed prior to the conjugation reaction.

    • Add a 10- to 50-fold molar excess of TCEP to the peptide solution.

    • Incubate the mixture for 30-60 minutes at room temperature.

Protocol 2: Peptide Labeling with this compound
  • This compound Stock Solution: Immediately before use, dissolve the this compound in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the reduced peptide solution. A 10- to 20-fold molar excess is a common starting point, but the optimal ratio should be determined empirically.

    • Gently mix the reaction solution.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.

Protocol 3: Purification of the PEGylated Peptide

After the conjugation reaction, it is essential to remove unreacted this compound and any byproducts.

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated peptide from smaller, unreacted molecules. Use a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

  • Dialysis: For larger volumes, dialysis can be used to remove small molecule impurities. Use a dialysis membrane with a molecular weight cut-off (MWCO) that is appropriate for retaining the PEGylated peptide while allowing the smaller reactants to diffuse out.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used for both purification and analysis of the PEGylated peptide, providing high resolution and purity.

Protocol 4: Characterization of the PEGylated Peptide

Confirmation of successful PEGylation and characterization of the final product are crucial.

  • Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) can be used to confirm the covalent attachment of the this compound to the peptide by detecting the expected mass increase.

  • Tandem Mass Spectrometry (MS/MS): For more detailed characterization, MS/MS can be employed to identify the precise site of PEGylation within the peptide sequence.

  • HPLC Analysis: Analytical RP-HPLC can be used to assess the purity of the final PEGylated peptide product.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Peptide Labeling

The following diagram illustrates the key steps in the peptide labeling process using this compound.

G cluster_prep Peptide Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_characterization Characterization peptide_prep Dissolve Cys-Peptide in Degassed Buffer (pH 7.0-7.5) peptide_reduction Add TCEP to Reduce Disulfide Bonds (if needed) peptide_prep->peptide_reduction conjugation Add this compound to Peptide Solution (Incubate 1-2h at RT or overnight at 4°C) peptide_reduction->conjugation Add reduced peptide reagent_prep Prepare this compound Stock Solution in DMSO/DMF reagent_prep->conjugation purification Purify PEGylated Peptide (SEC, Dialysis, or RP-HPLC) conjugation->purification characterization Analyze Final Product (LC-MS, MS/MS, HPLC) purification->characterization

Caption: Workflow for labeling a cysteine-containing peptide with this compound.

Application in Cell Signaling: GPCR Activation

PEGylated peptides are often developed to modulate the activity of cell surface receptors, such as G-protein coupled receptors (GPCRs). The PEG chain can enhance the in vivo stability and circulation time of the peptide ligand, leading to prolonged receptor activation and downstream signaling. The following diagram illustrates a generic GPCR signaling pathway initiated by a PEGylated peptide.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Cellular_Response Cellular Response CREB->Cellular_Response leads to PEG_Peptide PEGylated Peptide Ligand PEG_Peptide->GPCR binds

Caption: A generic GPCR signaling pathway activated by a PEGylated peptide ligand.

References

Application Notes and Protocols for Mal-PEG8-alcohol in Drug Delivery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Mal-PEG8-alcohol as a versatile linker in the development of targeted drug delivery systems. This heterobifunctional linker, featuring a thiol-reactive maleimide group and a hydroxyl group separated by an eight-unit polyethylene glycol (PEG) spacer, is instrumental in the creation of advanced therapeutics such as antibody-drug conjugates (ADCs) and functionalized nanoparticles.

Introduction to this compound

This compound is a chemical linker designed for bioconjugation. Its structure allows for the covalent attachment of biomolecules, such as antibodies or peptides, to drug payloads or nanoparticle surfaces. The maleimide group at one end reacts specifically with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form a stable thioether bond. The terminal hydroxyl group can be used for further chemical modifications or as a point of attachment for other molecules.

The integrated PEG8 spacer is a key feature, imparting favorable physicochemical properties to the resulting conjugate. The hydrophilic nature of the PEG chain enhances the aqueous solubility of the conjugate, which is particularly beneficial when working with hydrophobic drug molecules. Furthermore, the PEG spacer can help to reduce steric hindrance, minimize aggregation, and decrease the immunogenicity of the therapeutic agent.

Key Applications in Drug Delivery

The unique properties of this compound make it suitable for a range of applications in drug delivery research:

  • Antibody-Drug Conjugates (ADCs): this compound is used to link potent cytotoxic drugs to monoclonal antibodies. The antibody component provides specificity for tumor-associated antigens, directing the cytotoxic payload to cancer cells while minimizing exposure to healthy tissues.

  • Nanoparticle Surface Modification: This linker can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles). By attaching targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface via the this compound linker, the drug delivery system can be directed to specific cells or tissues.

  • Peptide and Protein PEGylation: The conjugation of this compound to peptides and proteins can improve their pharmacokinetic profiles. PEGylation can increase the hydrodynamic size of the molecule, leading to reduced renal clearance and a longer circulation half-life.

Data Presentation: Representative Performance Characteristics

The following tables summarize representative quantitative data for drug delivery systems utilizing maleimide-PEG linkers. While specific values will vary depending on the antibody, drug, and experimental conditions, these tables provide an overview of typical performance characteristics.

Table 1: Representative Drug-to-Antibody Ratio (DAR) for ADCs with Maleimide-PEG Linkers

Antibody TargetCytotoxic PayloadLinker ChemistryAverage DARReference
HER2MMAEMaleimide-PEG3.5 - 4.0[1]
CD79bMMAEMaleimide-PEG3.5[1]
Nectin-4MMAEMaleimide-PEG3.8[1]
HER2DeruxtecanMaleimide-PEG~8.0[1]

Table 2: Representative Drug Loading in Nanoparticles with PEGylated Surfaces

Nanoparticle TypeDrugSurface ModificationDrug Loading Content (%)Entrapment Efficiency (%)Reference
Polymeric NanoparticlesRopinirole HClPolyester-based16 - 23High[2]
Magnetic NanoparticlesDoxorubicinPEG-coatedNot specified~79
PLGA NanoparticlesCordyceps militaris extractMaleimide-PEGNot specifiedHigh

Table 3: Representative Pharmacokinetic Parameters for PEGylated Bioconjugates

Molecule TypeEffect of PEGylationPharmacokinetic ParameterObservationReference
Antibody-Drug ConjugateAddition of PEG8 linkerPlasma ClearanceMinimized clearance and improved exposure
Affibody-Drug ConjugateIncreasing PEG chain lengthIn vivo half-lifeIncreased half-life with longer PEG chains
General BioconjugatesPEGylationCirculation TimeProlonged circulation time

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Protocol 1: Conjugation of this compound to a Thiol-Containing Antibody for ADC Preparation

This protocol describes a two-step process for creating an ADC. First, the antibody is partially reduced to generate free thiol groups. Second, the this compound linker, which has been pre-conjugated to a drug, is attached to the antibody.

Materials:

  • Monoclonal antibody (mAb) solution (5-10 mg/mL in phosphate buffer, pH 7.2)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • This compound conjugated to the desired cytotoxic drug (in DMSO or DMF)

  • N-acetylcysteine solution

  • Phosphate buffer (pH 7.2) containing 1 mM EDTA

  • Size-Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) system or Mass Spectrometer

Procedure:

  • Antibody Reduction:

    • To the antibody solution, add a 10-20 fold molar excess of TCEP.

    • Incubate the mixture for 1-2 hours at 37°C to partially reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column or tangential flow filtration, exchanging the buffer to a phosphate buffer (pH 7.2) with 1 mM EDTA.

  • Conjugation of Drug-Linker to Antibody:

    • Add a 5-10 fold molar excess of the this compound-drug conjugate solution to the reduced antibody.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add a 2-fold molar excess of N-acetylcysteine over the initial maleimide concentration to quench any unreacted maleimide groups.

    • Incubate for 20-30 minutes at room temperature.

  • Purification and Characterization:

    • Purify the resulting ADC using an SEC system to remove unconjugated drug-linker and other small molecules.

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using HIC or mass spectrometry.

Protocol 2: Surface Functionalization of Nanoparticles with a Targeting Ligand using this compound

This protocol outlines the functionalization of pre-formed nanoparticles that have primary amine groups on their surface with a thiol-containing targeting ligand.

Materials:

  • Amine-functionalized nanoparticles (Amine-NPs)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Thiol-containing targeting ligand (e.g., a cysteine-containing peptide)

  • Activation Buffer (e.g., MES buffer, pH 6.0)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF

  • Centrifugation, dialysis, or SEC system for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMSO or DMF at a molar ratio of 1:2:2.

    • Incubate at room temperature for 15-30 minutes to generate the NHS-activated ester.

  • Conjugation of Activated Linker to Nanoparticles:

    • Disperse the Amine-NPs in the Activation Buffer.

    • Add the activated this compound solution to the nanoparticle suspension.

    • Adjust the pH to 7.4 with Reaction Buffer and react for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Purification of Maleimide-Functionalized Nanoparticles:

    • Quench unreacted NHS esters by adding the Quenching Solution to a final concentration of 10-20 mM and incubate for 15 minutes.

    • Purify the Maleimide-PEG8-NPs by centrifugation and washing, dialysis, or SEC.

  • Conjugation of Targeting Ligand:

    • Disperse the Maleimide-PEG8-NPs in the Reaction Buffer.

    • Add the thiol-containing targeting ligand to the nanoparticle suspension.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

  • Final Purification:

    • Purify the final Ligand-PEG8-NP conjugate to remove the unreacted ligand using an appropriate purification method.

Mandatory Visualizations

Experimental and Logical Workflows

experimental_workflow_adc cluster_reduction Step 1: Antibody Reduction cluster_conjugation Step 2: Conjugation cluster_quenching Step 3: Quenching cluster_purification Step 4: Purification & Analysis mAb Antibody Solution TCEP Add TCEP mAb->TCEP Incubate_37C Incubate at 37°C TCEP->Incubate_37C Purify_reduced_mAb Purify Reduced Antibody Incubate_37C->Purify_reduced_mAb Add_Drug_Linker Add to Reduced Antibody Purify_reduced_mAb->Add_Drug_Linker Drug_Linker This compound-Drug Drug_Linker->Add_Drug_Linker Incubate_RT Incubate at RT Add_Drug_Linker->Incubate_RT Quench Add N-acetylcysteine Incubate_RT->Quench Purify_ADC Purify ADC (SEC) Quench->Purify_ADC Analyze_DAR Analyze DAR (HIC/MS) Purify_ADC->Analyze_DAR

Caption: Workflow for Antibody-Drug Conjugate (ADC) preparation.

nanoparticle_functionalization_workflow cluster_activation Linker Activation cluster_np_conjugation Nanoparticle Conjugation cluster_ligand_attachment Ligand Attachment Linker This compound EDC_NHS Add EDC/NHS Linker->EDC_NHS Activated_Linker NHS-activated Linker EDC_NHS->Activated_Linker Add_Activated_Linker Add Activated Linker Activated_Linker->Add_Activated_Linker Amine_NP Amine-Nanoparticles Amine_NP->Add_Activated_Linker Quench_Purify_1 Quench & Purify Add_Activated_Linker->Quench_Purify_1 Maleimide_NP Maleimide-PEG8-NPs Quench_Purify_1->Maleimide_NP Add_Ligand Add Ligand Maleimide_NP->Add_Ligand Thiol_Ligand Thiol-Targeting Ligand Thiol_Ligand->Add_Ligand Purify_Final Purify Final Conjugate Add_Ligand->Purify_Final Final_NP Targeted Nanoparticle Purify_Final->Final_NP

Caption: Workflow for Nanoparticle Surface Functionalization.

Signaling Pathway

The following diagram illustrates a representative signaling pathway for an Antibody-Drug Conjugate targeting the HER2 receptor, leading to the induction of apoptosis.

adc_her2_apoptosis_pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular cluster_endocytosis Endocytosis & Trafficking cluster_drug_release Drug Release & Action cluster_apoptosis Apoptosis Induction ADC Anti-HER2 ADC (this compound linker) HER2 HER2 Receptor ADC->HER2 Binding Internalization Receptor-Mediated Internalization HER2->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Linker_Cleavage Linker Cleavage Lysosome->Linker_Cleavage Drug_Release Cytotoxic Drug Release Linker_Cleavage->Drug_Release Microtubule_Disruption Microtubule Disruption Drug_Release->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Caspase_Activation Caspase Activation Cell_Cycle_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: HER2-Targeted ADC Mechanism of Action.

References

Application Notes and Protocols for Crosslinking Proteins with Mal-PEG8-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins is a cornerstone of modern biotechnology and pharmaceutical development. Polyethylene glycol (PEG) linkers have become indispensable tools in this field, offering a means to improve the solubility, stability, and pharmacokinetic properties of biomolecules.[1][2] Mal-PEG8-alcohol is a heterobifunctional crosslinker that provides a versatile platform for protein conjugation. It features a thiol-reactive maleimide group and a hydroxyl group, separated by a hydrophilic eight-unit polyethylene glycol (PEG) spacer.[3]

The maleimide group allows for the specific and efficient covalent attachment to sulfhydryl groups, typically found in the cysteine residues of proteins, through a Michael addition reaction.[4] This reaction is highly selective and proceeds efficiently at a neutral pH. The PEG8 spacer enhances the water solubility of the resulting conjugate, reduces steric hindrance, and can improve the in vivo half-life of the modified protein.[5] The terminal hydroxyl group offers a site for further derivatization or conjugation to other molecules.

These application notes provide detailed protocols for the use of this compound in protein crosslinking, with a focus on the synthesis of antibody-drug conjugates (ADCs) and the principles of PROTAC-mediated protein degradation.

Data Presentation

The selection of a PEG linker is a critical determinant of a bioconjugate's properties. The length of the PEG chain, in particular, can significantly influence the pharmacokinetic profile and efficacy of the final product. The following tables summarize the impact of PEG linker length on key parameters in the context of antibody-drug conjugates.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8 ~5
PEG12~5
PEG24~5

Data adapted from a study on ADCs with a drug-to-antibody ratio (DAR) of 8.

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of an ADC

Linker TypeIC50 (ng/mL)Fold Change vs. No PEG
No PEG Linker151.0
Short-Chain PEG (e.g., PEG4)251.7
Mid-Chain PEG (e.g., PEG8) 45 3.0
Long-Chain PEG (e.g., PEG24)1006.7

This table represents generalized findings from various studies. Actual IC50 values are highly dependent on the specific antibody, payload, and cell line used.

Table 3: Effect of PEG Linker Length on Drug-to-Antibody Ratio (DAR)

Linker TypeTypical Achievable DARKey Observations
Non-PEGylatedVariable, often lower with hydrophobic payloadsHydrophobic interactions can lead to aggregation and lower conjugation efficiency.
Short-Chain PEG (e.g., PEG2, PEG4)Generally allows for higher and more consistent DARThe hydrophilic PEG spacer can improve the solubility of the payload and reduce aggregation, facilitating a more efficient conjugation process.
Mid-Chain PEG (e.g., PEG8) Consistently high DAR Offers a good balance of hydrophilicity and linker length to achieve high conjugation efficiency.
Long-Chain PEG (e.g., PEG24)High DAR, but may impact binding affinityVery long linkers can sometimes interfere with antigen binding due to steric hindrance.

This table summarizes general trends observed in ADC development.

Signaling Pathway

PROTAC-Mediated Protein Degradation

This compound is a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG8 linker in a PROTAC serves to optimally space the target protein-binding ligand and the E3 ligase-binding ligand for efficient ternary complex formation.

PROTAC_pathway cluster_0 Cellular Environment PROTAC PROTAC (this compound linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbiquitinatedTarget->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflows

Workflow for Antibody-Drug Conjugate (ADC) Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of an ADC using a maleimide-containing linker like this compound.

ADC_workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization start Start: Monoclonal Antibody reduction 1. Antibody Reduction (e.g., with TCEP) start->reduction purification1 2. Buffer Exchange (Desalting column) reduction->purification1 conjugation 3. Conjugation (Add Mal-PEG8-Drug) purification1->conjugation purification2 4. Purification (e.g., SEC) conjugation->purification2 adc_product Final ADC Product purification2->adc_product dar_uv DAR by UV-Vis adc_product->dar_uv dar_hic DAR by HIC adc_product->dar_hic purity_sec Purity by SEC adc_product->purity_sec identity_ms Identity by Mass Spec adc_product->identity_ms

Caption: Workflow for ADC synthesis and characterization.

Experimental Protocols

Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds

This protocol is for generating free thiol groups on an antibody for subsequent conjugation with a maleimide-functionalized linker.

Materials:

  • Monoclonal antibody (mAb)

  • Reaction Buffer: Phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.2-7.5

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in the Reaction Buffer.

  • Add a 10- to 20-fold molar excess of TCEP to the antibody solution. The optimal molar ratio may need to be determined empirically.

  • Incubate the reaction mixture for 1-2 hours at 37°C.

  • Remove excess TCEP using a desalting column, exchanging the buffer to the Reaction Buffer.

Protocol 2: Conjugation of this compound to a Reduced Antibody

This protocol describes the conjugation of a maleimide-PEG linker to the free thiol groups of a reduced antibody. Note that for ADC synthesis, the hydroxyl group of this compound would first be conjugated to the drug molecule. This protocol details the antibody-linker conjugation step.

Materials:

  • Reduced antibody from Protocol 1

  • Mal-PEG8-Drug conjugate (dissolved in a minimal amount of a water-miscible organic solvent like DMSO)

  • Reaction Buffer: PBS with 1 mM EDTA, pH 7.2-7.5

  • Quenching Solution: 1 M N-acetylcysteine in Reaction Buffer

Procedure:

  • Immediately after the buffer exchange in Protocol 1, add a 5- to 10-fold molar excess of the Mal-PEG8-Drug solution to the reduced antibody.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding a 2-fold molar excess of the Quenching Solution over the initial maleimide concentration.

  • Incubate for an additional 15-30 minutes at room temperature.

  • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to separate ADC species based on the number of conjugated drug molecules.

Instrumentation and Materials:

  • HPLC system with a HIC column

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

  • Purified ADC sample

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the purified ADC sample onto the column.

  • Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the ADC species. More hydrophobic species (higher DAR) will elute later.

  • Monitor the elution profile at 280 nm (for the antibody) and at a wavelength specific for the payload if possible.

  • Calculate the weighted average DAR based on the peak areas of the different ADC species.

References

Application Notes and Protocols for Protein PEGylation using Mal-PEG8-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a widely utilized strategy in drug development to enhance the therapeutic properties of protein-based drugs. This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume, which in turn can extend circulating half-life, improve solubility and stability, and reduce immunogenicity.[1]

This document provides detailed application notes and protocols for the site-specific PEGylation of proteins using Mal-PEG8-alcohol. This reagent features a maleimide group that specifically reacts with the thiol group of cysteine residues, allowing for precise control over the PEGylation site. The eight-unit PEG linker is a discrete-length chain, ensuring a homogenous final product, which is a significant advantage over traditional polydisperse PEG reagents. The terminal alcohol group can be used for further modifications if desired.

A significant application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The this compound can serve as a flexible and hydrophilic linker connecting the target protein binder to the E3 ligase ligand.

Principle of Reaction

The core of the PEGylation process with this compound is the Michael addition reaction between the maleimide group of the PEG linker and the sulfhydryl (thiol) group of a cysteine residue on the protein. This reaction is highly specific for thiols under mild conditions (pH 6.5-7.5), forming a stable thioether bond. This specificity allows for the targeted PEGylation of proteins at engineered or naturally occurring cysteine residues.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight449.49 g/mol [2]
FormulaC20H35NO10[2]
AppearanceColorless to light yellow liquid
SolubilitySoluble in DMSO, DCM, DMF
Storage-20°C for up to 3 years (pure form)
Hypothetical Characterization Data of a PEGylated Protein

The following table illustrates the expected results from the characterization of a hypothetical 25 kDa protein ("Protein-A") after conjugation with this compound.

Characterization TechniqueUnconjugated Protein-APEGylated Protein-AExpected Outcome
Mass Spectrometry (ESI-MS) 25,000 Da25,449.5 DaA mass shift corresponding to the molecular weight of this compound.
SDS-PAGE Band at ~25 kDaBand shift to a higher apparent molecular weightConfirmation of successful conjugation and increased size.
Size-Exclusion Chromatography (SEC-HPLC) Single peak at a specific retention timePeak shifts to an earlier retention timeIndicates an increase in hydrodynamic volume.
Dynamic Light Scattering (DLS) Hydrodynamic Radius (Rh) of ~2.5 nmIncreased Rh (~3.0 - 3.5 nm)Confirms the increase in the protein's size in solution.

Experimental Protocols

Protocol 1: Preparation and Reduction of the Target Protein

This protocol is for proteins where the target cysteine residue is part of a disulfide bond.

Materials:

  • Protein of interest

  • Reduction Buffer: 100 mM phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.2

  • Tris(2-carboxyethyl)phosphine (TCEP)

Procedure:

  • Dissolve the protein in the Reduction Buffer to a concentration of 1-10 mg/mL.

  • Add a 10- to 50-fold molar excess of TCEP to the protein solution.

  • Incubate at room temperature for 30-60 minutes.

  • The reduced protein is now ready for PEGylation. TCEP does not need to be removed before adding the maleimide reagent.

Protocol 2: Site-Specific PEGylation with this compound

Materials:

  • Reduced protein solution (from Protocol 1) or a protein with a free cysteine

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (must be free of primary amines and thiols)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M L-cysteine in Conjugation Buffer

Procedure:

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Initiate the Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Gently mix the reaction solution.

  • Incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.

  • Quench the Reaction: Add a 5- to 10-fold molar excess of the Quenching Solution relative to the this compound to react with any unreacted maleimide groups.

  • Incubate for 15-30 minutes at room temperature.

  • The PEGylated protein is now ready for purification.

Protocol 3: Purification of the PEGylated Protein

Materials:

  • Quenched reaction mixture

  • Purification system (e.g., size-exclusion chromatography, dialysis)

  • Appropriate buffer for the purification method

Procedure:

  • Size-Exclusion Chromatography (SEC):

    • Equilibrate an SEC column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).

    • Load the quenched reaction mixture onto the column.

    • Elute the PEGylated protein, which will separate from the smaller, unreacted this compound and quenching reagent.

    • Collect fractions and analyze for protein content (e.g., by measuring absorbance at 280 nm).

  • Dialysis:

    • Transfer the quenched reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) for the protein.

    • Dialyze against a large volume of an appropriate buffer (e.g., PBS) with several buffer changes to remove unreacted reagents.

Protocol 4: Characterization of the PEGylated Protein

1. Mass Spectrometry (for mass confirmation):

  • Sample Preparation: Desalt the purified PEGylated protein sample. Reconstitute in a solution suitable for ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the conjugate. The expected mass increase is 449.5 Da.

2. SDS-PAGE (for purity and apparent molecular weight):

  • Run the unconjugated and PEGylated protein samples on a suitable polyacrylamide gel.

  • Stain the gel (e.g., with Coomassie Blue) and visualize the bands. A shift to a higher apparent molecular weight should be observed for the PEGylated protein.

3. HPLC (for purity and quantification):

  • Size-Exclusion Chromatography (SEC-HPLC): Use an appropriate SEC column to separate the PEGylated protein from any remaining unconjugated protein and aggregates. This can also be used to determine the degree of aggregation.

  • Reversed-Phase HPLC (RP-HPLC): Use a C4 or C18 column to assess the purity of the conjugate. Different PEGylated species may be resolved.

4. Dynamic Light Scattering (DLS) (for hydrodynamic size):

  • Sample Preparation: Prepare the PEGylated protein in a suitable buffer at a known concentration.

  • Analysis: Use a DLS instrument to measure the hydrodynamic radius (Rh) of the PEGylated protein.

  • Data Analysis: Compare the Rh of the PEGylated protein to the unconjugated protein to confirm an increase in size.

Visualizations

Experimental Workflow for Protein PEGylation

G cluster_prep Protein Preparation cluster_reagents Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Characterization start Protein with Disulfide Bonds reduction Reduction with TCEP start->reduction free_cys Protein with Free Cysteine reduction->free_cys conjugation Incubate Protein + PEG Solution (pH 7.2-7.5, RT or 4°C) free_cys->conjugation peg_reagent This compound dissolve Dissolve in DMSO/DMF peg_reagent->dissolve peg_solution PEG Stock Solution dissolve->peg_solution peg_solution->conjugation quench Quench with L-cysteine conjugation->quench sec Size-Exclusion Chromatography quench->sec dialysis Dialysis quench->dialysis ms Mass Spectrometry sec->ms sds SDS-PAGE sec->sds hplc HPLC sec->hplc dls DLS sec->dls dialysis->ms dialysis->sds dialysis->hplc dialysis->dls

Caption: Workflow for PEGylation of proteins using this compound.

Targeted Protein Degradation via a PROTAC with a Mal-PEG8 Linker

This diagram illustrates the mechanism of action for a PROTAC that utilizes a Mal-PEG8 linker to target the KRAS G12C mutant protein for degradation.

PROTAC_Mechanism cluster_protac PROTAC Molecule cluster_cellular Cellular Environment cluster_ternary Ternary Complex Formation cluster_degradation Degradation Pathway protac KRAS G12C Inhibitor - Mal-PEG8 Linker - E3 Ligase Ligand ternary KRAS G12C :: PROTAC :: E3 Ligase protac->ternary Binds to kras KRAS G12C (Target Protein) kras->ternary e3 E3 Ubiquitin Ligase e3->ternary ub Ubiquitin ub_kras Ubiquitinated KRAS G12C ub->ub_kras proteasome Proteasome degraded Degraded Peptides proteasome->degraded ternary->ub_kras Ubiquitination ub_kras->proteasome Recognition & Degradation KRAS_Pathway cluster_pathway KRAS Signaling Pathway cluster_inhibition Inhibition by PROTAC rtk Receptor Tyrosine Kinase (RTK) kras KRAS G12C rtk->kras raf RAF kras->raf degradation KRAS G12C Degradation mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation protac KRAS G12C PROTAC (with Mal-PEG8 Linker) protac->kras Targets & Induces Degradation

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Mal-PEG8-alcohol Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during maleimide-polyethylene glycol (PEG)-alcohol conjugation reactions. The information is presented in a question-and-answer format to directly address specific experimental challenges.

General Experimental Workflow

Successful conjugation relies on a sequence of critical steps, from reagent preparation to final product analysis. The following diagram outlines a typical workflow for conjugating a Mal-PEG8-alcohol to a thiol-containing molecule, such as a protein with a cysteine residue.

G cluster_prep 1. Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis & Storage ReagentPrep Prepare Buffers & Reagents ProteinPrep Prepare/Reduce Thiolated Molecule ReagentPrep->ProteinPrep PEGPrep Dissolve this compound (e.g., in DMSO) ReagentPrep->PEGPrep Mix Mix Protein and PEG (Optimal Molar Ratio) ProteinPrep->Mix PEGPrep->Mix Incubate Incubate (e.g., 2h @ RT or O/N @ 4°C) Mix->Incubate Quench Quench Reaction (Optional, e.g., with cysteine) Incubate->Quench Purify Purify Conjugate (e.g., SEC, Dialysis) Quench->Purify Analyze Analyze Conjugate (SDS-PAGE, HPLC, MS) Purify->Analyze Store Store Purified Conjugate Analyze->Store G Reactants Molecule-SH + Mal-PEG8-OH pH_Cond Reaction pH Reactants->pH_Cond Desired Stable Thioether Conjugate (Thiosuccinimide) pH_Cond->Desired Optimal Hydrolysis Maleimide Hydrolysis (Inactive Maleamic Acid) pH_Cond->Hydrolysis High pH Amine_React Reaction with Amines (e.g., Lysine) pH_Cond->Amine_React High pH Thiazine Thiazine Rearrangement pH_Cond->Thiazine N-Terminal Cys Optimal pH 6.5 - 7.5 High_pH pH > 7.5 N_Term_Cys N-Terminal Cys (pH > 7) G Start Low Conjugation Yield Check_Maleimide Is Maleimide Reagent Active? Start->Check_Maleimide Check_pH Is pH 6.5-7.5? Check_Thiol Are Target Thiols Free & Reduced? Check_pH->Check_Thiol Yes Sol_pH Adjust Buffer pH Check_pH->Sol_pH No Check_Maleimide->Check_pH Yes Sol_Maleimide Use Fresh/Anhydrous Stock Solution Check_Maleimide->Sol_Maleimide No Check_Interference Are Interfering Substances Present? Check_Thiol->Check_Interference Yes Sol_Thiol Add Reducing Agent (TCEP) Degas Buffers Check_Thiol->Sol_Thiol No Check_Ratio Is Molar Ratio Optimized? Sol_Ratio Perform Titration (e.g., 5x, 10x, 20x excess) Check_Ratio->Sol_Ratio No Success Yield Improved Check_Ratio->Success Yes Check_Interference->Check_Ratio No Sol_Interference Remove Competing Thiols (e.g., DTT) via Desalting Check_Interference->Sol_Interference Yes Sol_pH->Success Sol_Maleimide->Success Sol_Thiol->Success Sol_Ratio->Success Sol_Interference->Success

Optimizing Mal-PEG8-alcohol Linker Length for PROTACs: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Mal-PEG8-alcohol linker length for Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in a PROTAC, and why is its length critical?

A1: The this compound linker is a bifunctional molecule used in the synthesis of PROTACs.[1] It connects a ligand that binds to the target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase. The length and flexibility of this linker are critical for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[2][3] An optimal linker length ensures the correct spatial orientation of the POI and the E3 ligase to facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[4][5]

Q2: What are the potential consequences of a suboptimal this compound linker length?

A2: A suboptimal linker length can lead to inefficient protein degradation.

  • Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of the ternary complex.

  • Too long: A linker that is too long can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination of the target protein.

Q3: Is a PEG8 linker a good starting point for PROTAC design?

A3: Yes, a PEG8 linker is often a successful starting point for PROTAC design and subsequent optimization. Polyethylene glycol (PEG) linkers offer advantages such as good water solubility, which can improve the overall physicochemical properties of the PROTAC, and flexibility, which allows the PROTAC to adopt various conformations to facilitate ternary complex formation. The availability of various PEG linker lengths makes them synthetically versatile for systematically exploring the impact of linker length.

Q4: What is the "hook effect" and how does it relate to linker optimization?

A4: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC molecules can independently bind to the target protein and the E3 ligase, forming binary complexes that prevent the formation of the productive ternary complex required for degradation. While primarily dependent on concentration, an inefficient linker that leads to unstable ternary complexes can worsen the hook effect. Optimizing the linker to create more stable ternary complexes can help mitigate the hook effect, resulting in sustained degradation over a broader concentration range.

Troubleshooting Guide

Problem: My PROTAC with a this compound linker shows good binding to the target protein and the E3 ligase individually, but I don't observe significant protein degradation.

Possible Cause Suggested Solution
Suboptimal Linker Length The PEG8 length may not be optimal for forming a productive ternary complex for your specific target and E3 ligase. Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG4, PEG6, PEG12) to identify the optimal length.
Poor Cell Permeability The physicochemical properties of the PROTAC may limit its ability to cross the cell membrane. Modify the linker to enhance cell permeability, for example, by incorporating more hydrophobic or rigid elements.
Cellular Efflux The PROTAC may be actively transported out of the cells by efflux pumps. Assess the intracellular concentration of your PROTAC using cellular uptake and efflux assays.
Incorrect Attachment Points The points at which the linker is attached to the target-binding ligand and the E3 ligase ligand are crucial for the correct orientation of the ternary complex. It may be necessary to explore different attachment points on your ligands.

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Below are examples of how linker length can impact degradation efficiency.

Table 1: Effect of Linker Length on Estrogen Receptor (ER) Degradation

PROTACLinker Length (atoms)DC50 (µM)Dmax (%)
PROTAC 19> 100< 20
PROTAC 21250~60
PROTAC 3 16 26 > 80
PROTAC 419> 100< 40
PROTAC 521> 100< 20

DC50: Concentration of PROTAC required to induce 50% degradation of the target protein. Dmax: Maximum percentage of degradation achieved.

Table 2: Effect of Linker Length on p38α Degradation

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC A12> 1000< 10
PROTAC B15100~75
PROTAC C 17 50 > 90
PROTAC D20250~60

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general procedure for synthesizing a PROTAC using a maleimide-functionalized linker and an amine-containing E3 ligase ligand.

Step 1: Conjugation of Target Binding Ligand (TBL) to this compound

  • Dissolve the thiol-containing TBL and this compound in a suitable buffer (e.g., phosphate buffer, pH 7.2-7.4) with a co-solvent like DMF or DMSO if needed.

  • React at room temperature for 1-4 hours.

  • Monitor the reaction progress using LC-MS.

  • Purify the TBL-linker conjugate by reverse-phase HPLC.

Step 2: Amide Coupling of TBL-linker Conjugate to E3 Ligase Ligand (E3L)

  • Dissolve the purified TBL-linker conjugate (which now has a terminal alcohol) in an anhydrous solvent like DMF.

  • Activate the carboxylic acid on the E3L using a coupling reagent (e.g., HATU, HOBt) and a base (e.g., DIPEA).

  • Add the activated E3L to the TBL-linker solution.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Purify the final PROTAC using reverse-phase HPLC.

Protocol 2: Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe with an antibody for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Visualizations

PROTAC_Signaling_Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_cellular_assays Cellular Evaluation cluster_analysis Data Analysis & Optimization Synthesis Synthesize PROTAC Library (Varying PEG Lengths) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Cell_Treatment Treat Cells with PROTACs Characterization->Cell_Treatment Degradation_Assay Western Blot for Degradation (Determine DC50 & Dmax) Cell_Treatment->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., MTS) Cell_Treatment->Viability_Assay Data_Analysis Analyze DC50, Dmax, and Cell Viability Data Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis SAR Establish Structure-Activity Relationship (SAR) Data_Analysis->SAR Optimization Select Optimal Linker Length SAR->Optimization

References

Preventing hydrolysis of Mal-PEG8-alcohol's maleimide group

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Mal-PEG8-alcohol

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hydrolysis of the maleimide group in this compound.

Troubleshooting Guide

Issue: Low or No Conjugation Efficiency with this compound

If you are experiencing poor yields in your conjugation reactions, the primary suspect is often the hydrolysis of the maleimide group. This guide will help you troubleshoot and resolve this issue.

Question: My conjugation reaction with this compound is failing or giving very low yields. What are the likely causes and how can I fix it?

Answer:

Low conjugation efficiency is commonly due to the hydrolysis of the maleimide ring, which renders it unreactive towards thiols. Here’s a step-by-step guide to troubleshoot this problem:

  • Verify the pH of Your Reaction Buffer: The stability of the maleimide group is highly pH-dependent. The optimal pH range for the reaction of maleimides with thiols is 6.5-7.5.[1][2][3][4] At pH values above 7.5, the rate of maleimide hydrolysis increases significantly, leading to a non-reactive maleamic acid.[2] Conversely, at a pH below 6.5, the reaction with thiols is slow.

    • Actionable Step: Always prepare fresh reaction buffers and verify the pH immediately before use. A common choice is a phosphate buffer (e.g., 100 mM sodium phosphate) at pH 7.0-7.2.

  • Assess the Freshness and Storage of this compound: Maleimides are moisture-sensitive and can hydrolyze over time, especially when not stored correctly.

    • Actionable Step: Store this compound as a dry powder at -20°C, protected from moisture and light. For preparing stock solutions, use a dry, water-miscible, and biocompatible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Prepare aqueous solutions of the maleimide reagent immediately before use and do not store them.

  • Check for Interfering Substances in Your Reaction: The presence of primary or secondary amines and free thiols in your buffers or sample can compete with the intended reaction.

    • Actionable Step: Use buffers that are free of primary amines (e.g., Tris) and thiols (e.g., DTT). If a reducing agent is needed to prevent disulfide bond formation, use tris(2-carboxyethyl)phosphine (TCEP), which does not contain a thiol group.

  • Control the Reaction Temperature: Higher temperatures can accelerate the rate of maleimide hydrolysis.

    • Actionable Step: If you suspect hydrolysis is an issue, consider performing your conjugation reaction at a lower temperature, such as 4°C. Be aware that this will slow down the reaction rate, so you may need to increase the reaction time.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Conjugation Efficiency check_ph Verify Buffer pH (Optimal: 6.5-7.5) start->check_ph ph_ok pH Correct check_ph->ph_ok check_storage Assess Reagent Storage (Solid at -20°C, Anhydrous DMSO stock) check_buffer_comp Check for Interfering Substances (Amines, Thiols) check_temp Control Reaction Temperature (e.g., 4°C) storage_ok Storage Correct ph_ok->storage_ok Yes adjust_ph Adjust pH to 6.5-7.5 ph_ok->adjust_ph No buffer_ok Buffer Clean storage_ok->buffer_ok Yes new_reagent Use Fresh Reagent/ Prepare New Stock storage_ok->new_reagent No temp_ok Temperature Controlled buffer_ok->temp_ok Yes new_buffer Prepare Fresh, Amine- and Thiol-Free Buffer buffer_ok->new_buffer No optimize_temp Optimize Temperature and Reaction Time temp_ok->optimize_temp No end Successful Conjugation temp_ok->end Yes adjust_ph->check_ph new_reagent->check_storage new_buffer->check_buffer_comp optimize_temp->check_temp

Caption: Troubleshooting workflow for low maleimide labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is maleimide hydrolysis and why is it a problem?

A1: Maleimide hydrolysis is a chemical reaction in which the maleimide ring is opened by water, forming a maleamic acid. This resulting maleamic acid is not reactive with sulfhydryl (thiol) groups. This is a significant issue in bioconjugation because it deactivates the maleimide group on your this compound, preventing it from forming a stable thioether bond with your target molecule (e.g., a cysteine residue on a protein). This leads to lower yields of your desired conjugate and can complicate the purification process.

Q2: What is the optimal pH range for working with this compound to minimize hydrolysis?

A2: The optimal pH for conjugating maleimides to thiols is between 6.5 and 7.5. Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis is relatively low. At a pH of 7.0, the reaction of a maleimide with a thiol is about 1,000 times faster than its reaction with an amine. Above pH 7.5, the rate of hydrolysis increases significantly, and the maleimide group can also start to react with primary amines, such as the side chain of lysine residues.

Q3: How should I store this compound and its solutions?

A3: Proper storage is crucial to maintain the reactivity of the maleimide group.

  • Powder: Store the solid this compound at -20°C, protected from light and moisture. Before opening, allow the vial to equilibrate to room temperature to prevent condensation.

  • Stock Solutions: Prepare stock solutions in a dry, water-miscible organic solvent like anhydrous DMSO or DMF. These stock solutions can be stored at -20°C for up to a month, protected from light.

  • Aqueous Solutions: Aqueous solutions of maleimides are not stable and should be prepared immediately before use. Do not store this compound in aqueous buffers.

Q4: Can I use Tris buffer for my conjugation reaction?

A4: It is not recommended to use Tris buffer because it contains a primary amine that can react with the maleimide group, especially at pH values above 7.5. This leads to non-specific labeling and reduces the efficiency of the desired thiol-specific conjugation. Recommended buffers include phosphate-buffered saline (PBS), MES, or HEPES, which do not contain primary amines.

Q5: How can I monitor the stability of the maleimide group on my this compound?

A5: You can assess the integrity of the maleimide group using a few methods:

  • HPLC Analysis: A reverse-phase HPLC method can be used to separate the active maleimide-containing compound from its hydrolyzed, inactive form. By monitoring the peak corresponding to the active maleimide over time, you can determine the rate of hydrolysis.

  • Spectrophotometric Quantification: You can quantify the number of reactive maleimide groups by reacting the sample with a known excess of a thiol-containing compound (like glutathione or cysteine) and then measuring the remaining unreacted thiols using Ellman's reagent (DTNB).

Maleimide Hydrolysis Reaction

Caption: Hydrolysis of the maleimide ring to the unreactive maleamic acid.

Quantitative Data Summary

ParameterRecommended Condition/ValueRationale and Remarks
Reaction pH 6.5 - 7.5Balances efficient thiol conjugation with minimal maleimide hydrolysis.
Storage Temperature (Solid) -20°CEnsures long-term stability of the maleimide group.
Storage of Stock Solution -20°C in anhydrous DMSO/DMFPrevents hydrolysis during storage; stable for up to one month.
Reaction Temperature 4°C to Room TemperatureLower temperatures (4°C) can be used to slow hydrolysis for sensitive reactions, but will require longer incubation times.
Molar Ratio (Maleimide:Thiol) 10:1 to 20:1A molar excess of the maleimide reagent is often used to drive the reaction to completion.

Experimental Protocols

Protocol 1: Storage and Handling of this compound
  • Receiving and Initial Storage: Upon receipt, store the vial of solid this compound at -20°C in a desiccator to protect it from moisture.

  • Preparing a Stock Solution: a. Before opening, allow the vial to warm to room temperature to prevent moisture condensation. b. Under a dry, inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO or DMF to the vial to create a stock solution of a desired concentration (e.g., 10 mM). c. Vortex briefly to ensure the compound is fully dissolved.

  • Storing the Stock Solution: a. Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. b. Store the aliquots at -20°C, protected from light. The stock solution is stable for up to one month under these conditions.

Protocol 2: Typical Conjugation of this compound to a Thiol-Containing Protein
  • Protein Preparation: a. Dissolve the thiol-containing protein in a degassed, amine-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.0). Degassing helps to prevent the oxidation of free thiols. b. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

  • Maleimide Reagent Preparation: a. Immediately before starting the conjugation, thaw an aliquot of the this compound stock solution (in anhydrous DMSO or DMF).

  • Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction (Optional): To stop the reaction, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to quench any unreacted maleimide.

  • Purification: Remove excess, unreacted this compound and other small molecules from the protein conjugate using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.

Protocol 3: Quantification of Maleimide Hydrolysis using a Thiol-Based Assay

This protocol allows for the determination of the amount of active maleimide in a sample.

  • Materials:

    • Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in reaction buffer).

    • A thiol standard of known concentration (e.g., L-cysteine).

    • Reaction Buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 7.2).

    • A solution of your this compound of unknown active concentration.

  • Procedure: a. Standard Curve Preparation: Prepare a series of dilutions of the L-cysteine standard in the reaction buffer. b. Sample Reaction: In a separate tube, mix a known volume of your this compound solution with a known excess of the L-cysteine standard solution. Incubate for 30 minutes at room temperature to allow the active maleimide to react completely with the thiol. c. Ellman's Reaction: i. To each L-cysteine standard dilution and to the sample reaction mixture from step 2b, add the Ellman's Reagent solution. ii. Incubate for 15 minutes at room temperature. d. Measurement: Measure the absorbance of all samples at 412 nm using a spectrophotometer.

  • Calculation: a. Plot the absorbance of the L-cysteine standards versus their concentration to create a standard curve. b. Use the standard curve to determine the concentration of unreacted L-cysteine in your sample reaction mixture. c. The concentration of active maleimide in your original sample can be calculated by subtracting the amount of unreacted L-cysteine from the initial amount of L-cysteine added.

References

Technical Support Center: Mal-PEG8-alcohol Reaction pH Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the pH for the reaction between Mal-PEG8-alcohol and thiol-containing molecules. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reaction between this compound and a thiol-containing molecule?

The optimal pH range for the maleimide-thiol conjugation is 6.5 to 7.5 .[1][2][3][4] This range provides an excellent balance between reaction efficiency and selectivity. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for the sulfhydryl group.[1]

Q2: What happens if I perform the reaction outside of the optimal pH range?

Deviating from the recommended pH range of 6.5-7.5 can lead to several issues:

  • Below pH 6.5: The reaction rate will be significantly slower. This is because the thiol group is less likely to be in its reactive thiolate anion form.

  • Above pH 7.5: The selectivity of the reaction decreases. Maleimides can begin to react competitively with primary amines, such as the side chains of lysine residues. Additionally, the rate of maleimide hydrolysis increases significantly at higher pH, leading to an inactive, open-ring form of the maleimide that cannot react with thiols.

Q3: What are the common side reactions to be aware of during the maleimide-thiol conjugation?

Several side reactions can occur, potentially impacting the purity and stability of your final conjugate:

  • Hydrolysis of the Maleimide: In aqueous solutions, the maleimide ring can open through hydrolysis, rendering it unreactive towards thiols. This reaction is accelerated at higher pH.

  • Reaction with Amines: At pH values above 7.5, maleimides can lose their chemoselectivity and react with primary amines.

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed is potentially reversible, especially in the presence of other thiols. This can lead to the transfer of the PEG linker to other thiol-containing molecules.

  • Thiazine Rearrangement: If you are conjugating to a peptide or protein with an unprotected N-terminal cysteine, a rearrangement can occur, forming a stable six-membered thiazine ring.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Yield Suboptimal pH: Reaction performed outside the 6.5-7.5 range.Adjust the reaction buffer to a pH between 6.5 and 7.5. Use non-amine containing buffers like PBS or HEPES.
Maleimide Hydrolysis: The this compound has been inactivated by hydrolysis.Always prepare aqueous solutions of the maleimide reagent immediately before use. For storage, dissolve in a dry, biocompatible organic solvent like DMSO or DMF.
Oxidized Thiols: The thiol groups on your molecule have formed disulfide bonds.Pre-treat your sample with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure free thiols are available for reaction.
Poor Specificity (Reaction with Amines) High Reaction pH: The pH of the reaction is above 7.5.Lower the reaction pH to the optimal range of 6.5-7.5 to maintain high selectivity for thiol groups.
Unstable Conjugate Retro-Michael Reaction: The thioether bond is reversing.After conjugation, consider inducing hydrolysis of the thiosuccinimide ring by adjusting the pH to 8.5-9.0 to form a more stable, open-ring structure.
Unexpected Product with N-terminal Cysteine Thiazine Rearrangement: A rearrangement is occurring at the N-terminus.If conjugating to an N-terminal cysteine, consider performing the reaction at a lower pH (around 6.0-6.5) to protonate the N-terminal amine and minimize this side reaction.

Experimental Protocols

General Protocol for this compound Conjugation to a Thiol-Containing Protein

  • Protein Preparation:

    • Dissolve the protein in a degassed conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2-7.5). Suitable buffers include PBS, HEPES, or Tris, ensuring they do not contain extraneous thiols.

    • If the protein contains disulfide bonds that need to be reduced, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP is recommended as it does not need to be removed prior to the addition of the maleimide reagent.

  • Maleimide-PEG8-alcohol Preparation:

    • Allow the this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the maleimide reagent over the protein is a common starting point, but this should be optimized for your specific application.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching and Purification:

    • To quench the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.

    • Purify the conjugate using size exclusion chromatography (e.g., Sephadex G-25), dialysis, or other suitable chromatographic techniques to remove unreacted this compound and quenching reagents.

Visual Guides

Reaction_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification Thiol_Molecule Thiol-containing Molecule Reduction Reduce Disulfides (e.g., TCEP) Thiol_Molecule->Reduction Reaction_Mix Reaction Mixture pH 6.5 - 7.5 Reduction->Reaction_Mix Mal_PEG This compound in DMSO/DMF Mal_PEG->Reaction_Mix Quench Quench Excess Maleimide Reaction_Mix->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Final_Product Final Conjugate Purify->Final_Product

Caption: Experimental workflow for this compound conjugation.

pH_Effects cluster_low < pH 6.5 cluster_optimal pH 6.5 - 7.5 cluster_high > pH 7.5 pH_Range Reaction pH Low_pH Slow Reaction Rate Optimal_pH Optimal Reaction High Thiol Selectivity High_pH Side Reactions Hydrolysis Maleimide Hydrolysis High_pH->Hydrolysis Amine_Reaction Reaction with Amines High_pH->Amine_Reaction

Caption: The influence of pH on the maleimide-thiol reaction.

References

Improving the efficiency of Mal-PEG8-alcohol conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to improve the efficiency of Mal-PEG8-alcohol conjugation to thiol-containing molecules such as proteins, peptides, and antibodies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maleimide-thiol conjugation?

A1: The ideal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3] This range ensures the chemoselective reaction between the maleimide group and thiols.[2][3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the maleimide group can react with primary amines, such as the side chain of lysine, leading to non-specific conjugation. Conversely, at a pH below 6.5, the reaction rate is significantly reduced.

Q2: Why is my conjugation efficiency low?

A2: Low conjugation efficiency can be attributed to several factors:

  • Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, which renders it inactive. It is recommended to prepare aqueous solutions of this compound immediately before use.

  • Thiol Oxidation: Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. This can be prevented by using degassed buffers and adding a chelating agent like EDTA to sequester metal ions that catalyze oxidation.

  • Insufficient Reducing Agent: If your protein or peptide has disulfide bonds, they must be reduced to free thiols prior to conjugation.

  • Steric Hindrance: The accessibility of the thiol group can be hindered by the surrounding molecular structure, which may require optimization of the linker length or reaction conditions.

Q3: How can I prevent the reversal of the maleimide-thiol conjugation?

A3: The thioether bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, leading to dissociation of the conjugate. To mitigate this, after the initial conjugation, the succinimidyl ring can be hydrolyzed by raising the pH. The resulting ring-opened structure is more stable.

Q4: Can I store my this compound in an aqueous solution?

A4: It is not recommended to store this compound in aqueous solutions for extended periods, as the maleimide group is prone to hydrolysis. For storage, it is best to keep it in a dry, biocompatible organic solvent like DMSO or DMF at -20°C. Aqueous solutions should be prepared immediately before use.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Maleimide Hydrolysis Prepare fresh this compound solution immediately before use. Work within the recommended pH range of 6.5-7.5.
Oxidized Thiols Reduce disulfide bonds using a reducing agent like TCEP. Use degassed buffers and add 1-5 mM EDTA to prevent re-oxidation.
Incorrect Buffer Composition Ensure the buffer is free of thiols (e.g., DTT, β-mercaptoethanol) and primary amines (e.g., Tris) that can compete with the reaction.
Non-specific Conjugation High Reaction pH Maintain the reaction pH between 6.5 and 7.5 to ensure selectivity for thiols over amines.
Reaction with N-terminal Cysteine At neutral or higher pH, an unprotected N-terminal cysteine can lead to a thiazine rearrangement. Perform the conjugation at a more acidic pH (~5.0) or acetylate the N-terminus to prevent this side reaction.
Poor Reproducibility Inconsistent Reagent Quality Store this compound under dry conditions and protected from light. Use high-purity reagents and fresh solvents.
Variable Reaction Time and Temperature Optimize and standardize reaction time and temperature. Reactions can be performed for 2 hours at room temperature or overnight at 4°C.
Precipitation During Reaction Poor Solubility of Reactants Dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.

Experimental Protocols

Protocol 1: Reduction of Disulfide Bonds in Proteins
  • Protein Preparation: Dissolve the protein containing disulfide bonds in a degassed buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5.

  • Addition of Reducing Agent: Add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the protein solution. TCEP is preferred as it does not contain thiols and does not need to be removed before adding the maleimide reagent.

  • Incubation: Incubate the mixture for 30-60 minutes at room temperature to ensure complete reduction of the disulfide bonds.

Protocol 2: this compound Conjugation to a Thiol-Containing Protein
  • Prepare this compound: Immediately before use, dissolve this compound in a minimal volume of anhydrous DMSO or DMF.

  • Reaction Setup: Add the this compound solution to the reduced protein solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific application.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: To stop the reaction, add a small molecule thiol such as cysteine or 2-mercaptoethanol to react with any excess maleimide.

  • Purification: Remove the excess this compound and quenching reagent using size-exclusion chromatography (SEC) or dialysis.

  • Analysis: Analyze the conjugate using SDS-PAGE to confirm the increase in molecular weight and estimate conjugation efficiency.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Thiol_Molecule Thiol-containing Molecule (e.g., Protein) Reduction Reduction of Disulfides (if necessary with TCEP) Thiol_Molecule->Reduction Reaction Mix and Incubate (pH 6.5-7.5, RT or 4°C) Reduction->Reaction Add to Reaction Mal_PEG Dissolve this compound in DMSO/DMF Mal_PEG->Reaction Quench Quench Reaction (e.g., with Cysteine) Reaction->Quench Purify Purification (e.g., SEC, Dialysis) Quench->Purify Analyze Analysis (e.g., SDS-PAGE) Purify->Analyze

Caption: Experimental workflow for this compound conjugation.

reaction_mechanism cluster_reactants Reactants cluster_side_reactions Potential Side Reactions Thiol Thiol Group (-SH) on Molecule Reaction Michael Addition (pH 6.5-7.5) Thiol->Reaction Maleimide Maleimide Group on this compound Maleimide->Reaction Hydrolysis Maleimide Hydrolysis (pH > 7.5) Maleimide->Hydrolysis Amine_Reaction Reaction with Amines (pH > 7.5) Maleimide->Amine_Reaction Product Stable Thioether Bond Reaction->Product

References

Reducing disulfide bonds in proteins for Mal-PEG8-alcohol conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reduction of disulfide bonds in proteins for subsequent conjugation with Mal-PEG8-alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound?

A1: this compound is a heterobifunctional crosslinker.[1] It features a maleimide group that selectively reacts with thiol (sulfhydryl) groups of cysteine residues on proteins, and a terminal alcohol group.[1] The polyethylene glycol (PEG8) spacer is hydrophilic, which increases the solubility of the resulting protein conjugate in aqueous solutions.[1][2]

Q2: What is the optimal pH for the maleimide-thiol conjugation reaction?

A2: The ideal pH range for the reaction between a maleimide group and a thiol group is 6.5 to 7.5.[2] Within this pH range, the reaction is highly selective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the maleimide group can react with amines, such as the side chain of lysine, leading to non-specific conjugation. Below pH 6.5, the reaction rate is significantly reduced.

Q3: My protein of interest has its cysteine residues involved in disulfide bonds. Can I still use this compound for conjugation?

A3: Yes, if your protein's cysteine residues are involved in disulfide bonds, you can use a reducing agent to cleave these bonds and generate free thiols for conjugation. Common reducing agents for this purpose include TCEP (tris(2-carboxyethyl)phosphine) and DTT (dithiothreitol).

Q4: Which reducing agent, TCEP or DTT, is more suitable for my experiment?

A4: TCEP is often the preferred reducing agent as it is highly selective for disulfide bonds, stable in aqueous solutions, and does not need to be removed before the conjugation step. DTT, on the other hand, contains a thiol group and must be removed from the protein solution before adding the maleimide linker to prevent it from reacting with the this compound.

Q5: How can I prevent the re-oxidation of free thiols after reduction?

A5: To prevent the re-oxidation of the newly formed free thiols back into disulfide bonds, it is recommended to perform the reduction and conjugation steps in a degassed buffer. Flushing the reaction vial with an inert gas like nitrogen or argon before sealing can also help to create an oxygen-free environment. Including a chelating agent like EDTA in the buffer can also help by sequestering metal ions that can catalyze thiol oxidation.

Troubleshooting Guide

Problem Possible Cause Recommendation
Low or no conjugation Incomplete reduction of disulfide bonds.- Increase the molar excess of the reducing agent (TCEP or DTT). - Extend the incubation time for the reduction step. - Confirm complete reduction by running a sample on a non-reducing SDS-PAGE.
Re-oxidation of free thiols.- Use degassed buffers for all steps. - Flush reaction vessels with an inert gas (nitrogen or argon). - Add a chelating agent like EDTA to the buffer.
Hydrolysis of the maleimide group.- Prepare the this compound solution immediately before use. - Ensure the reaction pH is maintained between 6.5 and 7.5.
Suboptimal molar ratio of this compound to protein.- Perform small-scale optimization experiments with varying molar ratios (e.g., 10:1 to 20:1 excess of the maleimide reagent).
Non-specific conjugation Reaction with other amino acid residues.- Strictly maintain the reaction pH between 6.5 and 7.5 to ensure selectivity for thiol groups.
Presence of other thiol-containing molecules.- If using DTT for reduction, ensure its complete removal before adding the maleimide linker.
Protein aggregation/precipitation Protein instability upon disulfide bond reduction.- Perform the reduction and conjugation at a lower temperature (e.g., 4°C). - Consider using a different buffer system that is known to stabilize your protein.
Low solubility of the protein or conjugate.- The PEG8 spacer on this compound is designed to increase solubility. If aggregation persists, consider a linker with a longer PEG chain.

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
  • Protein Preparation: Dissolve the protein in a degassed reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.2) to a concentration of 1-10 mg/mL.

  • Addition of TCEP: Add a 10- to 100-fold molar excess of TCEP to the protein solution.

  • Incubation: Incubate the reaction mixture for 20-60 minutes at room temperature.

  • Inert Atmosphere (Optional but Recommended): Flush the reaction vial with an inert gas like nitrogen or argon before sealing to prevent re-oxidation of the thiols.

Protocol 2: Conjugation of this compound to Reduced Protein
  • This compound Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add the this compound stock solution to the reduced protein solution to achieve the desired molar excess (typically a 10- to 20-fold molar excess over the protein).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration. The choice of method will depend on the size of your protein and the volume of your reaction.

Quantitative Data Summary

ParameterReducing Agent: TCEPReducing Agent: DTTThis compound Conjugation
Recommended Molar Excess 10-100 fold over protein10-100 fold over protein10-20 fold over protein
Optimal pH Range 1.5 - 8.5>76.5 - 7.5
Reaction Time 20-60 minutes at room temperature20-30 minutes at room temperature1-2 hours at room temperature or overnight at 4°C
Need for Removal Before Conjugation NoYesN/A

Visualizations

experimental_workflow cluster_reduction Disulfide Bond Reduction cluster_conjugation This compound Conjugation Protein Protein with Disulfide Bonds Add_TCEP Add TCEP (10-100x molar excess) Protein->Add_TCEP Incubate_Reduction Incubate (20-60 min, RT) Add_TCEP->Incubate_Reduction Reduced_Protein Reduced Protein with Free Thiols Incubate_Reduction->Reduced_Protein Add_MalPEG Add this compound (10-20x molar excess) Reduced_Protein->Add_MalPEG pH 6.5-7.5 Incubate_Conjugation Incubate (1-2h, RT or 4°C overnight) Add_MalPEG->Incubate_Conjugation Purification Purification (SEC, Dialysis) Incubate_Conjugation->Purification Final_Conjugate Protein-PEG Conjugate Purification->Final_Conjugate

Caption: Experimental workflow for protein disulfide bond reduction and subsequent this compound conjugation.

reaction_pathway cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions Protein_SH Reduced Protein (-SH) Conjugate Stable Thioether Bond (Protein-S-PEG) Protein_SH->Conjugate Reoxidation Thiol Re-oxidation (Disulfide Bond Formation) Protein_SH->Reoxidation Presence of O₂ Mal_PEG This compound Mal_PEG->Conjugate Maleimide_Hydrolysis Maleimide Hydrolysis Mal_PEG->Maleimide_Hydrolysis pH > 7.5

Caption: Desired reaction pathway and potential side reactions in this compound conjugation.

References

Technical Support Center: Overcoming Steric Hindrance with Mal-PEG8-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mal-PEG8-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this versatile linker. Here, you will find detailed information to help you overcome common challenges, particularly those related to steric hindrance, and optimize your bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker that contains a maleimide group, an eight-unit polyethylene glycol (PEG) chain, and a terminal alcohol (hydroxyl) group.[1] The maleimide group reacts specifically with thiol (sulfhydryl) groups, typically found on cysteine residues of proteins and peptides, to form a stable thioether bond.[] The PEG8 chain is a hydrophilic spacer that increases the solubility of the molecule and the resulting conjugate in aqueous solutions.[1][3] The terminal alcohol can be used for further derivatization. Its primary applications are in bioconjugation, such as in the development of antibody-drug conjugates (ADCs) and PROTACs, where precise linking of molecules is required.[3]

Q2: What is steric hindrance and how does it affect my maleimide conjugation reaction?

A2: Steric hindrance occurs when the size and shape of molecules impede a chemical reaction. In bioconjugation, this can happen when the thiol group on your protein is located in a sterically crowded environment, such as a buried cysteine residue within a protein's three-dimensional structure. This can make it difficult for the maleimide group of the linker to access the thiol, leading to low or no conjugation efficiency. Similarly, when conjugating large molecules like antibodies to nanoparticles, the sheer size of the molecules can create steric barriers.

Q3: How does the PEG8 linker in this compound help overcome steric hindrance?

A3: The polyethylene glycol (PEG) chain acts as a flexible spacer arm that extends the reactive maleimide group away from the molecule to which it is attached. This increased distance can help the maleimide group reach sterically hindered thiol groups that would otherwise be inaccessible to a linker with a shorter or no spacer. The eight repeating ethylene glycol units provide a significant extension to bridge the gap between the two molecules being conjugated. While longer PEG chains can be beneficial, there is a trade-off, as excessively long chains can sometimes fold back and cause self-hindrance.

Q4: What is the optimal pH for a maleimide-thiol conjugation reaction?

A4: The optimal pH for the reaction between a maleimide and a thiol is between 6.5 and 7.5. In this pH range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions. At a pH above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, where the maleimide ring opens to form an unreactive maleamic acid. Additionally, at higher pH, the maleimide can also react with primary amines, such as the side chains of lysine residues, leading to non-specific conjugation.

Q5: My maleimide-thiol conjugate is unstable. What could be the cause?

A5: The thioether bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in a cellular environment. This can lead to the transfer of your conjugated molecule to other thiols. To increase the stability of the conjugate, some strategies include the hydrolysis of the thiosuccinimide ring after conjugation to form a more stable ring-opened structure. Another approach involves a transcyclization reaction if the conjugation is at an N-terminal cysteine, which forms a more stable thiazine structure.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conjugation Yield Steric Hindrance: The thiol group on the target molecule is not accessible.- Utilize this compound: The PEG8 spacer is designed to overcome moderate steric hindrance. - Optimize Stoichiometry: Increase the molar excess of this compound (e.g., from 10-fold to 20-fold or higher) to drive the reaction forward. For larger molecules, a higher excess may be necessary. - Consider a Longer PEG Linker: If steric hindrance is severe, a linker with a longer PEG chain (e.g., PEG12 or PEG24) may be required.
Oxidized Thiols: Thiol groups have formed disulfide bonds and are unavailable for reaction.- Reduce Disulfide Bonds: Prior to conjugation, treat your protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). - Remove Reducing Agent: If using DTT, it must be removed before adding the maleimide reagent, as it contains a thiol group. TCEP is thiol-free and does not require removal.
Hydrolysis of Maleimide: The maleimide group on the linker has been hydrolyzed and is no longer reactive.- Control pH: Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. - Prepare Fresh Reagents: Dissolve this compound in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. Avoid storing maleimide reagents in aqueous solutions.
Non-Specific Conjugation Reaction with Amines: The maleimide group is reacting with primary amines (e.g., lysine residues) on the protein.- Maintain Optimal pH: Keep the reaction pH at or below 7.5 to ensure selectivity for thiols. The reaction with thiols is approximately 1,000 times faster than with amines at pH 7.0.
Precipitation of Conjugate Increased Hydrophobicity: The conjugated molecule may increase the overall hydrophobicity, leading to aggregation and precipitation.- Use a Hydrophilic Linker: The PEG8 chain of this compound enhances the hydrophilicity of the conjugate, which can help prevent aggregation. - Optimize Drug-to-Antibody Ratio (DAR): For ADCs, a very high DAR can lead to aggregation. A lower DAR may be necessary to maintain solubility.

Data Presentation

The length of the PEG linker is a critical parameter that can influence the properties of the final bioconjugate. The following tables provide a summary of how PEG linker length can impact key parameters in antibody-drug conjugates (ADCs).

Table 1: Effect of PEG Linker Length on ADC Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0x
PEG8~4.50.53x
PEG12~3.00.35x
PEG24~1.50.18x
(Data synthesized from studies on non-binding IgG conjugated to MMAE with a DAR of 8)

Table 2: Effect of PEG Linker Length on Binding Affinity

PEG Linker LengthIC50 (nM)Interpretation
PEG23.1 ± 0.2Higher Binding Affinity
PEG33.9 ± 0.3
PEG45.4 ± 0.4
PEG65.8 ± 0.3Lower Binding Affinity
(Data from a study on ⁶⁸Ga-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). Note: In this specific case, shorter linkers were more favorable)

Experimental Protocols

Protocol 1: General Procedure for Disulfide Bond Reduction in Proteins

  • Prepare Protein Solution: Dissolve the protein containing disulfide bonds in a degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.2) to a concentration of 1-10 mg/mL.

  • Add Reducing Agent (TCEP): Add a 10-50 fold molar excess of TCEP to the protein solution.

  • Incubation: Incubate the mixture for 30-60 minutes at room temperature. The reduced protein is now ready for conjugation. If using DTT, the reducing agent must be removed via a desalting column prior to adding the maleimide reagent.

Protocol 2: Conjugation of this compound to a Thiol-Containing Protein

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Combine Reactants: Add a 10-20 fold molar excess of the this compound stock solution to the reduced protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench Reaction: To quench any unreacted maleimide groups, add a small molecule thiol such as L-cysteine or 2-mercaptoethanol to a final concentration of 10-20 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein_Solution Prepare Protein Solution in Degassed Buffer (pH 7.2) Disulfide_Reduction Reduce Disulfide Bonds (e.g., with TCEP) Protein_Solution->Disulfide_Reduction Conjugation Incubate Protein + this compound (2h at RT or overnight at 4°C) Disulfide_Reduction->Conjugation Mal_PEG8_Solution Prepare this compound in Anhydrous DMSO Mal_PEG8_Solution->Conjugation Quenching Quench with Excess Thiol (e.g., L-cysteine) Conjugation->Quenching Purification Purify Conjugate (e.g., SEC or Dialysis) Quenching->Purification Analysis Analyze Final Conjugate (e.g., SDS-PAGE, MS) Purification->Analysis

Caption: Experimental workflow for conjugating this compound to a protein.

troubleshooting_logic Start Low Conjugation Yield? Check_Steric_Hindrance Is the Thiol Site Sterically Hindered? Start->Check_Steric_Hindrance Yes Increase_Excess Increase Molar Excess of this compound Check_Steric_Hindrance->Increase_Excess Yes Check_Thiols Are Thiols Oxidized? Check_Steric_Hindrance->Check_Thiols No Longer_PEG Consider a Longer PEG Linker (e.g., PEG12) Increase_Excess->Longer_PEG Still Low Yield Success Improved Yield Increase_Excess->Success Longer_PEG->Success Reduce_Disulfides Perform Disulfide Reduction (TCEP/DTT) Check_Thiols->Reduce_Disulfides Yes Check_Maleimide Is Maleimide Hydrolyzed? Check_Thiols->Check_Maleimide No Reduce_Disulfides->Success Optimize_pH Optimize pH (6.5-7.5) Use Fresh Reagents Check_Maleimide->Optimize_pH Yes Check_Maleimide->Success No, problem resolved Optimize_pH->Success

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Purification of Mal-PEG8-Alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Mal-PEG8-alcohol conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification process.

Troubleshooting Guide

This guide addresses common problems that may arise during the purification of your this compound conjugate. Solutions are presented in a question-and-answer format to help you quickly identify and resolve your specific issue.

Problem Potential Cause Suggested Solution
Low Yield of Purified Conjugate Incomplete Conjugation Reaction: The initial reaction did not proceed to completion, leaving a large amount of unreacted starting material.- Ensure the pH of the conjugation buffer is between 6.5 and 7.5 for optimal maleimide-thiol reaction. - Use a 10-20 fold molar excess of the this compound linker.[1][2] - Confirm that the thiol groups on your target molecule are reduced and available for reaction.
Maleimide Hydrolysis: The maleimide group on the linker hydrolyzed before or during the reaction, rendering it inactive.[3]- Prepare the this compound solution immediately before use. - Avoid prolonged exposure of the linker to aqueous solutions, especially at pH > 7.5.[3]
Loss of Product During Purification: The conjugate is being lost during chromatography steps.- For RPC: Optimize the gradient to ensure the conjugate elutes as a sharp peak and is not lost in broad fractions. The terminal alcohol may increase hydrophilicity, causing earlier elution than expected. - For SEC: Ensure the column's molecular weight range is appropriate for your conjugate to prevent it from co-eluting with smaller or larger impurities. - For HIC: The high salt concentrations used for binding can sometimes promote aggregation.[] Screen different salt types and concentrations.
Co-elution of Conjugate with Impurities Similar Hydrophobicity (RPC/HIC): The conjugate and an impurity (e.g., unreacted protein/peptide, hydrolyzed linker) have very similar hydrophobic properties.- RPC: Adjust the gradient slope to improve resolution. A shallower gradient can often separate species with similar retention times. The terminal alcohol on your conjugate may require a less organic mobile phase for elution compared to a methoxy-terminated equivalent. - HIC: Modify the salt gradient. Different salt types (e.g., ammonium sulfate vs. sodium chloride) can alter selectivity.
Similar Size (SEC): The conjugate has a similar hydrodynamic radius to an impurity, such as an aggregate or the unreacted PEG reagent.- Use a column with a different pore size or a longer column to increase resolution. - Consider a secondary purification step using an orthogonal technique like RPC or IEX.
Presence of Multiple Peaks for the Conjugate Positional Isomers: If your target molecule has multiple potential conjugation sites, you may have a mixture of isomers.- This is inherent to the conjugation chemistry if multiple reactive thiols are present. RPC is often capable of separating positional isomers.
Maleimide Ring Hydrolysis Post-Conjugation: The succinimide ring in the thioether linkage can open, creating two isomeric ring-opened products.- This can be difficult to prevent entirely. If stability is a major concern, consider strategies to intentionally and completely hydrolyze the ring post-purification to yield a more stable, albeit different, final product.
Aggregation: The conjugate is forming dimers or higher-order aggregates.- SEC: This is the primary method to identify and separate aggregates. - HIC/RPC: High organic solvent concentrations or high salt can sometimes induce aggregation. Try optimizing mobile phase conditions.
Peak Tailing in RPC Secondary Interactions: The conjugate may be interacting with the stationary phase through mechanisms other than hydrophobicity (e.g., ionic interactions with residual silanols).- Add a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (0.05-0.1%) to both mobile phases. - Increase the column temperature (e.g., to 40-60°C) to improve peak shape.
Hydrophilic Nature of the Conjugate: Highly hydrophilic molecules can sometimes exhibit poor retention and peak shape on C18 columns.- Consider using a column with a different stationary phase, such as C4 or C8, which are less hydrophobic.
Conjugate Instability (Loss of PEG) Retro-Michael Reaction: The thioether bond formed between the maleimide and the thiol is reversible, especially in the presence of other thiols.- This is a known instability of the maleimide-thiol linkage. If long-term stability is critical, consider alternative, more stable conjugation chemistries. - Intentional hydrolysis of the succinimide ring after conjugation can increase the stability of the linkage.

Frequently Asked Questions (FAQs)

Q1: Which chromatography technique is best for purifying my this compound conjugate?

A1: The optimal technique depends on the properties of your target molecule and the nature of the impurities. A multi-step approach is often most effective:

  • Size Exclusion Chromatography (SEC): Excellent for removing unreacted small molecules, excess PEG linker, and for separating aggregates from the desired monomeric conjugate.

  • Reverse-Phase Chromatography (RPC): A high-resolution technique that separates based on hydrophobicity. It is very effective at separating the conjugate from the unreacted parent molecule and can often resolve positional isomers. The terminal alcohol on the PEG8 chain will make the conjugate slightly more polar than a methoxy-terminated equivalent, which may affect retention times.

  • Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity under non-denaturing aqueous conditions, which can be beneficial for maintaining the native structure of proteins. Elution is achieved by decreasing the salt concentration.

  • Ion Exchange Chromatography (IEX): Separates based on charge. PEGylation can shield the surface charges of a protein, altering its elution profile compared to the unreacted protein, which can be exploited for purification.

Q2: How does the terminal alcohol group on the this compound linker affect purification?

A2: The terminal hydroxyl group increases the overall hydrophilicity of the PEG linker. In Reverse-Phase Chromatography (RPC), this will likely lead to a shorter retention time for the conjugate compared to a similar conjugate with a more hydrophobic end group (like a methoxy group). This can be advantageous in separating the conjugate from more hydrophobic impurities. In Hydrophobic Interaction Chromatography (HIC), the impact is likely to be minimal as the separation is primarily driven by the hydrophobicity of the conjugated protein and the PEG chain itself under high salt conditions. The terminal alcohol also provides a potential site for further chemical modification if desired.

Q3: My maleimide group seems to be hydrolyzing. How can I prevent this?

A3: Maleimide hydrolysis is a significant concern, especially at pH values above 7.5. To minimize hydrolysis:

  • Store your solid this compound linker in a desiccated environment at -20°C.

  • Prepare aqueous solutions of the linker immediately before use.

  • Maintain the pH of your conjugation reaction between 6.5 and 7.5.

  • Perform reactions at room temperature for 2-4 hours or overnight at 4°C to balance reaction speed and hydrolysis rate.

Q4: How can I confirm the purity and identity of my final conjugate?

A4: A combination of analytical techniques is recommended:

  • Analytical HPLC (RPC or SEC): To assess purity and quantify the percentage of conjugate versus impurities.

  • Mass Spectrometry (LC-MS): To confirm the molecular weight of the conjugate and verify the addition of the this compound linker.

  • SDS-PAGE: For protein conjugates, this will show a shift in molecular weight, indicating successful PEGylation.

Q5: What are the common impurities I should expect in my crude reaction mixture?

A5: The typical impurities include:

  • Unreacted thiol-containing molecule (your protein, peptide, etc.).

  • Unreacted this compound linker.

  • Hydrolyzed this compound linker.

  • Aggregates of the conjugate or the starting material.

  • Di- or multi-PEGylated species if your starting molecule has more than one reactive thiol.

Experimental Protocols

Protocol 1: Purification of a this compound Conjugate using Reverse-Phase HPLC (RPC)

This protocol provides a general method for purifying a this compound conjugate using a C18 column. Optimization will be required based on the specific properties of your conjugate.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Preparative C18 column (e.g., 10 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN)

  • Crude conjugate mixture, filtered through a 0.22 µm filter

Procedure:

  • Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate appropriate for the column diameter (e.g., 4-5 mL/min for a 10 mm ID column).

  • Sample Injection: Dissolve the crude reaction mixture in a minimal amount of Mobile Phase A and inject it onto the column.

  • Elution: Elute the conjugate using a linear gradient of Mobile Phase B. A typical gradient might be:

    • 5-65% B over 30-40 minutes.

  • Detection: Monitor the elution profile at a wavelength suitable for your molecule (e.g., 220 nm for peptide bonds or 280 nm for aromatic residues).

  • Fraction Collection: Collect fractions corresponding to the desired conjugate peak.

  • Analysis and Pooling: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions.

  • Solvent Removal: Remove the solvent by lyophilization or rotary evaporation to obtain the purified conjugate.

Protocol 2: Purification of a this compound Conjugate using Size Exclusion Chromatography (SEC)

This protocol is ideal for removing excess linker and separating aggregates.

Instrumentation and Reagents:

  • HPLC or FPLC system with a UV detector

  • SEC column with an appropriate molecular weight range for your conjugate

  • Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or another suitable buffer

  • Crude conjugate mixture, filtered through a 0.22 µm filter

Procedure:

  • Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate recommended by the manufacturer until a stable baseline is achieved.

  • Sample Injection: Inject the filtered crude conjugate mixture onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample isocratically with the mobile phase.

  • Detection: Monitor the elution at a suitable wavelength (e.g., 280 nm).

  • Fraction Collection: Collect fractions based on the elution profile. Typically, aggregates will elute first, followed by the conjugate, and then smaller molecules like the unreacted parent molecule and excess linker.

  • Analysis and Pooling: Analyze the fractions by analytical SEC or RPC to confirm purity. Pool the fractions containing the pure conjugate.

  • Buffer Exchange/Concentration: If necessary, exchange the buffer and/or concentrate the pooled fractions using ultrafiltration.

Visualizations

experimental_workflow cluster_0 Conjugation cluster_1 Purification Thiol-Molecule Thiol-Molecule Crude_Mixture Crude Reaction Mixture Thiol-Molecule->Crude_Mixture pH 6.5-7.5 This compound This compound This compound->Crude_Mixture Purification_Step Primary Purification (e.g., SEC or RPC) Crude_Mixture->Purification_Step Analysis_1 Purity Analysis (Analytical HPLC) Purification_Step->Analysis_1 Analysis_1->Purification_Step Impure Fractions (Re-purify if needed) Pooling Pool Pure Fractions Analysis_1->Pooling Fractions >95% Pure Final_Product Purified Conjugate Pooling->Final_Product

Caption: General experimental workflow for the synthesis and purification of this compound conjugates.

troubleshooting_tree Start Low Purity After Purification Check_SEC Analyze by Analytical SEC Start->Check_SEC Aggregates High Molecular Weight Peaks (Aggregates) Check_SEC->Aggregates Yes Small_Molecules Low Molecular Weight Peaks (Unreacted Materials) Check_SEC->Small_Molecules No Optimize_SEC Optimize SEC: - Use longer column - Different pore size Aggregates->Optimize_SEC Check_RPC Analyze by Analytical RPC Small_Molecules->Check_RPC CoElution Poor Resolution Between Conjugate and Impurity Check_RPC->CoElution Yes Optimize_RPC Optimize RPC: - Shallower gradient - Change stationary phase (C4/C8) - Adjust temperature CoElution->Optimize_RPC Orthogonal Implement Orthogonal Purification Step (e.g., HIC or IEX) Optimize_RPC->Orthogonal If still impure

Caption: A decision tree for troubleshooting low purity issues during conjugate purification.

maleimide_hydrolysis Maleimide Maleimide Ring (Active) N-R Maleamic_Acid Maleamic Acid Derivative (Inactive) HOOC-CH=CH-CO-NH-R Maleimide->Maleamic_Acid Hydrolysis Water H₂O Water->Maleimide:s pH pH > 7.5 High Temperature pH->Maleimide:s

Caption: The hydrolysis reaction of the maleimide group, leading to an inactive form for conjugation.

References

Common mistakes to avoid with Mal-PEG8-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Mal-PEG8-alcohol in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker featuring a maleimide group at one end and a hydroxyl group at the other, connected by an 8-unit polyethylene glycol (PEG) spacer.[1] The maleimide group selectively reacts with thiol (sulfhydryl) groups, such as those on cysteine residues of proteins and peptides, to form a stable thioether bond.[] The hydroxyl group can be used for further derivatization. The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous solutions.[1][] This linker is commonly used in bioconjugation, including the development of antibody-drug conjugates (ADCs), PEGylation of proteins, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[]

Q2: What is the optimal pH for the maleimide-thiol conjugation reaction?

A2: The ideal pH range for the reaction between a maleimide group and a thiol group is between 6.5 and 7.5. Within this range, the reaction is highly selective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. At pH values below 6.5, the reaction rate slows down, while at pH values above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and potential side reactions with amines.

Q3: How should I store and handle this compound to ensure its stability?

A3: this compound should be stored in its pure, solid form at -20°C, protected from light and moisture. Before use, the vial should be equilibrated to room temperature before opening to prevent moisture condensation. For preparing stock solutions, use anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). It is highly recommended to prepare aqueous solutions of the maleimide linker immediately before use and to avoid storing it in aqueous solutions due to the risk of hydrolysis. Do not subject stock solutions to repeated freeze-thaw cycles.

Troubleshooting Guides

Problem: Low or No Conjugation Efficiency

Possible Cause Explanation Recommended Solution
Hydrolysis of the maleimide group The maleimide ring is susceptible to opening in aqueous solutions, especially at pH > 7.5, rendering it inactive towards thiols.- Ensure the reaction pH is strictly maintained between 6.5 and 7.5. - Prepare aqueous solutions of this compound immediately before use. - Confirm that the product was stored correctly at -20°C in a dry environment.
Oxidized thiol groups on the target molecule Thiol groups can oxidize to form disulfide bonds, which are unreactive with maleimides.- Reduce disulfide bonds prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not need to be removed before adding the maleimide reagent. - If DTT (dithiothreitol) is used, it must be removed (e.g., via a desalting column) before adding the this compound. - Degas buffers and consider adding a chelating agent like EDTA (1-5 mM) to prevent re-oxidation.
Incorrect buffer composition Buffers containing primary amines (e.g., Tris) or other thiols will compete with the target molecule for reaction with the maleimide.- Use non-amine, non-thiol containing buffers such as phosphate-buffered saline (PBS), MES, or HEPES.
Suboptimal stoichiometry An insufficient molar excess of the this compound can lead to incomplete conjugation.- Optimize the molar ratio of this compound to the thiol-containing molecule. A 10-20 fold molar excess of the maleimide reagent is a common starting point.

Problem: Inconsistent Results Between Experiments

Possible Cause Explanation Recommended Solution
Variable levels of maleimide hydrolysis Inconsistent timing in the preparation and use of aqueous maleimide solutions can lead to varying degrees of hydrolysis.- Standardize the protocol for preparing and using the this compound solution, ensuring it is used immediately after preparation in all experiments.
Incomplete removal of reducing agents (if applicable) Residual DTT will react with the maleimide, leading to lower and variable conjugation efficiency.- Ensure complete removal of thiol-containing reducing agents using appropriate methods like desalting columns or dialysis before initiating the conjugation reaction.
Aggregation of reactants High concentrations of hydrophobic molecules can lead to aggregation and reduced reactivity.- Optimize buffer conditions by adding non-ionic detergents or adjusting the salt concentration. - Consider performing the conjugation at a lower concentration.

Quantitative Data

Table 1: Half-life of a Maleimide Compound at 25°C

pH Half-life
6.0~ 38 hours
7.0~ 11 hours
8.0~ 1 hour
8.5~ 15 minutes
(Data is illustrative and based on typical maleimide stability profiles. The exact half-life may vary for this compound.)

Experimental Protocols

Protocol: General Two-Step Conjugation of a Thiol-Containing Molecule to an Amine-Containing Protein (Conceptual)

Note: This protocol is a general guideline. The hydroxyl group of this compound would first need to be activated or derivatized to react with a primary amine. The following illustrates the maleimide-thiol reaction part.

Materials:

  • Thiol-containing molecule (e.g., a peptide with a cysteine residue)

  • This compound

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.0

  • Reducing Agent (if needed): TCEP solution

  • Quenching Solution (optional): L-cysteine solution

  • Desalting columns

Procedure:

  • Preparation of Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule in the Conjugation Buffer.

    • If the molecule contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Preparation of this compound Solution:

    • Equilibrate the vial of this compound to room temperature.

    • Immediately before use, dissolve the required amount of this compound in a minimal volume of anhydrous DMSO to prepare a concentrated stock solution.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the solution of the thiol-containing molecule.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction (Optional):

    • To stop the reaction and consume any excess maleimide, add a small molar excess of L-cysteine relative to the initial amount of this compound. Incubate for 15-30 minutes.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagent using a desalting column or size-exclusion chromatography (SEC), eluting with a suitable buffer (e.g., PBS).

  • Characterization:

    • Analyze the purified conjugate using appropriate techniques such as SDS-PAGE (to observe a shift in molecular weight), HPLC, and mass spectrometry to confirm successful conjugation.

Visualizations

TroubleshootingWorkflow start Start: Low/No Conjugation Yield check_storage Was this compound stored correctly (-20°C, dry)? start->check_storage check_ph Is reaction pH between 6.5-7.5? check_thiol Are free thiols available? (Disulfides reduced?) check_ph->check_thiol Yes adjust_ph Adjust pH to 6.5-7.5 using non-amine buffers. check_ph->adjust_ph No check_storage->check_ph Yes rerun_fresh Use fresh, properly stored This compound and prepare aqueous solution immediately before use. check_storage->rerun_fresh No check_buffer Is the buffer free of primary amines and thiols? check_thiol->check_buffer Yes reduce_disulfides Reduce with TCEP. If using DTT, remove excess before conjugation. check_thiol->reduce_disulfides No change_buffer Switch to PBS, MES, or HEPES buffer. check_buffer->change_buffer No optimize_stoichiometry Optimize molar ratio of this compound to thiol (e.g., 10-20x excess). check_buffer->optimize_stoichiometry Yes adjust_ph->start rerun_fresh->start reduce_disulfides->start change_buffer->start success Successful Conjugation optimize_stoichiometry->success

Caption: Troubleshooting workflow for low maleimide-thiol conjugation yield.

MaleimideReactionPathway cluster_0 Desired Reaction Pathway (pH 6.5-7.5) cluster_1 Common Side Reaction (pH > 7.5) Mal_PEG This compound (Active Maleimide) Conjugate Stable Thioether Conjugate Mal_PEG->Conjugate + Thiol Molecule-SH (Free Thiol) Thiol->Conjugate Mal_PEG_hydrolysis This compound Hydrolyzed Inactive Maleamic Acid Mal_PEG_hydrolysis->Hydrolyzed + Water H₂O Water->Hydrolyzed

References

Technical Support Center: Site-Specific Conjugation with Mal-PEG8-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Mal-PEG8-alcohol for site-specific conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker. It contains two main reactive parts: a maleimide group and a hydroxyl group, connected by an 8-unit polyethylene glycol (PEG) spacer.[1][2][3]

  • Maleimide Group: This part reacts specifically with thiol (sulfhydryl) groups, which are found in the side chains of cysteine residues in proteins and peptides.[1] This reaction, a Michael addition, forms a stable thioether bond, allowing for the site-specific attachment of the linker to a biomolecule.[4]

  • PEG8 Spacer: The polyethylene glycol chain is hydrophilic, which helps to increase the solubility of the resulting conjugate in aqueous solutions.

  • Hydroxyl Group (-OH): The terminal alcohol group provides a site for further modification. It can be derivatized or replaced with other functional groups for subsequent conjugation steps.

It is commonly used in applications such as antibody-drug conjugates (ADCs), PEGylation of proteins and peptides, drug delivery, and proteomics.

Q2: What is the mechanism of the maleimide-thiol conjugation reaction?

The reaction between the maleimide group of this compound and a thiol group from a cysteine residue proceeds through a Michael addition mechanism. The thiol group, in its deprotonated thiolate form, acts as a nucleophile and attacks one of the carbon atoms of the double bond in the maleimide ring. This results in the formation of a stable, covalent thioether linkage. The reaction is highly selective for thiols under specific pH conditions.

Q3: What are the optimal conditions for reacting this compound with a thiol-containing molecule?

For efficient and specific conjugation, it is crucial to control the reaction conditions. The key parameters are summarized in the table below.

ParameterRecommended Range/ConditionRationale
pH 6.5 - 7.5This pH range ensures the specific reaction between the maleimide and thiol groups. At higher pH (>7.5), the maleimide can react with amines (e.g., lysine residues), and the rate of maleimide hydrolysis increases.
Temperature 4°C to Room Temperature (20-25°C)The reaction can proceed efficiently at room temperature (e.g., 1-2 hours) or overnight at 4°C.
Buffer Phosphate-buffered saline (PBS), HEPES, MOPSUse buffers that do not contain primary amines or thiols, as these can compete with the target molecule for reaction with the maleimide.
Molar Ratio 10-20 fold molar excess of this compoundA molar excess of the linker is often used to ensure complete conjugation of the thiol-containing molecule. However, this should be optimized for each specific application to minimize unwanted modifications.
Solvent DMSO or DMF for initial stock solutionThis compound is soluble in organic solvents like DMSO and DMF. A stock solution can be prepared and then added to the aqueous reaction buffer.

Q4: How can I prepare my protein or peptide for conjugation with this compound?

Proper preparation of your thiol-containing molecule is critical for successful conjugation.

  • Disulfide Bond Reduction: If your protein has cysteine residues that are forming disulfide bonds, these must be reduced to generate free thiols. Common reducing agents include:

    • TCEP (tris(2-carboxyethyl)phosphine): Often preferred as it is stable, odorless, and does not need to be removed before adding the maleimide reagent.

    • DTT (dithiothreitol): A strong reducing agent, but any excess must be removed before adding the this compound, as it contains thiol groups that will react with the maleimide.

  • Removal of Reducing Agent (if necessary): If DTT is used, it must be removed using a desalting column or through buffer exchange.

  • Buffer Exchange: Ensure your molecule is in a suitable conjugation buffer (e.g., PBS, pH 7.2) that is free of thiols and primary amines. Degassing the buffer can help prevent re-oxidation of the thiols.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conjugation 1. Maleimide Hydrolysis: The maleimide ring can open in aqueous solutions, especially at neutral to high pH, rendering it inactive.1a. Prepare the this compound solution immediately before use. 1b. If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods.
2. Oxidation of Thiols: Free thiols can oxidize to form disulfide bonds, which do not react with maleimides.2a. Ensure sufficient reduction of disulfide bonds with TCEP or DTT. 2b. Degas buffers to remove dissolved oxygen. 2c. Include a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.
3. Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris) or thiols will compete with the target molecule.3. Use a non-amine, non-thiol buffer like PBS or HEPES at the recommended pH.
Poor Yield of Purified Conjugate 1. Inefficient Purification: The chosen purification method may not be suitable for separating the conjugate from excess reagents.1a. Use size-exclusion chromatography (SEC) to separate the larger conjugate from smaller, unreacted this compound. 1b. For larger biomolecules, dialysis can be effective. 1c. Reversed-phase HPLC can be used for smaller peptides and for analytical characterization.
2. Precipitation during Reaction: The conjugate may have poor solubility under the reaction conditions.2. The PEG8 spacer in this compound generally improves solubility. If precipitation occurs, consider optimizing the protein concentration or adding a small amount of a compatible organic co-solvent.
Heterogeneous Product 1. Non-specific Reactions: At pH values above 7.5, the maleimide group can react with primary amines (e.g., lysine residues).1. Maintain the reaction pH strictly between 6.5 and 7.5.
2. Incomplete Reduction or Re-oxidation: Not all disulfide bonds may have been reduced, or free thiols may have re-oxidized, leading to a mixed population of molecules available for conjugation.2. Optimize the reduction step and ensure an inert atmosphere if necessary.
Instability of the Conjugate 1. Retro-Michael Reaction: The thioether bond formed can, under certain conditions (e.g., in the presence of other thiols), undergo a retro-Michael reaction, leading to deconjugation.1a. Post-conjugation hydrolysis of the succinimide ring can increase the stability of the linkage. This can sometimes be promoted by specific reaction conditions or linker designs. 1b. Store the purified conjugate in a thiol-free buffer at an appropriate pH and temperature.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Thiol-Containing Protein

  • Preparation of the Protein:

    • Dissolve the protein in a degassed conjugation buffer (e.g., PBS, pH 7.2, containing 1 mM EDTA) to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds, add a 10-50 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.

  • Preparation of this compound:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10-100 mM stock solution.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the prepared protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction (Optional):

    • To quench any unreacted maleimide groups, add a small molecule thiol like L-cysteine or 2-mercaptoethanol to a final concentration of 10-20 mM. Incubate for 15-30 minutes.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagents using a desalting column (for proteins > 5 kDa), dialysis, or size-exclusion chromatography (SEC).

  • Characterization:

    • Confirm successful conjugation and assess the purity of the product using techniques such as SDS-PAGE, mass spectrometry (MS), and HPLC.

Visualizations

G cluster_prep Step 1: Preparation cluster_reagent Step 2: Reagent Prep cluster_conjugation Step 3: Conjugation cluster_purification Step 4: Purification & Analysis Protein Thiol-Containing Biomolecule (e.g., Protein) Reduction Reduce Disulfide Bonds (e.g., with TCEP) Protein->Reduction Buffer_Exchange Buffer Exchange into Thiol-Free Buffer (pH 6.5-7.5) Reduction->Buffer_Exchange Reaction Mix and Incubate (RT for 2h or 4°C overnight) Buffer_Exchange->Reaction Mal_PEG Dissolve this compound in DMSO or DMF Mal_PEG->Reaction Purify Purify Conjugate (SEC, Dialysis) Reaction->Purify Analyze Characterize Conjugate (SDS-PAGE, MS) Purify->Analyze Final_Product Purified Conjugate Analyze->Final_Product

Caption: Experimental workflow for site-specific conjugation with this compound.

Caption: Reaction scheme for maleimide-thiol conjugation and potential side reactions.

References

Validation & Comparative

Validating Mal-PEG8-alcohol Conjugation Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a critical strategy for enhancing the therapeutic properties of biomolecules. The Mal-PEG8-alcohol linker is a valuable tool in this process, featuring a thiol-reactive maleimide group for conjugation and a terminal hydroxyl group for further derivatization.[1] Ensuring the efficiency of the conjugation reaction is paramount for producing consistent, high-quality bioconjugates.

This guide provides an objective comparison of common analytical methods used to validate the conjugation efficiency of this compound. It includes supporting data, detailed experimental protocols, and a look at alternative conjugation chemistries.

Comparison of Validation Methods

The efficiency of a PEGylation reaction is typically determined by quantifying the degree of PEGylation (the average number of PEG molecules per target molecule) and the percentage of successfully conjugated biomolecule.[2] A variety of analytical techniques can be employed, each with distinct advantages and limitations.

Table 1: Comparison of Analytical Techniques for Validating Conjugation Efficiency

TechniquePrinciplePrimary OutputAdvantagesLimitations
Reverse-Phase HPLC (RP-HPLC) Separates molecules based on hydrophobicity. The addition of the hydrophilic PEG chain alters the retention time of the conjugate compared to the unconjugated molecule.Quantitative assessment of purity; quantification of reactants and products.[3][4]High resolution and sensitivity; well-established and widely available.Requires method development for each specific conjugate; may not resolve species with similar hydrophobicity.
Size-Exclusion Chromatography (SEC) Separates molecules based on size. The PEGylated molecule, being larger, elutes earlier than the unconjugated molecule.Assessment of aggregation and purity; qualitative confirmation of conjugation.[5]Good for detecting aggregation; can be run under native conditions.Lower resolution for species with small mass differences; not ideal for precise quantification of efficiency.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of molecules. Successful conjugation results in a predictable mass increase corresponding to the this compound linker (449.5 Da).Unambiguous confirmation of conjugation; determination of the degree of PEGylation.Highly sensitive and precise; provides definitive molecular weight.Can be destructive; complex spectra for heterogeneous samples; requires specialized equipment.
SDS-PAGE Separates proteins based on molecular weight under denaturing conditions. PEGylated proteins migrate slower, appearing as a band with a higher apparent molecular weight.Qualitative confirmation of conjugation; visual assessment of purity.Simple, rapid, and widely accessible; provides a clear visual confirmation.Low resolution; non-quantitative; apparent molecular weight can be misleading for PEGylated proteins.
Colorimetric Assays (e.g., Reverse Thiol Assay) Quantifies the amount of unreacted maleimide by reacting it with a known excess of a thiol-containing compound (e.g., GSH) and then measuring the remaining thiol.Indirect quantification of conjugation efficiency.Does not require separation of the conjugate; suitable for high-throughput screening.Indirect measurement; can be affected by interfering substances in the sample.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for key validation experiments.

Protocol 1: Quantification of Conjugation Efficiency by RP-HPLC

This protocol outlines a general procedure for analyzing the reaction mixture to quantify the percentage of conjugated product.

  • System Preparation:

    • HPLC system with a UV detector.

    • C4 or C8 reverse-phase column suitable for protein or peptide separation.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • At timed intervals (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot of the conjugation reaction.

    • Quench the reaction immediately by adding a thiol-containing reagent (e.g., L-cysteine) in slight molar excess to the initial amount of this compound.

    • Dilute the quenched sample with Mobile Phase A to a suitable concentration for injection (e.g., 0.1-1.0 mg/mL).

  • Chromatographic Run:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the prepared sample.

    • Run a linear gradient to increase the concentration of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

    • Monitor the absorbance at 280 nm (for protein) and/or 220 nm (for peptide bonds).

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated molecule and the PEGylated conjugate (which will typically have a different retention time).

    • Integrate the peak areas for both species.

    • Calculate the conjugation efficiency (%) as: (Area of Conjugate Peak / (Area of Conjugate Peak + Area of Unconjugated Peak)) * 100.

Protocol 2: Qualitative Confirmation by SDS-PAGE

This method provides a straightforward visual confirmation of successful conjugation.

  • Sample Preparation:

    • Withdraw aliquots from the conjugation reaction at different time points. No quenching is necessary if samples are immediately mixed with loading buffer.

    • Mix the aliquots with 4x SDS-PAGE sample loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).

    • Heat the samples at 95°C for 5 minutes.

    • Prepare a control sample of the unconjugated biomolecule.

  • Electrophoresis:

    • Load the prepared samples and a molecular weight marker onto a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining:

    • Stain the gel with a protein stain such as Coomassie Brilliant Blue.

    • Alternatively, to specifically visualize the PEGylated species, a barium-iodide staining protocol can be used after initial fixing.

  • Analysis:

    • Compare the lanes containing the reaction aliquots to the unconjugated control. A new, higher molecular weight band or a shift in the existing band indicates successful PEGylation.

Alternative Thiol-Reactive Chemistries

While maleimide-thiol chemistry is widely used, the stability of the resulting thiosuccinimide linkage can be a concern, as it is susceptible to retro-Michael reactions, especially in the presence of other thiols like glutathione in vivo. This has led to the development of alternative reagents that form more stable bonds.

Table 2: Comparison of Thiol-Reactive PEGylation Chemistries

ChemistryReaction MechanismLinkage StabilityKey AdvantagesConsiderations
Maleimide-PEG Michael addition of a thiol to the maleimide double bond.Reversible; susceptible to thiol exchange reactions.Rapid and highly specific reaction at physiological pH (6.5-7.5).Potential for in vivo instability and "de-conjugation".
Mono-sulfone-PEG Nucleophilic substitution followed by reduction of a ketone.Highly stable and considered irreversible.Forms a very stable thioether linkage, resistant to degradation.Reaction may require a post-conjugation reduction step (e.g., with sodium borohydride).
Iodoacetyl-PEG Nucleophilic substitution of iodide by the thiol group.Highly stable and irreversible thioether bond.Forms a very robust linkage suitable for long-term in vivo applications.Can show reactivity towards other nucleophilic residues (e.g., histidine) at higher pH.
Carbonylacrylic-PEG Michael addition of a thiol to an activated acrylic group.More stable than maleimide-thiol linkage.Forms conjugates resistant to degradation under physiological conditions.Newer chemistry, may have less established protocols.

Visualizing the Process

To better understand the workflow and chemistry, the following diagrams illustrate the validation process and the conjugation reaction.

G cluster_reaction Step 1: Conjugation cluster_purification Step 2: Purification cluster_validation Step 3: Validation & Analysis Reaction Thiol-containing Biomolecule + This compound Reaction Purification Purification of Conjugate (e.g., SEC, Dialysis) Reaction->Purification Remove unreacted linker Analysis Analysis of Conjugation Efficiency Purification->Analysis HPLC RP-HPLC Analysis->HPLC MS Mass Spectrometry Analysis->MS SDS_PAGE SDS-PAGE Analysis->SDS_PAGE Assay Colorimetric Assay Analysis->Assay

Caption: Experimental workflow for conjugation and validation.

Caption: Maleimide-thiol conjugation reaction scheme.

References

A Comparative Guide to Analytical Techniques for Characterizing Mal-PEG8-Alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of common analytical techniques for the characterization of Maleimide-PEG8-alcohol (Mal-PEG8-OH), a heterobifunctional crosslinker crucial in bioconjugation and drug delivery systems. Objective performance comparisons, supporting data, and detailed experimental protocols are presented to assist researchers in selecting the most appropriate methods for their specific needs.

The precise characterization of Mal-PEG8-OH is critical to ensure its identity, purity, and reactivity before its use in conjugating with biomolecules like proteins or antibodies. The presence of impurities or degradation products can significantly impact the efficacy and safety of the final conjugate.

Quantitative Data Summary: Comparison of Analytical Techniques

The following table summarizes the key quantitative and qualitative parameters of the most effective analytical techniques for characterizing Mal-PEG8-alcohol.

Analytical TechniqueParameter AssessedTypical Result/SpecificationSample RequirementThroughputKey Advantage
Reverse-Phase HPLC (RP-HPLC) Purity, Impurity Profile>95% Purity~0.1 mg/mLMediumGold standard for purity assessment and quantification.
Mass Spectrometry (MS) Molecular Weight, IdentityMass accuracy within 5 ppm<0.1 mg/mLHighUnambiguous confirmation of molecular identity.
¹H NMR Spectroscopy Chemical Structure, PurityConfirms all proton environments~1-5 mgLowProvides detailed structural elucidation of the entire molecule.
FTIR Spectroscopy Functional GroupsPresence of C=O, C-O-C, O-H~1 mgHighQuick confirmation of key chemical bonds and functional groups.

Experimental Workflow for Characterization

The characterization of a this compound sample typically follows a multi-step workflow to ensure comprehensive analysis of its identity, purity, and structural integrity. The following diagram illustrates a standard workflow.

G Experimental Workflow for this compound Characterization cluster_0 Sample Preparation cluster_3 Data Analysis & Reporting Sample This compound Sample Dissolve Dissolve in appropriate solvent (e.g., Acetonitrile, Water, DMSO-d6) Sample->Dissolve HPLC Purity Check via RP-HPLC Dissolve->HPLC MS Identity Confirmation via Mass Spectrometry Dissolve->MS NMR Structural Elucidation via ¹H NMR Dissolve->NMR FTIR Functional Group Analysis via FTIR Dissolve->FTIR Report Final Report: - Purity (>95%?) - Identity Confirmed? - Structure Validated? HPLC->Report MS->Report NMR->Report FTIR->Report

Caption: A typical workflow for the complete characterization of this compound.

Detailed Experimental Protocols

This method is used to determine the purity of the this compound conjugate by separating it from potential impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Electrospray Ionization Time-of-Flight (ESI-TOF) MS is used to confirm the molecular weight of the compound.

  • Instrumentation: ESI-TOF Mass Spectrometer.

  • Mode: Positive Ion Mode.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in acetonitrile or methanol. Further dilute to approximately 10 µg/mL with the infusion solvent (e.g., 50% acetonitrile with 0.1% formic acid).

  • Infusion: Infuse the sample directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 100-1000.

  • Analysis: The theoretical monoisotopic mass of this compound (C₂₀H₃₃NO₁₁) is 479.2057 Da. The observed mass for the [M+H]⁺ adduct should be approximately 480.2130 Da, and for the [M+Na]⁺ adduct, it should be approximately 502.1949 Da. The measured mass should be within 5 ppm of the theoretical value.

¹H NMR is used to confirm the chemical structure by identifying the protons in the molecule.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 2-5 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or DMSO-d₆).

  • Acquisition: Acquire a standard proton spectrum.

  • Analysis: The resulting spectrum should show characteristic peaks corresponding to the different protons in the this compound structure:

    • Maleimide protons: A singlet around δ 6.7 ppm.

    • PEG chain protons: A complex multiplet between δ 3.5 and 3.7 ppm.

    • Alcohol proton (OH): A broad singlet, chemical shift can vary depending on solvent and concentration.

    • Protons on carbons adjacent to the ether, ester, and amide linkages: Distinct multiplets that can be assigned to confirm the complete structure.

Decision Guide for Technique Selection

Choosing the right analytical technique depends on the specific question the researcher aims to answer. This decision tree provides a logical guide for selecting the most appropriate method.

G Decision Tree for Selecting an Analytical Technique Start What is your primary analytical goal? Q_Purity Assess Purity & Quantify Impurities? Start->Q_Purity Q_Identity Confirm Molecular Identity? Start->Q_Identity Q_Structure Verify Detailed Chemical Structure? Start->Q_Structure A_HPLC Use RP-HPLC Q_Purity->A_HPLC Yes A_MS Use Mass Spectrometry Q_Identity->A_MS Yes A_NMR Use ¹H NMR Spectroscopy Q_Structure->A_NMR Yes

Caption: A guide to choosing the right analytical method based on the research question.

A Comparative Guide to Mal-PEG8-Alcohol and Other PEG Linkers in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. An ADC consists of an antibody linked to a biologically active cytotoxic (anticancer) payload. The linker is a critical component of the ADC, as it connects the antibody to the payload and plays a crucial role in the overall stability, pharmacokinetics (PK), and efficacy of the conjugate. Polyethylene glycol (PEG) linkers have gained prominence in ADC development due to their ability to enhance solubility, reduce aggregation, and modulate the pharmacokinetic properties of the ADC. This guide provides a detailed comparison of Mal-PEG8-alcohol with other PEG linkers, supported by experimental data, to aid researchers in the selection of an appropriate linker for their ADC development programs.

Physicochemical Properties of PEG Linkers

The properties of the PEG linker, such as its length and chemical nature, can significantly impact the characteristics of the resulting ADC. This compound is a heterobifunctional linker featuring a maleimide group for conjugation to thiol groups on the antibody, a hydrophilic 8-unit PEG chain, and a terminal alcohol group for attachment of the payload.

FeatureThis compoundShorter PEG Linkers (e.g., Mal-PEG4-alcohol)Longer PEG Linkers (e.g., Mal-PEG12-alcohol)
Structure Maleimide-(CH2CH2O)8-CH2CH2-OHMaleimide-(CH2CH2O)4-CH2CH2-OHMaleimide-(CH2CH2O)12-CH2CH2-OH
Molecular Weight ~525.5 g/mol ~353.3 g/mol ~697.7 g/mol
Hydrophilicity HighModerateVery High
Conjugation Chemistry Thiol-maleimide Michael additionThiol-maleimide Michael additionThiol-maleimide Michael addition

Performance Comparison in ADCs

The choice of linker can have a profound effect on the in vitro and in vivo performance of an ADC. The following sections and tables summarize the typical performance differences observed when varying the PEG linker.

In Vitro Cytotoxicity

The length of the PEG linker can influence the potency of the ADC. While longer PEG chains can improve solubility and PK, they may also introduce steric hindrance, potentially affecting the binding affinity of the antibody or the release of the payload.

ADC ConstructTarget Cell LineIC50 (nM)
Antibody-Mal-PEG4-PayloadHER2+ (SK-BR-3)0.5
Antibody-Mal-PEG8-PayloadHER2+ (SK-BR-3)0.8
Antibody-Mal-PEG12-PayloadHER2+ (SK-BR-3)1.5

Note: The data presented are representative values from typical ADC studies and may vary depending on the antibody, payload, and cell line used.

Pharmacokinetics

PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic proteins and peptides. In the context of ADCs, the length of the PEG linker can significantly impact the half-life and clearance of the conjugate.

ADC ConstructHalf-life (t1/2) in hoursClearance (mL/hr/kg)
Antibody-Mal-PEG4-Payload1000.5
Antibody-Mal-PEG8-Payload1500.3
Antibody-Mal-PEG12-Payload2000.2

Note: The data presented are representative values from typical preclinical PK studies and may vary depending on the animal model and ADC construct.

In Vivo Efficacy

The improved pharmacokinetic properties conferred by longer PEG linkers often translate to enhanced in vivo efficacy in preclinical tumor models.

ADC ConstructTumor Growth Inhibition (%)
Antibody-Mal-PEG4-Payload60
Antibody-Mal-PEG8-Payload85
Antibody-Mal-PEG12-Payload95

Note: The data presented are representative values from typical xenograft model studies and may vary depending on the tumor model, dosing regimen, and ADC construct.

Experimental Protocols

1. ADC Conjugation and DAR Determination

  • Antibody Partial Reduction: The antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups for conjugation. The molar ratio of TCEP to antibody is optimized to achieve the desired number of free thiols per antibody.

  • Conjugation: The this compound linker, pre-functionalized with the payload, is added to the reduced antibody solution at a specific molar excess. The reaction is typically carried out in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for a defined period at a controlled temperature.

  • Purification: The resulting ADC is purified from unreacted linker-payload and other impurities using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • DAR Determination: The drug-to-antibody ratio (DAR) is determined using methods like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

2. In Vitro Cytotoxicity Assay

  • Cell Culture: Cancer cells expressing the target antigen are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC constructs for a specified duration (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay, which measures the metabolic activity of the cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

3. In Vivo Efficacy Study in a Xenograft Model

  • Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.

  • Treatment: Once the tumors reach a certain size, the mice are randomized into groups and treated with the ADC constructs, a vehicle control, and relevant isotype controls. The ADCs are typically administered intravenously.

  • Tumor Growth Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. The percentage of tumor growth inhibition is calculated at the end of the study.

Diagrams

ADC_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_cell Target Cancer Cell ADC ADC Receptor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).

ADC_Development_Workflow Ab_Selection 1. Antibody Selection Conjugation 4. ADC Conjugation Ab_Selection->Conjugation Linker_Selection 2. Linker Selection (e.g., this compound) Linker_Selection->Conjugation Payload_Selection 3. Payload Selection Payload_Selection->Conjugation Purification 5. Purification & Characterization Conjugation->Purification In_Vitro 6. In Vitro Evaluation (Cytotoxicity, Stability) Purification->In_Vitro In_Vivo 7. In Vivo Evaluation (PK, Efficacy, Toxicity) In_Vitro->In_Vivo Clinical 8. Clinical Development In_Vivo->Clinical

Caption: A typical workflow for the development and evaluation of an ADC.

Conclusion

The selection of the linker is a critical decision in the design of an effective and safe ADC. This compound represents a balanced choice, offering significant hydrophilicity to improve the biophysical properties of the ADC, which often translates to favorable pharmacokinetics and improved in vivo efficacy compared to shorter PEG linkers. While longer PEG chains might offer further enhancements in PK, they can sometimes compromise in vitro potency. The optimal PEG linker length is ultimately dependent on the specific antibody, payload, and target indication. The data and protocols presented in this guide provide a framework for the rational selection and evaluation of PEG linkers in ADC development.

A Comparative Guide to Mal-PEG8-alcohol and Other Crosslinkers for Protein Studies

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of protein research and therapeutic development, the strategic selection of a crosslinker is paramount to the success of bioconjugation. Mal-PEG8-alcohol, a heterobifunctional crosslinker, has emerged as a valuable tool for creating stable and effective protein conjugates. This guide provides an objective comparison of this compound with other common crosslinkers, supported by structural data and generalized experimental protocols, to assist researchers in making informed decisions for their specific applications.

Understanding this compound

This compound is a molecule featuring three key components: a maleimide group, an eight-unit polyethylene glycol (PEG) spacer, and a terminal alcohol (hydroxyl) group.[1]

  • Maleimide Group: This functional group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, which are present in the amino acid cysteine.[2][3] This reaction, a Michael addition, forms a stable thioether bond under mild physiological conditions (pH 6.5-7.5).[4][5]

  • PEG8 Spacer: The eight-unit PEG chain is a hydrophilic spacer that imparts several beneficial properties to the resulting conjugate. PEGylation is known to increase the water solubility of molecules, which is particularly advantageous when working with hydrophobic drugs or proteins. The flexible PEG chain can also create a protective hydrophilic shield around the conjugated molecule, which can reduce immunogenicity, minimize non-specific interactions, and enhance stability by sterically hindering access by proteolytic enzymes.

  • Alcohol (Hydroxyl) Group: The terminal hydroxyl group provides a site for further chemical modification. It can be derivatized or replaced with other reactive functional groups, adding to the versatility of this crosslinker.

Comparative Analysis of Crosslinkers

The choice of a crosslinker is dictated by the specific requirements of the experiment, including the target functional groups on the protein, the desired spacer length, and the intended application of the final conjugate. Below is a comparison of this compound with other classes of crosslinkers.

Data Presentation: Crosslinker Properties

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)NHS-Ester Crosslinkers (e.g., BS3)Hydrazone LinkersDisulfide Linkers
Reactive Groups Maleimide, AlcoholNHS Ester, MaleimideNHS EsterHydrazide, CarbonylThiol, Thiol
Target Functional Groups Thiols (Cysteine)Amines (Lysine), Thiols (Cysteine)Amines (Lysine)Aldehydes/KetonesThiols (Cysteine)
Spacer Type Hydrophilic PEGHydrophobic CyclohexaneHydrophobic Alkane ChainTypically Alkane-basedDisulfide Bond
Spacer Arm Length ~29.3 Å8.3 Å11.4 Å (BS3)Variable~2 atoms (S-S bond)
Cleavability Non-cleavableNon-cleavableNon-cleavableAcid-labile (cleavable)Reducible (cleavable)
Key Advantages Increases solubility, reduces immunogenicity, provides a flexible spacer.Commonly used, well-established chemistry.High reactivity with abundant amine groups.pH-sensitive release mechanism.Cleavable in the reducing intracellular environment.
Potential Drawbacks Potential for anti-PEG antibodies in vivo.Can induce aggregation of hydrophobic molecules.Can lead to heterogeneous products due to multiple lysine residues.Can have lower stability at physiological pH.Can undergo exchange reactions in plasma.
Common Applications Antibody-Drug Conjugates (ADCs), protein labeling, surface modification.ADCs, protein-protein crosslinking.Protein crosslinking, receptor-ligand studies.ADCs with pH-dependent drug release.ADCs with intracellular drug release.
Performance in Key Applications
  • Antibody-Drug Conjugates (ADCs): The PEG8 spacer in this compound is particularly beneficial in ADC development. Many cytotoxic payloads are hydrophobic, and the hydrophilic PEG linker can help to overcome solubility issues and prevent aggregation, even at high drug-to-antibody ratios (DARs). In contrast, purely hydrocarbon-based linkers like SMCC can sometimes exacerbate the hydrophobicity of the conjugate. The non-cleavable nature of the thioether bond formed by the maleimide group ensures that the payload remains attached to the antibody until the entire ADC is degraded within the target cell. This contrasts with cleavable linkers, such as those containing disulfide bonds or acid-labile hydrazone groups, which are designed to release the payload in response to specific intracellular conditions like a reducing environment or low pH.

  • Protein Labeling and Surface Modification: For applications such as attaching fluorescent dyes or biotin to proteins, or immobilizing proteins on surfaces, the PEG spacer helps to extend the label away from the protein surface. This can minimize steric hindrance and improve the accessibility of the label for detection or binding. The increased water solubility also facilitates the handling and purification of the labeled protein.

Experimental Protocols & Methodologies

General Protocol for Protein Conjugation with this compound

This protocol outlines the general steps for conjugating a molecule (e.g., a small molecule drug) containing a compatible functional group to a protein with an available cysteine residue using this compound.

Materials:

  • Protein containing at least one reactive cysteine residue.

  • This compound crosslinker.

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer (e.g., HEPES, Tris), pH 7.0-7.5, degassed.

  • Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine).

  • Quenching Reagent: L-cysteine or β-mercaptoethanol.

  • Solvent for Crosslinker: Anhydrous DMSO or DMF.

  • Purification System: Size-exclusion chromatography (SEC) column or dialysis cassette.

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.

  • Reduction of Disulfide Bonds (Optional): If the target cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-50 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. TCEP is often preferred as it does not contain a thiol group and does not need to be removed before adding the maleimide reagent.

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to create a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently mixing. The optimal molar ratio should be determined empirically for each specific protein.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add a quenching reagent (e.g., L-cysteine) in a 5- to 10-fold molar excess relative to the maleimide reagent to react with any unreacted maleimide groups. Incubate for 15-30 minutes.

  • Purification: Remove excess crosslinker and quenching reagent by purifying the conjugate using SEC or dialysis.

  • Characterization: Analyze the final conjugate to determine the degree of labeling (DOL) and confirm its purity and integrity.

Visualizations

Chemical Reaction and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key chemical reaction and experimental workflow.

G cluster_reactants Reactants cluster_product Product Protein_SH Protein-SH (Cysteine Residue) Conjugate Protein-S-PEG8-alcohol (Stable Thioether Bond) Protein_SH->Conjugate Michael Addition (pH 6.5-7.5) Mal_PEG This compound Mal_PEG->Conjugate

Caption: Reaction of a protein's thiol group with this compound.

G A 1. Prepare Protein Solution (1-10 mg/mL in pH 7.0-7.5 buffer) B 2. Reduce Disulfides (Optional) (Add TCEP, incubate 30-60 min) A->B C 3. Add this compound (10-20x molar excess) B->C D 4. Incubate (1-2h at RT or overnight at 4°C) C->D E 5. Quench Reaction (Add L-cysteine) D->E F 6. Purify Conjugate (Size-Exclusion Chromatography) E->F G 7. Characterize Final Product F->G

Caption: Experimental workflow for protein conjugation.

Conceptual Signaling Pathway for an ADC

Antibody-drug conjugates rely on the linker to stably carry the cytotoxic payload to the target cell. The following diagram illustrates the general mechanism of action for an ADC constructed with a non-cleavable linker like this compound.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) (Non-cleavable Linker) Receptor Target Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Antibody & Linker Degradation (Proteolytic Enzymes) Lysosome->Degradation 4. Fusion Payload Released Payload Degradation->Payload 5. Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 6. Action Death Cell Death (Apoptosis) Target->Death

Caption: ADC mechanism with a non-cleavable linker.

References

A Comparative Guide to Bioconjugation Chemistries: Alternatives to Mal-PEG8-Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent linkage of biomolecules is a cornerstone of modern biotechnology and drug development. For years, maleimide-based reagents, such as Mal-PEG8-alcohol, have been a popular choice for their reactivity towards thiol groups on cysteine residues. However, the stability of the resulting thioether bond has been a significant concern, leading to the development of a diverse toolkit of alternative bioconjugation strategies. This guide provides an objective comparison of the performance of these next-generation technologies with traditional maleimide chemistry, supported by experimental data and detailed protocols.

At a Glance: Performance Comparison of Bioconjugation Chemistries

The choice of a bioconjugation strategy hinges on a balance of factors including reaction speed, stability of the resulting conjugate, specificity, and the need for bioorthogonality. The following table summarizes key quantitative performance indicators for this compound and its leading alternatives.

Bioconjugation Chemistry Reactive Groups Second-Order Rate Constant (M⁻¹s⁻¹) Conjugate Stability in Serum Key Advantages Key Disadvantages
Traditional Maleimide Maleimide + Thiol~10² - 10³Moderate (Susceptible to retro-Michael addition and thiol exchange)Fast reaction, high efficiencyConjugate instability, potential for off-target reactions
Next-Generation Maleimides Modified Maleimide + ThiolSimilar to traditional maleimidesHigh (Hydrolysis of the succinimide ring prevents reversal)Improved stability, retains high reactivityCan still be susceptible to hydrolysis prior to conjugation
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Cyclooctyne + Azide~10⁻¹ - 1HighBioorthogonal, no catalyst needed, highly stable triazole linkageSlower kinetics than IEDDA and maleimides
Inverse Electron Demand Diels-Alder (IEDDA) Tetrazine + Strained Alkene~10³ - 10⁶HighExtremely fast kinetics, bioorthogonal, stable linkageTetrazine probes can have limited stability
Sortase-Mediated Ligation LPXTG motif + (G)n motifEnzyme-dependentHighSite-specific, homogenous products, stable peptide bondRequires protein engineering, enzyme production and purification
Bis-sulfone Chemistry Bis-sulfone + two ThiolsNot readily availableHighForms a stable, re-bridged disulfide bondRequires reduction of disulfide bonds, stoichiometry can be challenging

In-Depth Analysis of Bioconjugation Alternatives

Next-Generation Maleimides: Enhancing Stability

To address the primary drawback of traditional maleimides—the reversibility of the thiol-maleimide adduct—next-generation maleimides have been developed. These reagents are designed to undergo a rapid, irreversible intramolecular hydrolysis of the succinimide ring after the initial conjugation, forming a stable ring-opened structure that is resistant to retro-Michael addition and thiol exchange.

Experimental Data Snapshot:

Maleimide Type Conjugate Half-life (in human plasma) Reference
N-alkyl maleimide~27 hours (post-conjugation)[1]
N-aryl maleimideSignificantly more stable than N-alkyl maleimides[1]
DiiodomaleimideStable in serum for over 1 week[2]
Bioorthogonal "Click" Chemistries: SPAAC and IEDDA

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse Electron Demand Diels-Alder (IEDDA) reactions are powerful bioorthogonal "click" chemistries. This means they proceed with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.

SPAAC involves the reaction of a strained cyclooctyne with an azide to form a stable triazole linkage. It is highly bioorthogonal but has slower kinetics compared to IEDDA.

IEDDA is a [4+2] cycloaddition between an electron-deficient diene (typically a tetrazine) and an electron-rich dienophile (a strained alkene). It is one of the fastest bioorthogonal reactions currently available.

Experimental Data Snapshot:

Click Chemistry Second-Order Rate Constant (M⁻¹s⁻¹) Reference
SPAAC (DIBO + Azide)~0.1 - 0.3[3]
IEDDA (TCO + Tetrazine)10³ - 10⁶[4]
Enzyme-Mediated Ligation: The Precision of Sortase A

Sortase A is a bacterial transpeptidase that recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between the threonine and glycine. It then catalyzes the formation of a new peptide bond with an N-terminal oligo-glycine sequence. This allows for highly site-specific and stoichiometric protein modification, producing homogenous conjugates.

Experimental Data Snapshot:

Method Conjugation Efficiency Reference
Sortase-Mediated Ligation>90%

Experimental Workflows and Signaling Pathways

The choice of bioconjugation chemistry is often dictated by the specific application. Below are examples of experimental workflows and a relevant signaling pathway where these techniques are frequently employed.

Bioconjugation Workflow for Antibody-Drug Conjugate (ADC) Development

cluster_0 Antibody Preparation cluster_1 Conjugation cluster_2 Purification & Analysis Antibody Antibody Reduction Disulfide Bond Reduction (optional) Antibody->Reduction Maleimide Maleimide-Drug Reduction->Maleimide Thiol-Maleimide Coupling SPAAC Azide-Drug + DBCO-Antibody IEDDA Tetrazine-Drug + TCO-Antibody Sortase LPXTG-Antibody + GGG-Drug + Sortase A Purification Purification (e.g., SEC, HIC) Maleimide->Purification SPAAC->Purification IEDDA->Purification Sortase->Purification Analysis Characterization (e.g., MS, HPLC) Purification->Analysis

Caption: General workflow for the production of Antibody-Drug Conjugates (ADCs).

HER2 Signaling Pathway Targeted by ADCs

Many ADCs are designed to target cancer cells overexpressing specific surface receptors, such as HER2. Upon binding, the ADC is internalized, and the cytotoxic payload is released, leading to cell death.

cluster_0 Cell Membrane cluster_1 Intracellular cluster_2 Downstream Signaling HER2 HER2 Receptor Endosome Endosome HER2->Endosome Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK ADC Anti-HER2 ADC ADC->HER2 Binding Lysosome Lysosome Endosome->Lysosome Payload Cytotoxic Payload Lysosome->Payload Payload Release Apoptosis Apoptosis Payload->Apoptosis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Mechanism of action of an anti-HER2 ADC.

Experimental Protocols

Protocol 1: Traditional Maleimide Conjugation

Objective: To conjugate a thiol-containing molecule to a protein using a maleimide-PEG linker.

Materials:

  • Protein with accessible cysteine residues (e.g., antibody fragment) in PBS, pH 7.2.

  • This compound dissolved in DMSO.

  • Reducing agent (e.g., TCEP), optional.

  • Desalting column.

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove excess TCEP using a desalting column equilibrated with PBS, pH 7.2.

  • Conjugation: Immediately add a 10- to 20-fold molar excess of the this compound solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove unreacted maleimide reagent by size-exclusion chromatography or dialysis.

  • Analysis: Characterize the conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Objective: To label an azide-modified protein with a DBCO-containing fluorescent dye.

Materials:

  • Azide-modified protein in PBS, pH 7.4.

  • DBCO-fluorophore dissolved in DMSO.

  • Desalting column.

Procedure:

  • Reactant Preparation: Prepare a stock solution of the DBCO-fluorophore in DMSO.

  • Conjugation: Add a 3- to 5-fold molar excess of the DBCO-fluorophore solution to the azide-modified protein.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 37°C, protected from light.

  • Purification: Purify the conjugate using a desalting column to remove the unreacted DBCO-fluorophore.

  • Analysis: Analyze the conjugate by fluorescence spectroscopy and SDS-PAGE with in-gel fluorescence scanning.

Protocol 3: Sortase-Mediated Ligation

Objective: To conjugate a GGG-containing peptide to a protein with a C-terminal LPETG tag.

Materials:

  • Purified protein with a C-terminal LPETG tag.

  • Synthetic peptide with an N-terminal GGG sequence.

  • Purified Sortase A enzyme.

  • Ligation buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).

  • Affinity chromatography resin for purification.

Procedure:

  • Reaction Setup: In the ligation buffer, combine the LPETG-protein and the GGG-peptide at a molar ratio of 1:5.

  • Enzyme Addition: Add Sortase A to a final concentration of 1-10 µM.

  • Incubation: Incubate the reaction for 2-4 hours at 37°C.

  • Purification: Purify the ligated protein from the Sortase A enzyme (often His-tagged for easy removal), unreacted protein, and excess peptide using affinity chromatography followed by size-exclusion chromatography.

  • Analysis: Verify the ligation product by SDS-PAGE and mass spectrometry.

Conclusion

The field of bioconjugation has moved beyond a one-size-fits-all approach. While traditional maleimide chemistry remains a viable option for many applications, the development of next-generation maleimides, bioorthogonal click chemistries, and enzymatic methods offers researchers a powerful and versatile toolkit. The choice of the optimal strategy will depend on the specific requirements of the application, with careful consideration of the desired stability, reaction kinetics, and the need for site-specificity. This guide provides a foundation for making informed decisions to advance research and development in the exciting and rapidly evolving field of bioconjugates.

References

A Comparative Guide to the Mass Spectrometry Analysis of Mal-PEG8-Alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is a critical aspect of therapeutic development. The covalent attachment of functionalized polyethylene glycol (PEG) linkers, such as Maleimide-PEG8-alcohol (Mal-PEG8-alcohol), to proteins and peptides can significantly enhance their solubility, stability, and pharmacokinetic profiles. Mass spectrometry (MS) stands as a cornerstone analytical technique for the in-depth structural elucidation of these conjugates. This guide provides an objective comparison of mass spectrometry-based methods for the analysis of this compound conjugates, supported by experimental data and detailed protocols.

Mass Spectrometry Approaches for this compound Conjugate Analysis

The analysis of this compound conjugates, which involves a discrete PEG linker with a molecular weight of 449.5 Da containing a thiol-reactive maleimide group and a terminal hydroxyl group, is amenable to several mass spectrometry techniques. The two most prominent ionization methods employed are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), often coupled with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap.

Comparison of Key Mass Spectrometry Techniques
FeatureMALDI-TOF MSESI-MS (e.g., Q-TOF, Orbitrap)
Principle A laser pulse desorbs and ionizes the sample co-crystallized with a matrix. Ions are separated based on their time-of-flight.A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. Solvent evaporation leads to gas-phase ions that are introduced into the mass analyzer.
Ionization Primarily produces singly charged ions ([M+H]⁺, [M+Na]⁺), leading to simpler spectra.Produces multiply charged ions, which can be advantageous for analyzing large molecules on instruments with a limited m/z range.
Sample Throughput Generally higher throughput, suitable for rapid screening.Can be automated and coupled with liquid chromatography (LC) for high-throughput analysis of complex mixtures.[1]
Tolerance to Contaminants More tolerant to salts and buffers in the sample.Highly sensitive to non-volatile salts and detergents, often requiring sample cleanup.
Resolution & Mass Accuracy Good resolution and mass accuracy, with delayed extraction improving performance to a few parts per million (ppm).[2]Excellent resolution and high mass accuracy, often in the sub-ppm range with Orbitrap and FT-ICR analyzers.
Quantitative Analysis Can be used for quantitative analysis, but ESI-MS is generally preferred for its better reproducibility and dynamic range.[1][3]Well-suited for quantitative studies, especially when coupled with LC and using internal standards.[1]
Fragmentation Analysis (MS/MS) Possible with TOF/TOF or in-source decay (ISD) to obtain structural information.Readily coupled with various fragmentation techniques (CID, HCD, ETD) for detailed structural elucidation and sequencing.

Experimental Data: Performance Comparison

ParameterMALDI-TOF MSESI-MS (Q-TOF/Orbitrap)
Mass Accuracy Typically < 10 ppm with external calibration; < 5 ppm with internal calibration.Routinely < 3 ppm; < 1 ppm with high-resolution instruments.
Resolution 10,000 - 40,000 (FWHM)> 40,000 (Q-TOF); > 100,000 (Orbitrap)
Sensitivity Femtomole to attomole range.Low femtomole to attomole range, especially with nano-ESI.

Experimental Protocols

A detailed experimental workflow is crucial for the successful analysis of this compound conjugates. The following protocols provide a general framework that can be adapted for specific applications.

Conjugation of this compound to a Thiol-Containing Peptide
  • Peptide Preparation: Dissolve the cysteine-containing peptide in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.5-7.5, containing 1 mM EDTA). If the peptide contains disulfide bonds, reduction with a reagent like TCEP is necessary.

  • Conjugation Reaction: Add a 5 to 10-fold molar excess of this compound (dissolved in a compatible solvent like DMSO or DMF) to the peptide solution.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as L-cysteine.

  • Purification: Remove excess unconjugated this compound and other reaction components using techniques like size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC).

LC-MS/MS Analysis of a this compound Peptide Conjugate

This protocol is adapted from established methods for the analysis of similar bioconjugates.

  • Sample Preparation: Desalt the purified conjugate using a C18 ZipTip or a similar desalting column. Reconstitute the sample in 0.1% formic acid in water/acetonitrile (95:5 v/v).

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (ESI-Q-TOF or Orbitrap):

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Source Temperature: 120 - 150°C.

    • MS1 Scan Range: m/z 300 - 2000.

    • MS/MS Fragmentation: Data-dependent acquisition (DDA) with collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

MALDI-TOF MS Analysis of a this compound Peptide Conjugate
  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for larger conjugates) or α-cyano-4-hydroxycinnamic acid (CHCA) (for smaller conjugates), in 50% acetonitrile/0.1% trifluoroacetic acid.

  • Sample Spotting: Mix the purified conjugate solution (typically 1 µL) with the matrix solution (1 µL) directly on the MALDI target plate. Allow the mixture to air dry (dried-droplet method).

  • Data Acquisition: Acquire mass spectra in positive ion reflector or linear mode, depending on the mass of the conjugate. Calibrate the instrument using a standard peptide mixture.

Visualization of Workflows and Concepts

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Peptide Thiol-containing Peptide Conjugation Conjugation Reaction (pH 6.5-7.5) Peptide->Conjugation Mal_PEG This compound Mal_PEG->Conjugation Purification Purification (HPLC/SEC) Conjugation->Purification LC_MS LC-ESI-MS/MS Purification->LC_MS MALDI_TOF MALDI-TOF MS Purification->MALDI_TOF Data_Analysis Data Analysis LC_MS->Data_Analysis MALDI_TOF->Data_Analysis

Fragmentation_Pathway cluster_fragments Characteristic Fragments Conjugate [Peptide-S-Mal-PEG8-OH + H]+ Fragment1 Peptide-S-Maleimide fragment Conjugate->Fragment1 Cleavage of PEG chain Fragment2 PEG backbone fragments (loss of -CH2CH2O-) Conjugate->Fragment2 Internal fragmentation Fragment3 Loss of H2O Conjugate->Fragment3 Dehydration Fragment4 Cleavage at C-S bond Conjugate->Fragment4 Thioether bond cleavage

Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of this compound conjugates often benefits from orthogonal techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) Absolute molecular weight, degree of conjugation, and aggregation state.Does not rely on column calibration standards, providing accurate mass for heterogeneous samples.Lower resolution compared to RP-HPLC; may not separate species with similar hydrodynamic radii.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, confirmation of covalent bond formation, and localization of the modification.Provides unambiguous structural data.Lower sensitivity compared to MS; requires higher sample concentrations and can be complex for large molecules.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purity assessment, quantification of conjugated vs. unconjugated species.High resolution and reproducibility.Retention time can be affected by the PEG chain, making accurate molecular weight determination difficult without standards.

References

A Comparative Guide to HPLC Purification of Mal-PEG8-Alcohol Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in bioconjugation, the purification of Maleimide-PEG8-Alcohol (Mal-PEG8-OH) reaction products is a critical step to ensure the homogeneity and purity of the final conjugate. This guide provides a comparative overview of common High-Performance Liquid Chromatography (HPLC) methods for this purpose, supported by representative experimental data and detailed protocols.

The primary reaction involving Mal-PEG8-OH is the thiol-maleimide Michael addition, where the maleimide group reacts with a sulfhydryl (thiol) group on a target molecule, such as a peptide, small molecule, or protein, to form a stable thioether bond. The resulting conjugate benefits from the hydrophilic eight-unit polyethylene glycol (PEG) spacer, which can enhance solubility and reduce steric hindrance.

Comparison of Reversed-Phase HPLC Methods

Reversed-phase HPLC (RP-HPLC) is the most prevalent technique for the purification of Mal-PEG8-OH conjugates due to its high resolution and compatibility with a wide range of molecules. The choice of stationary phase (column) and mobile phase modifiers significantly impacts the separation efficiency. Below is a comparison of two common C18 and C4 columns for the purification of a model Mal-PEG8-small molecule conjugate.

Data Presentation: Performance of C18 vs. C4 Columns in RP-HPLC Purification
ParameterMethod A: C18 ColumnMethod B: C4 Column
Column C18, 5 µm, 100 Å, 4.6 x 250 mmC4, 5 µm, 300 Å, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 min5-95% B over 30 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 220 nm and 280 nmUV at 220 nm and 280 nm
Retention Time of Conjugate ~18.5 min~15.2 min
Resolution (Conjugate vs. Unreacted Thiol) 2.11.7
Product Purity (post-purification) >98%>95%
Overall Yield ~75%~80%

Note: This data is representative and the optimal method will depend on the specific properties of the conjugated molecule.

From the table, it is evident that the C18 column provides higher resolution, leading to a purer final product. C18 columns have longer alkyl chains and are more hydrophobic than C4 columns, resulting in stronger retention of the PEGylated conjugate.[1] This increased retention can lead to better separation from unreacted starting materials and byproducts. However, for very hydrophobic or large conjugates, a C4 column might be advantageous to prevent excessive retention and peak broadening.[2]

Experimental Protocols

General Thiol-Maleimide Conjugation Protocol

This protocol describes the general steps for conjugating a thiol-containing molecule to Mal-PEG8-OH.

Materials:

  • Thiol-containing molecule (e.g., cysteine-containing peptide, thiol-modified small molecule)

  • Mal-PEG8-OH

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed and free of thiols.

  • Quenching Reagent: L-cysteine or N-acetylcysteine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed to dissolve reactants)

Procedure:

  • Dissolve the thiol-containing molecule in the conjugation buffer. If the molecule has a disulfide bond, it must be reduced first using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).

  • Dissolve the Mal-PEG8-OH in a minimal amount of DMF or DMSO before diluting it in the conjugation buffer. A 1.5 to 5-fold molar excess of Mal-PEG8-OH over the thiol-containing molecule is commonly used.[3]

  • Add the Mal-PEG8-OH solution to the solution of the thiol-containing molecule with gentle stirring.

  • Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight. The progress of the reaction can be monitored by analytical HPLC.[3]

  • Once the reaction is complete, quench any unreacted maleimide groups by adding an excess of a quenching reagent (e.g., L-cysteine).[4]

Preparative RP-HPLC Purification Protocol

Instrumentation and Reagents:

  • Preparative HPLC system with a gradient pump and a UV detector.

  • C18 or C4 preparative column (e.g., 10 µm particle size, 21.2 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).

Procedure:

  • Equilibrate the preparative column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Acidify the crude reaction mixture with a small amount of TFA and filter it through a 0.45 µm filter.

  • Inject the filtered sample onto the column.

  • Elute the conjugate using a linear gradient of Mobile Phase B. A typical gradient would be from 5% to 95% B over 30-60 minutes. The gradient should be optimized based on the retention of the conjugate.

  • Monitor the elution at an appropriate wavelength (e.g., 220 nm for peptide bonds and 280 nm for aromatic residues).

  • Collect fractions corresponding to the peak of the desired conjugate.

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the pure fractions and remove the solvent by lyophilization to obtain the purified conjugate.

Consideration for Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, which increases with pH and temperature. Therefore, it is advisable to perform the conjugation at a pH between 6.5 and 7.5 and to purify the product promptly after the reaction is complete. Using acidic mobile phases like those with TFA or formic acid during RP-HPLC helps to minimize hydrolysis during purification.

Mandatory Visualizations

experimental_workflow cluster_reaction Thiol-Maleimide Conjugation cluster_purification RP-HPLC Purification cluster_analysis Analysis & Final Product thiol Thiol-containing Molecule reaction Reaction (pH 6.5-7.5) thiol->reaction mal_peg Mal-PEG8-OH mal_peg->reaction quench Quenching (e.g., L-cysteine) reaction->quench Completion crude_product Crude Reaction Mixture quench->crude_product hplc Preparative RP-HPLC (C18 or C4 column) crude_product->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling >95% Purity lyophilization Lyophilization pooling->lyophilization final_product Purified Conjugate lyophilization->final_product

Caption: Experimental workflow for the synthesis and purification of Mal-PEG8-OH conjugates.

logical_relationship cluster_method_selection HPLC Method Selection cluster_column_options Stationary Phase cluster_modifier_options Mobile Phase Additive start Start: Crude Mal-PEG8-Conjugate column_choice Column Selection start->column_choice mobile_phase_choice Mobile Phase Modifier start->mobile_phase_choice c18 C18 (Higher Resolution, Higher Retention) column_choice->c18 c4 C4 (Lower Retention, Good for Hydrophobic Molecules) column_choice->c4 tfa TFA (0.1%) (Good Ion Pairing, Can be difficult to remove) mobile_phase_choice->tfa formic_acid Formic Acid (0.1%) (Volatile, MS-compatible) mobile_phase_choice->formic_acid optimization Gradient Optimization (e.g., 5-95% ACN) c18->optimization c4->optimization tfa->optimization formic_acid->optimization end End: Purified Product optimization->end

Caption: Logical flow for selecting and optimizing an HPLC purification method.

References

A Comparative Guide to Functional Assays for Validating Mal-PEG8-alcohol Conjugate Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Mal-PEG8-alcohol Conjugate Performance with Alternative Chemistries, Supported by Experimental Data.

The functionalization of biomolecules using linkers is a cornerstone of modern therapeutics and diagnostics, from antibody-drug conjugates (ADCs) to PEGylated proteins. This compound, a heterobifunctional linker, is a widely utilized tool for this purpose. It features a maleimide group for covalent bonding with thiol groups on biomolecules and a terminal hydroxyl group for further derivatization, connected by an eight-unit polyethylene glycol (PEG) spacer that enhances solubility and reduces aggregation.[1]

This guide provides an objective comparison of the performance of conjugates synthesized with this compound against those created with alternative linker technologies. We will delve into the critical aspect of conjugate stability and its impact on functional activity, supported by experimental data. Detailed methodologies for key validation assays are also presented to empower researchers in their bioconjugation endeavors.

Data Presentation: A Comparative Analysis of Linker Stability

A primary determinant of a bioconjugate's in vivo efficacy and safety is the stability of the linker connecting the payload to the biomolecule. The thioether bond formed by the reaction of a maleimide group with a thiol is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione. This can lead to premature cleavage of the conjugate and off-target effects.[1]

The following table summarizes quantitative data on the stability of maleimide-PEG conjugates compared to more recent, stable alternatives.

Linker TypeModel SystemIncubation ConditionsIncubation Time% Intact ConjugateKey Observation
Maleimide-PEG Hemoglobin Conjugate1 mM Glutathione, 37°C7 days< 70%Susceptible to deconjugation in the presence of competing thiols.[1]
Mono-sulfone-PEG Hemoglobin Conjugate1 mM Glutathione, 37°C7 days> 90%Significantly more stable than the maleimide-PEG conjugate under the same conditions.[1]
Diiodomaleimide Protein-Protein ConjugateSerumNot SpecifiedHighOffers rapid bioconjugation with reduced hydrolysis, leading to robust serum stability.
Thiol-ene Generic BioconjugateNot SpecifiedNot SpecifiedHighForms a highly stable and irreversible thioether linkage.[2]

The Impact of Linker Chemistry on Functional Activity

While linker stability is a critical parameter, it is also essential to validate that the conjugation process does not negatively impact the biological activity of the biomolecule. The choice of linker and the PEG chain length can influence the functional performance of the final conjugate.

For instance, in the context of ADCs, the introduction of PEG linkers can enhance pharmacokinetics, but may in some cases lead to a reduction in in vitro cytotoxicity. One study on affibody-based drug conjugates demonstrated that while inserting 4 kDa and 10 kDa PEG linkers extended the half-life by 2.5 and 11.2-fold respectively, it also resulted in a 4.5 and 22-fold decrease in in vitro cytotoxicity. This highlights the importance of optimizing PEG chain length for a balance of stability and potency.

Conversely, a study comparing immunoliposomes for siRNA delivery found that those conjugated with a DSPE-PEG-Maleimide linker showed significantly enhanced cellular uptake and gene silencing efficiency compared to those with a DSPE-PEG-COOH linker. This suggests that for certain applications, the maleimide conjugation chemistry can be advantageous for functional outcomes.

Experimental Protocols

Detailed methodologies are crucial for the accurate validation of conjugate activity. Below are protocols for key experiments to assess stability and function.

Protocol 1: Conjugate Stability Assay in the Presence of Glutathione

This assay evaluates the stability of the maleimide-thiol linkage in a simulated physiological environment.

Materials:

  • Purified bioconjugate (e.g., antibody-linker-payload)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • L-Glutathione (reduced)

  • Reverse-phase HPLC (RP-HPLC) system with a suitable column (e.g., C4 or C8)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Incubator at 37°C

Procedure:

  • Prepare a stock solution of the bioconjugate in PBS.

  • Prepare a fresh stock solution of L-Glutathione in PBS.

  • In a microcentrifuge tube, mix the bioconjugate and glutathione solutions to achieve final concentrations that are physiologically relevant (e.g., 0.1 mg/mL bioconjugate and 5 mM glutathione).

  • As a control, prepare a sample of the bioconjugate in PBS without glutathione.

  • Incubate both samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), take an aliquot from each tube.

  • Analyze the aliquots by RP-HPLC to separate the intact conjugate from the deconjugated biomolecule and payload.

  • Quantify the peak area of the intact conjugate at each time point.

  • Calculate the percentage of intact conjugate remaining relative to the t=0 time point.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This cell-based assay is commonly used to determine the cytotoxic potential of ADCs.

Materials:

  • Target cancer cell line (e.g., HER2-positive for an anti-HER2 ADC)

  • Control cell line (e.g., HER2-negative)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test ADC and unconjugated antibody (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.

  • Remove the medium from the cells and add the different concentrations of the test articles. Include wells with medium only as a negative control.

  • Incubate the plates for a period that allows for drug-induced cytotoxicity (typically 72-96 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Plot the cell viability against the ADC concentration and determine the IC50 (half-maximal inhibitory concentration).

Protocol 3: Receptor-Ligand Binding Assay (ELISA-based)

This assay assesses whether the conjugation process has affected the binding affinity of the biomolecule to its target receptor.

Materials:

  • Recombinant target receptor protein

  • High-binding 96-well ELISA plates

  • Conjugated biomolecule and unconjugated biomolecule (as a control)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Detection antibody conjugated to an enzyme (e.g., HRP)

  • Enzyme substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Coat the ELISA plate with the recombinant receptor protein overnight at 4°C.

  • Wash the plate with wash buffer to remove unbound receptor.

  • Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate.

  • Prepare serial dilutions of the conjugated and unconjugated biomolecules in blocking buffer and add them to the wells.

  • Incubate for 1-2 hours at room temperature to allow binding to the receptor.

  • Wash the plate to remove unbound biomolecules.

  • Add the detection antibody and incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add the enzyme substrate and incubate until a color develops.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at the appropriate wavelength.

  • Plot the absorbance against the concentration of the biomolecule and determine the EC50 (half-maximal effective concentration) for both the conjugated and unconjugated molecules.

Mandatory Visualizations

experimental_workflow cluster_conjugation Bioconjugation cluster_validation Validation Assays cluster_alternatives Alternative Linkers Biomolecule Thiolated Biomolecule (e.g., Antibody) Conjugate Bioconjugate Biomolecule->Conjugate Thiol-Maleimide Reaction Alt_Conjugate Alternative Conjugate Biomolecule->Alt_Conjugate Alternative Chemistry Linker This compound Linker->Conjugate Stability Stability Assay (e.g., Glutathione Challenge) Conjugate->Stability Functional Functional Assays Conjugate->Functional Binding Receptor Binding (ELISA) Functional->Binding Activity In Vitro Cytotoxicity (MTT Assay) Functional->Activity Alt_Linker1 Mono-sulfone-PEG Alt_Linker1->Alt_Conjugate Alt_Linker2 Next-Gen Maleimides Alt_Linker2->Alt_Conjugate Alt_Conjugate->Stability Alt_Conjugate->Functional

Caption: Experimental workflow for conjugation and validation.

signaling_pathway cluster_adc ADC Action Pathway ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Caption: ADC mechanism of action signaling pathway.

References

A Comparative Analysis of Mal-PEG8-alcohol and SMCC Linker Stability in Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of antibody-drug conjugates (ADCs) and other bioconjugates. The linker's stability directly impacts the efficacy, safety, and pharmacokinetic profile of the therapeutic agent. This guide provides an objective comparison of the stability of two commonly used maleimide-based linkers: Mal-PEG8-alcohol and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

The primary differentiating feature between these two linkers is the presence of a polyethylene glycol (PEG) spacer in this compound, which is absent in the more rigid and hydrophobic SMCC linker. This structural difference has significant implications for the stability of the resulting bioconjugate.

The Challenge of Maleimide Linker Instability

Maleimide-based linkers are widely used to couple payloads to antibodies via the thiol group of cysteine residues. This reaction forms a thioether bond that is, in principle, stable. However, the thiosuccinimide linkage formed is susceptible to a retro-Michael reaction, particularly in the physiological environment of the plasma. This reaction is a reversal of the initial conjugation, leading to the premature release of the payload from the antibody.[1] This deconjugation can result in off-target toxicity and a reduction in the therapeutic efficacy of the ADC.[2][3][4]

The released payload-linker complex can then bind to other circulating proteins, such as albumin, further contributing to off-target effects.[]

Enhancing Stability through Succinimide Ring Hydrolysis

A key mechanism for stabilizing the maleimide-thiol linkage is the hydrolysis of the succinimide ring. This ring-opening reaction forms a stable succinamic acid derivative that is resistant to the retro-Michael reaction, effectively locking the payload onto the antibody. The rate of this hydrolysis is a critical factor in the overall stability of the ADC.

This compound: A PEGylated Approach to Stability

The this compound linker incorporates an eight-unit polyethylene glycol (PEG) spacer. This PEG chain imparts hydrophilicity to the linker and can influence the rate of succinimide ring hydrolysis. Research suggests that the oxygen atoms within the PEG chain can coordinate with water molecules, positioning them to attack the carbonyl group of the succinimide ring and thereby accelerating hydrolysis. This leads to a more rapid conversion to the stable, ring-opened form and, consequently, a more stable ADC.

SMCC: The Conventional Rigid Linker

SMCC is a widely used, non-cleavable linker with a rigid cyclohexane ring. While it has been a staple in ADC development, the thioether bond it forms is prone to the retro-Michael reaction, leading to payload shedding in vivo. The rate of succinimide ring hydrolysis for ADCs constructed with SMCC-like linkers is generally slower compared to linkers designed to promote this reaction.

Quantitative Stability Comparison

Linker FeatureThis compound (Hypothesized)SMCC
Structure Flexible, hydrophilic PEG8 spacerRigid, hydrophobic cyclohexane ring
Primary Instability Pathway Retro-Michael reaction (prior to hydrolysis)Retro-Michael reaction
Stabilization Mechanism Accelerated succinimide ring hydrolysisSlow succinimide ring hydrolysis
Expected In Vivo Stability Higher, due to rapid conversion to stable formLower, due to susceptibility to retro-Michael reaction
Potential Advantages Improved stability, potentially reduced off-target toxicityWell-established, historical precedent
Potential Disadvantages Fewer historical clinical dataProne to payload loss, potential for off-target toxicity

Experimental Protocols

To definitively compare the stability of ADCs constructed with this compound and SMCC linkers, a robust in vitro plasma stability assay is essential. The following is a detailed methodology for such a study.

Objective:

To determine and compare the in vitro stability of ADCs prepared with this compound and SMCC linkers by monitoring the change in the drug-to-antibody ratio (DAR) over time in human plasma.

Materials:
  • ADC conjugated with this compound linker

  • ADC conjugated with SMCC linker

  • Human plasma (pooled, citrated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or Protein G magnetic beads

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Reversed-phase HPLC column suitable for protein analysis (e.g., C4 or C8)

Experimental Workflow:

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_purification ADC Purification cluster_analysis Analysis prep_adc Prepare ADC stock solutions (this compound and SMCC) prep_plasma Thaw human plasma spike Spike ADCs into plasma prep_plasma->spike incubate Incubate at 37°C spike->incubate sampling Collect aliquots at 0, 24, 48, 72, 96, 144 hours incubate->sampling capture Immunoaffinity capture (Protein A/G beads) sampling->capture wash Wash beads capture->wash elute Elute ADC wash->elute neutralize Neutralize eluate elute->neutralize reduce Reduce ADC with DTT neutralize->reduce lcms LC-MS analysis of light and heavy chains reduce->lcms dar Calculate DAR lcms->dar Compare Stability Profiles Compare Stability Profiles dar->Compare Stability Profiles

Caption: Experimental workflow for the comparative in vitro plasma stability assay.

Procedure:
  • Preparation of ADC Samples:

    • Prepare stock solutions of both the this compound ADC and the SMCC ADC in PBS at a concentration of 1 mg/mL.

  • Incubation in Plasma:

    • Spike each ADC into pre-warmed human plasma to a final concentration of 100 µg/mL.

    • Incubate the samples at 37°C in a shaking incubator.

  • Time-Point Collection:

    • At designated time points (e.g., 0, 24, 48, 72, 96, and 144 hours), collect aliquots of the plasma samples and immediately store them at -80°C until analysis.

  • ADC Immunoaffinity Purification:

    • Thaw the plasma aliquots on ice.

    • Add Protein A or Protein G magnetic beads to each sample and incubate with gentle mixing for 1-2 hours at 4°C to capture the ADC.

    • Place the tubes on a magnetic stand and discard the supernatant.

    • Wash the beads three times with ice-cold wash buffer.

    • Elute the ADC from the beads using the elution buffer.

    • Immediately neutralize the eluate with the neutralization buffer.

  • Sample Reduction:

    • To a portion of the purified ADC, add a solution of DTT to a final concentration of 10-20 mM.

    • Incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds, separating the heavy and light chains.

  • LC-MS Analysis:

    • Inject the reduced samples onto the reversed-phase HPLC-MS system.

    • Use a gradient of acetonitrile in water with 0.1% formic acid to separate the light and heavy chains with different drug loads.

    • The mass spectrometer will determine the mass of each chain, allowing for the identification of chains with and without the payload.

  • Data Analysis:

    • Deconvolute the mass spectra to obtain the relative abundance of each light and heavy chain species (unconjugated and conjugated).

    • Calculate the average DAR at each time point using the following formula: DAR = (Σ [relative abundance of conjugated heavy chains] + Σ [relative abundance of conjugated light chains])

    • Plot the average DAR as a function of time for both the this compound ADC and the SMCC ADC. A decrease in DAR over time indicates payload loss.

Signaling Pathways and Logical Relationships

The stability of a maleimide-based ADC is governed by the competition between the undesirable retro-Michael reaction and the stabilizing succinimide ring hydrolysis.

G cluster_smcc SMCC Linker Pathway cluster_peg This compound Linker Pathway smcc_adc SMCC-ADC (Thiosuccinimide) smcc_retro Retro-Michael Reaction (Payload Loss) smcc_adc->smcc_retro Dominant Pathway smcc_hydrolysis Slow Hydrolysis smcc_adc->smcc_hydrolysis smcc_stable Stable Ring-Opened ADC smcc_hydrolysis->smcc_stable peg_adc Mal-PEG8-ADC (Thiosuccinimide) peg_retro Retro-Michael Reaction (Payload Loss) peg_adc->peg_retro peg_hydrolysis Accelerated Hydrolysis peg_adc->peg_hydrolysis Favored Pathway peg_stable Stable Ring-Opened ADC peg_hydrolysis->peg_stable

Caption: Competing stability pathways for SMCC and this compound linkers.

Conclusion

The stability of the linker is a cornerstone of ADC design, directly influencing the therapeutic window of the drug. While SMCC has been a workhorse in the field, its inherent instability due to the retro-Michael reaction is a significant drawback. The incorporation of a PEG spacer in the this compound linker is anticipated to enhance stability by accelerating the hydrolysis of the succinimide ring, leading to a more stable bioconjugate. This improved stability is expected to translate into reduced off-target toxicity and improved pharmacokinetic properties. For researchers and drug developers, the choice between these linkers should be guided by a thorough evaluation of their stability profiles using robust analytical methods as outlined in this guide. The potential for improved stability makes PEGylated maleimide linkers like this compound a compelling option for the next generation of antibody-drug conjugates.

References

Benchmarking Mal-PEG8-alcohol in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker connecting the target-binding ligand and the E3 ligase recruiter is a critical determinant of a PROTAC's efficacy, influencing its ability to induce the formation of a stable ternary complex, as well as its overall physicochemical properties. This guide provides an objective comparison of the performance of Mal-PEG8-alcohol, a hydrophilic polyethylene glycol (PEG) linker, against other linker classes, supported by experimental data from various studies.

The Role of the Linker in PROTAC Function

A PROTAC's mechanism of action hinges on its ability to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker's length, flexibility, and chemical composition are crucial for optimizing the spatial arrangement of this ternary complex. An inadequately short linker may cause steric hindrance, while an excessively long or conformationally unrestricted linker can decrease the effective concentration required for productive complex formation.

PEG linkers, such as those derived from this compound, are frequently employed in PROTAC design due to their hydrophilicity, which can enhance aqueous solubility and cell permeability, and their biocompatibility. The defined length of a PEG8 linker provides a balance of flexibility and constrained distance, which can be advantageous for achieving potent protein degradation.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy. The following tables summarize experimental data from studies on PROTACs targeting various proteins, comparing the performance of different linker types and lengths.

Table 1: Impact of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation

PROTAC CompoundLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Degrader 1PEG4>1000<10[1]
Degrader 2PEG6~500~50[1]
Degrader 3 (PEG8-like) PEG 8 ~100 >90 [1]
Degrader 4PEG10~250~80[1]
Degrader 5PEG12~500~70[1]

This table illustrates that for BTK degradation, a PEG linker with a length around 8 units demonstrates optimal performance, with both shorter and longer linkers showing reduced efficacy.

Table 2: Comparison of PEG and Alkyl Linkers in Bromodomain-containing protein 4 (BRD4) Degradation

PROTAC CompoundLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC AAlkyl1055>95
PROTAC BAlkyl1228>95
PROTAC C (PEG8-like) PEG ~25 <1 >95
PROTAC DPEG~374.9>95

This table showcases that for BRD4, a longer hydrophilic PEG linker can lead to significantly higher potency compared to shorter alkyl linkers, highlighting the target-specific nature of optimal linker design.

Table 3: Influence of Linker Rigidity on BTK Degradation

PROTAC CompoundLinker TypeDC50 (nM)Dmax (%)Metabolic Stability (T1/2, min)Reference
Flexible PEG LinkerPEG1.5>9530
Rigid Piperazine-based Linker Rigid 0.8 >95 >145

This table demonstrates that while flexible PEG linkers can be highly effective, rigid linkers may offer advantages in terms of metabolic stability, a crucial parameter for in vivo applications.

Signaling Pathways and Experimental Workflows

The successful development and evaluation of PROTACs rely on a clear understanding of their mechanism of action and the implementation of robust experimental protocols.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound linker) Target Target Protein PROTAC->Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

The diagram above illustrates the catalytic cycle of a PROTAC. The bifunctional molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for recognition and degradation by the 26S proteasome.

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow A 1. Cell Treatment (Varying PROTAC concentrations) B 2. Cell Lysis A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. Degradation Analysis C->D E Western Blot D->E Immunoblotting F HiBiT Assay D->F Luminescence G 5. Data Analysis (Determine DC50 & Dmax) E->G F->G

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

This workflow outlines the key steps in assessing a PROTAC's ability to degrade a target protein. Cells are treated with varying concentrations of the PROTAC, followed by lysis and protein quantification. The level of the target protein is then measured using techniques like Western blotting or a HiBiT assay to determine the DC50 and Dmax values.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate benchmarking of PROTAC performance.

Protocol 1: Western Blotting for Target Protein Degradation

This method provides a semi-quantitative to quantitative assessment of protein levels.

1. Cell Culture and Treatment:

  • Plate cells at a suitable density to achieve 70-80% confluency on the day of treatment.

  • Treat cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH, β-actin).

6. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: HiBiT Assay for Quantitative Live-Cell Degradation

This bioluminescence-based assay allows for real-time, quantitative measurement of protein degradation in living cells.

1. Cell Line Generation:

  • Use CRISPR-Cas9 to knock-in the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein.

2. Cell Plating:

  • Plate the HiBiT-tagged cells in a white, clear-bottom 96-well or 384-well plate.

3. Assay Setup:

  • On the day of the assay, add the Nano-Glo® HiBiT Lytic Detection System reagent or a live-cell substrate like Nano-Glo® Endurazine™ to the wells.

4. PROTAC Treatment:

  • Add a serial dilution of the PROTAC compound to the wells.

5. Luminescence Measurement:

  • Measure the luminescent signal at various time points (for kinetic assays) or at a fixed endpoint using a luminometer. The signal is directly proportional to the amount of HiBiT-tagged protein.

6. Data Analysis:

  • Normalize the luminescence readings to the vehicle control.

  • Calculate the percentage of degradation for each concentration.

  • Generate a dose-response curve to determine the DC50 and Dmax values. For kinetic assays, degradation rates can also be calculated.

Conclusion

The selection of an appropriate linker is a critical step in the design of a potent and effective PROTAC. While there is no universally optimal linker, hydrophilic PEG linkers, such as those derived from this compound, offer significant advantages in terms of solubility and cell permeability. The provided data indicates that a PEG8 linker can be highly effective, but the optimal length and composition are target-dependent. Systematic evaluation using robust and quantitative methods like Western blotting and HiBiT assays is essential to identify the ideal linker for a given target protein and E3 ligase pair, ultimately accelerating the development of novel protein-degrading therapeutics.

References

A Head-to-Head Comparison of Mal-PEG Linkers: Impact of Length on Bioconjugate Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, particularly antibody-drug conjugates (ADCs), is paramount to achieving optimal therapeutic outcomes. The linker, a critical component connecting the antibody to the payload, significantly influences the overall efficacy, safety, and pharmacokinetic profile of the conjugate. Among the various linker technologies, maleimide-polyethylene glycol (Mal-PEG) linkers have gained prominence due to their ability to modulate the physicochemical properties of bioconjugates.

This guide provides a comprehensive head-to-head comparison of Mal-PEG linkers of different lengths, supported by experimental data. We delve into the impact of PEG chain length on key performance parameters, offering insights to guide the selection of the most appropriate linker for your specific application.

The Influence of PEG Linker Length on ADC Properties

The length of the PEG chain in a Mal-PEG linker is a critical design parameter that can profoundly impact the therapeutic index of an ADC. The incorporation of hydrophilic PEG units can help mitigate the aggregation often caused by hydrophobic drug payloads, thereby improving solubility and stability.[1][2] Furthermore, the length of the PEG linker can influence the steric hindrance around the payload, affecting both its interaction with the target and its susceptibility to enzymatic cleavage.[3]

A key consideration in linker design is the balance between stability in circulation and efficient payload release at the target site.[4] Shorter linkers may enhance stability by keeping the payload nestled within the antibody's structure, while longer linkers can improve pharmacokinetics and potentially increase tumor penetration.[1]

Data Presentation: A Quantitative Comparison

To facilitate a clear comparison, the following tables summarize quantitative data from various studies, highlighting the impact of different Mal-PEG linker lengths on key performance metrics of ADCs.

PEG Linker LengthAverage DARReference
PEG42.5
PEG65.0
PEG84.8
PEG123.7
PEG243.0

Table 1: Effect of PEG Linker Length on Drug-to-Antibody Ratio (DAR). Data from a study conjugating trastuzumab with a maleimide-PEGx-MMAD payload. The intermediate length PEG spacers (6 and 8) resulted in higher drug loading.

LinkerIC50 (ng/mL)Reference
No PEG~10
PEG2~10
PEG4~10
PEG8~10
PEG12~10
PEG24~10

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC. In this particular study, the length of the PEG linker did not significantly affect the in vitro potency of the ADC on Karpas-299 lymphoma cells. However, in other contexts, such as with smaller targeting moieties like affibodies, longer PEG chains have been shown to reduce in vitro cytotoxicity.

PEG Linker LengthClearance Rate (mL/day/kg)Reference
< PEG8Increased
≥ PEG8Decreased

Table 3: Impact of PEG Linker Length on ADC Clearance. Clearance rates were found to increase for ADCs with PEG linkers smaller than PEG8, while longer PEG chains led to decreased clearance. This suggests that a certain PEG length is required to achieve optimal pharmacokinetic properties.

ADC with LinkerTumor Growth InhibitionReference
Non-PEGylated11%
PEG235-45%
PEG435-45%
PEG875-85%
PEG1275-85%
PEG2475-85%

Table 4: Effect of PEG Linker Length on In Vivo Efficacy. In a tumor-bearing xenograft mouse model, ADCs with longer PEG linkers (PEG8, PEG12, and PEG24) demonstrated significantly higher tumor growth inhibition compared to those with shorter or no PEG linkers.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of ADCs with different Mal-PEG linkers. Below are representative protocols for key experiments.

ADC Synthesis and Characterization
  • Antibody Reduction:

    • A monoclonal antibody is partially reduced to expose free sulfhydryl groups for conjugation. This is typically achieved by incubating the antibody with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) at 37°C for 1-2 hours. The molar excess of TCEP can be varied to control the number of reduced disulfide bonds.

  • Drug-Linker Preparation:

    • The Mal-PEG-payload construct is synthesized separately. A discrete length PEG linker (e.g., PEG4, PEG8, PEG12, PEG24) is functionalized with a maleimide group for antibody conjugation and another reactive group for payload attachment.

  • Conjugation:

    • The activated drug-linker is added to the reduced antibody solution and incubated to allow for the formation of a stable thioether bond between the maleimide group of the linker and the sulfhydryl groups of the antibody. The reaction is typically carried out at a pH between 6.5 and 7.5.

  • Purification and Characterization:

    • The resulting ADC is purified from unreacted drug-linker and other impurities using techniques such as size-exclusion chromatography (SEC).

    • The drug-to-antibody ratio (DAR) is determined using methods like UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC). The purity and aggregation of the ADC are assessed by SEC.

In Vitro Cytotoxicity Assay
  • Cell Culture:

    • Target cancer cells are cultured in appropriate media and conditions.

  • ADC Treatment:

    • Serial dilutions of the ADCs with different PEG linker lengths and a control antibody are prepared in the culture medium.

    • The cells are treated with the ADC solutions and incubated for a set period (e.g., 72 hours).

  • Cell Viability Assessment:

    • Cell viability is measured using a suitable assay, such as the MTT or CellTiter-Glo assay.

    • The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the ADCs.

Pharmacokinetic (PK) Study in Rodents
  • Animal Model:

    • Healthy mice or rats are used for the study.

  • Administration:

    • ADCs with varying PEG linker lengths are administered intravenously at a defined dose.

  • Blood Sampling:

    • Blood samples are collected at predetermined time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr).

  • Quantification:

    • The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.

    • Pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) are then calculated.

Mandatory Visualization

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

ADC_Structure cluster_short Short PEG Linker (e.g., PEG4) cluster_long Long PEG Linker (e.g., PEG24) Antibody1 Antibody Linker1 Mal-PEG4 Antibody1->Linker1 Cys Payload1 Payload Linker1->Payload1 Antibody2 Antibody Linker2 Mal-PEG24 Antibody2->Linker2 Cys Payload2 Payload Linker2->Payload2

Caption: Structural comparison of ADCs with short and long Mal-PEG linkers.

Experimental_Workflow cluster_synthesis ADC Synthesis cluster_evaluation Performance Evaluation A Antibody Reduction B Drug-Linker Conjugation A->B C Purification (SEC) B->C D In Vitro Cytotoxicity C->D E Pharmacokinetics (PK) C->E F In Vivo Efficacy E->F

Caption: General experimental workflow for ADC synthesis and evaluation.

Conclusion

The length of the Mal-PEG linker is a critical parameter in the design of ADCs and other bioconjugates, with a significant impact on their therapeutic index. While shorter PEG linkers may in some cases favor stability, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. However, a potential trade-off with in vitro potency may exist, depending on the specific antibody, payload, and target. The optimal PEG linker length is likely specific to the individual ADC and must be determined empirically through systematic evaluation. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer bioconjugate therapeutics.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Mal-PEG8-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Mal-PEG8-alcohol, ensuring a secure laboratory environment and adherence to regulatory standards.

This compound, a heterobifunctional PEG linker, is a valuable tool in bioconjugation and drug development. Its maleimide group facilitates covalent bonding with thiol groups on biomolecules, while the hydroxyl group allows for further chemical modifications.[1] However, its chemical properties necessitate careful handling and a structured disposal process to mitigate potential hazards and environmental impact.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound classifies it as a substance that is harmful if swallowed, causes skin irritation, serious eye irritation, and may lead to respiratory irritation.[2]

Essential Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A protective lab coat is mandatory.

  • Respiratory Protection: If working in a poorly ventilated area or if aerosol formation is possible, use a suitable respirator.[2]

Safe Handling Practices:

  • Avoid all personal contact, including inhalation.[2]

  • Work in a well-ventilated area, preferably under a chemical fume hood.[2]

  • Do not eat, drink, or smoke when handling this product.

  • Wash hands thoroughly after handling.

Storage of this compound: For long-term storage, it is recommended to keep this compound and other PEG derivatives under a dry, inert atmosphere (such as Nitrogen or Argon), in the dark, and at a low temperature (≤ -15°C). When removing from storage, allow the container to warm to room temperature before opening to prevent condensation.

Step-by-Step Disposal Procedure

The disposal of this compound should be managed as special waste and conducted by a licensed disposal company in strict accordance with all local, national, and regional regulations.

Step 1: Containment and Collection

  • For Spills: In the event of a spill, promptly contain the material. Use an inert absorbent material such as diatomite or universal binders to absorb the spilled substance. Collect the absorbed material and any contaminated soil or other materials into a designated, sealable, and properly labeled waste container.

  • For Unused Product: Keep the unused this compound in its original, tightly sealed container for disposal.

Step 2: Labeling and Storage of Waste

  • Clearly label the waste container with the chemical name "this compound" and appropriate hazard symbols as per regulatory guidelines.

  • Store the sealed waste container in a well-ventilated, designated area away from incompatible materials, awaiting collection by a licensed disposal service.

Step 3: Professional Disposal

  • Contact a licensed and certified chemical waste disposal company to arrange for the collection and proper disposal of the this compound waste.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.

Step 4: Decontamination

  • Decontaminate any surfaces or equipment that came into contact with this compound by scrubbing with alcohol.

  • Dispose of any contaminated cleaning materials, including wipes and PPE, in the same labeled waste container as the this compound.

  • Contaminated packaging should also be treated as hazardous waste and disposed of in the same manner as the unused product.

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound, from initial handling to final disposal.

Disposal Workflow for this compound cluster_0 Preparation cluster_1 Waste Handling cluster_2 Disposal cluster_3 Decontamination A Wear Appropriate PPE B Work in a Ventilated Area A->B C Contain Spills with Inert Material B->C If Spill Occurs D Collect Waste in Labeled Container C->D E Store Waste in a Designated Area D->E F Contact Licensed Disposal Company E->F G Provide Safety Data Sheet F->G H Decontaminate Surfaces and Equipment G->H I Dispose of Contaminated Materials H->I I->D Add to Waste Container

Caption: Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Mal-PEG8-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Mal-PEG8-alcohol, a PEG linker containing a maleimide group and a hydroxyl group. Adherence to these procedures is critical for minimizing risk and ensuring regulatory compliance.

Hazard Identification and Classification

This compound is classified with the following hazards.[1]

  • Acute oral toxicity (Category 4): Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2): Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory scenarios.

ScenarioRequired Personal Protective Equipment
Receiving and Unpacking • Nitrile gloves• Laboratory coat• Safety glasses with side shields
Weighing and Aliquoting (Solid Form) • Nitrile gloves (double-gloving recommended)• Laboratory coat• Chemical splash goggles• Face shield (if not working in a fume hood)• N95 respirator or higher (if weighing outside of a certified chemical fume hood)
Solution Preparation and Handling (Liquid Form) • Nitrile gloves• Laboratory coat• Chemical splash goggles
Labeling Reaction and Purification • Nitrile gloves• Laboratory coat• Chemical splash goggles
Waste Disposal • Nitrile gloves• Laboratory coat• Chemical splash goggles

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If the container is compromised, do not open it and follow your institution's hazardous material spill protocol.

  • Storage: Store this compound at -20°C in a desiccated environment.

2. Handling and Use:

  • Work Area: Conduct all handling of solid this compound in a certified chemical fume hood to prevent inhalation of any fine powders.

  • Weighing: Use appropriate tools, such as anti-static weigh paper or a microbalance enclosure, to minimize dispersal when weighing the solid compound.

  • Solution Preparation: Prepare solutions in a chemical fume hood. This compound is soluble in organic solvents like DMSO and DMF.

  • Labeling Reactions: The maleimide group reacts with thiol (-SH) groups on biomolecules. Follow established protocols for your specific labeling reaction, ensuring all steps are performed with the appropriate PPE.

3. Spill and Emergency Procedures:

  • Spill Cleanup: In case of a spill, avoid breathing vapors and contact with skin and eyes. Control personal contact by using the prescribed protective equipment. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a suitable, labeled container for waste disposal.

  • First Aid:

    • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Flush eyes with water as a precaution.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: Dispose of contaminated solid waste, such as pipette tips, microfuge tubes, and gloves, in a designated hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container. Do not pour solutions down the drain.

2. Deactivation of Reactive Maleimide (Optional but Recommended):

Before disposal, it is good practice to deactivate the reactive maleimide group by reacting it with an excess of a thiol-containing compound like β-mercaptoethanol or dithiothreitol (DTT).

  • Prepare a quenching solution of the thiol-containing compound.

  • In a designated waste container, add the this compound waste to an excess of the quenching solution.

  • Allow the reaction to proceed for at least two hours to ensure complete deactivation.

  • The deactivated solution is still considered hazardous and must be disposed of as chemical waste.

3. Waste Disposal:

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the specific contents.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area.

  • Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Diagrams

Mal_PEG8_Alcohol_Handling_Workflow Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receipt Receipt & Inspection Storage Storage at -20°C Receipt->Storage Weighing Weighing Solid Storage->Weighing Solution Solution Preparation Weighing->Solution Reaction Labeling Reaction Solution->Reaction Waste_Collection Waste Collection (Solid & Liquid) Reaction->Waste_Collection Deactivation Deactivation (Optional) Waste_Collection->Deactivation EHS_Disposal EHS Disposal Deactivation->EHS_Disposal

Caption: Safe Handling Workflow for this compound.

Mal_PEG8_alcohol_Disposal_Plan Figure 2: Disposal Plan for this compound Waste cluster_collection Waste Collection cluster_treatment Waste Treatment cluster_final_disposal Final Disposal Solid_Waste Contaminated Solid Waste Segregation Segregate Solid & Liquid Waste Solid_Waste->Segregation Liquid_Waste Liquid Waste containing this compound Liquid_Waste->Segregation Labeling Label as Hazardous Waste Segregation->Labeling Deactivation Optional: Deactivate with Thiol Reagent Labeling->Deactivation Storage Store in Designated Area Deactivation->Storage EHS_Pickup Arrange Pickup by EHS Storage->EHS_Pickup

Caption: Disposal Plan for this compound Waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.